Product packaging for 5-Fluoro-3-iodo-1H-indazole(Cat. No.:CAS No. 858629-06-8)

5-Fluoro-3-iodo-1H-indazole

Cat. No.: B1292450
CAS No.: 858629-06-8
M. Wt: 262.02 g/mol
InChI Key: CZUPBTJBMHZBTJ-UHFFFAOYSA-N
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Description

5-Fluoro-3-iodo-1H-indazole is a useful research compound. Its molecular formula is C7H4FIN2 and its molecular weight is 262.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4FIN2 B1292450 5-Fluoro-3-iodo-1H-indazole CAS No. 858629-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUPBTJBMHZBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646295
Record name 5-Fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858629-06-8
Record name 5-Fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 5-Fluoro-3-iodo-1H-indazole, a halogenated indazole derivative with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern makes it a valuable building block for the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research[1]. This document outlines a plausible and efficient synthetic route based on established chemical transformations of the indazole scaffold.

Synthetic Pathway Overview

The synthesis of this compound can be effectively achieved through the direct iodination of the commercially available starting material, 5-Fluoro-1H-indazole. This electrophilic substitution reaction targets the C3 position of the indazole ring, which is activated towards such transformations. The proposed reaction scheme is illustrated below.

Synthesis_Pathway 5-Fluoro-1H-indazole 5-Fluoro-1H-indazole Reagents Reagents 5-Fluoro-1H-indazole->Reagents Iodine (I2) Potassium Hydroxide (KOH) DMF This compound This compound Reagents->this compound

Caption: Proposed synthetic pathway for this compound.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties and safety information for the starting material and the target compound is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Safety Precautions
5-Fluoro-1H-indazoleC₇H₅FN₂136.13Solid119-125Acute toxicity (oral), causes skin and eye irritation. Wear protective gloves and eye protection[2].
This compoundC₇H₄FIN₂262.02SolidNot availableExpected to be an irritant. Handle with care in a well-ventilated fume hood.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar iodination procedure for a substituted indazole[3].

Materials and Reagents:

ReagentPuritySupplier
5-Fluoro-1H-indazole97%Sigma-Aldrich[2]
Potassium Hydroxide (KOH)≥ 85%Standard
Iodine (I₂)≥ 99.8%Standard
Dimethylformamide (DMF)AnhydrousStandard
Sodium Thiosulfate≥ 98%Standard
Dichloromethane (DCM)ACS GradeStandard
BrineSaturatedIn-house
Magnesium SulfateAnhydrousStandard

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a solution of 5-Fluoro-1H-indazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium hydroxide (KOH, 2.0 eq) at room temperature.

  • Iodination: Stir the mixture for 10-15 minutes. Subsequently, add a solution of iodine (I₂, 1.5 eq) in DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine. A precipitate is expected to form.

  • Isolation: Filter the solid precipitate and wash it with water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes).

  • Characterization: The structure of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Experimental_Workflow A 1. Dissolve 5-Fluoro-1H-indazole in DMF B 2. Add Potassium Hydroxide A->B C 3. Add Iodine solution dropwise B->C D 4. Stir at room temperature C->D E 5. Monitor reaction by TLC D->E F 6. Quench with Sodium Thiosulfate solution E->F Reaction complete G 7. Filter the precipitate F->G H 8. Wash with water G->H I 9. Purify the product H->I J 10. Characterize the final compound I->J

References

5-Fluoro-3-iodo-1H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Fluoro-3-iodo-1H-indazole is a halogenated heterocyclic compound that has emerged as a versatile and valuable building block in medicinal chemistry. Its unique structural features, including the indazole core, a fluorine atom at the 5-position, and an iodine atom at the 3-position, make it an important intermediate for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, reactivity, and applications, with a focus on its role in the development of kinase inhibitors for oncology.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: General and Physical Properties

Property Value Reference
CAS Number 858629-06-8 [1][2][3][4]
Molecular Formula C₇H₄FIN₂ [2][4]
Molecular Weight 262.02 g/mol [2][4]
Appearance Beige to light brown solid [2]
Melting Point 158–159 °C [5]
Purity ≥95% (HPLC), ≥98% [1][2]

| Storage Conditions | 0–8 °C, protect from light |[1][2] |

Table 2: Computational Data

Descriptor Value Reference
Topological Polar Surface Area (TPSA) 28.68 Ų [1]
LogP (Octanol-Water Partition Coefficient) 2.3066 [1]
Hydrogen Bond Donors 1 [1]
Hydrogen Bond Acceptors 1 [1]
Rotatable Bonds 0 [1]

| SMILES | FC2=CC=C1[NH]N=C(C1=C2)I |[1] |

Spectroscopic Data

Structural confirmation of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.

Table 3: ¹H NMR Spectroscopic Data

Parameter Value
Solvent DMSO-d₆
Frequency 400 MHz
Chemical Shift (δ) and Multiplicity δ=13.64 (s, 1H, NH), 7.63 (dd, J=4.8, 4.4 Hz, 1H), 7.38-7.30 (m, 1H), 7.20 (dd, J=6.4, 2.4 Hz, 1H)

| Reference |[3] |

Reactivity and Applications in Drug Discovery

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the field of oncology.[2] The reactivity of the compound is dominated by the carbon-iodine bond at the C-3 position. This site is highly amenable to functionalization through various metal-catalyzed cross-coupling reactions.

Key Applications:

  • Kinase Inhibitor Synthesis: The indazole scaffold is a well-established "privileged structure" in kinase inhibitor design.[6] Derivatives of this compound are extensively used to develop inhibitors targeting critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[7][8]

  • Palladium-Catalyzed Cross-Coupling: The C-3 iodo group serves as an excellent handle for introducing molecular diversity. It readily participates in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allowing for the efficient creation of libraries of 3-aryl, 3-alkynyl, and 3-amino-indazole derivatives for structure-activity relationship (SAR) studies.[7]

  • Anti-inflammatory and Anti-cancer Agents: The unique electronic properties conferred by the fluorine and iodine atoms enhance the biological activity of the resulting compounds, making this intermediate a valuable starting point for developing anti-inflammatory and anti-cancer therapeutics.[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective use in research.

Protocol 1: Synthesis of this compound

This protocol describes the iodination of 5-fluoro-1H-indazole at the C-3 position.[3][5]

Materials:

  • 5-Fluoro-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Petroleum ether

  • Ethyl acetate

  • Saturated aqueous sodium bisulfite solution

Procedure:

  • Dissolve 5-fluoro-1H-indazole (1.0 equiv.) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Sequentially add potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.) to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a saturated aqueous solution of sodium bisulfite to quench excess iodine, which will result in the formation of a precipitate.

  • Collect the solid product by vacuum filtration and wash with water.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (e.g., 3:1) eluent system to afford pure this compound.[3]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 5-Fluoro-1H-indazole in DMF B 2. Cool to 0 °C A->B C 3. Add KOH and Iodine B->C D 4. Stir at 0 °C, then warm to Room Temp C->D E 5. Monitor by TLC D->E F 6. Quench with NaHSO₃ E->F G 7. Filter Precipitate F->G H 8. Column Chromatography G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the C-3 arylation of this compound, a key step in synthesizing kinase inhibitors.[7]

Materials:

  • This compound

  • Arylboronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-30 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (2–5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup: dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 3-aryl-5-fluoro-1H-indazole.

Suzuki_Workflow cluster_process Reaction Process cluster_purification Purification reagents Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) A 1. Combine Reactants and Solvent catalyst Catalyst: Pd(PPh₃)₄ solvent Solvent: Dioxane/Water B 2. Degas with Argon A->B C 3. Add Pd Catalyst B->C D 4. Heat (80-120 °C) and Monitor C->D E 5. Aqueous Workup D->E F 6. Column Chromatography E->F G Final Product: 3-Aryl-5-fluoro-1H-indazole F->G

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General HPLC Analysis

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and its derivatives.

Instrumentation & Columns:

  • HPLC System: Standard system with a UV detector.

  • Column: C18 stationary phase (e.g., Poroshell EC-C18, Spherisorb ODS-2), typically 4.6 mm x 100-250 mm, 5 µm particle size.[9]

  • Detection Wavelength: ~254 nm.

Mobile Phase & Gradient:

  • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Solvent B: Acetonitrile (ACN) with 0.1% TFA or 0.1% Formic Acid.

  • Gradient: A typical gradient might run from 5% B to 95% B over 8-10 minutes.

  • Flow Rate: 1.0 mL/min.

Procedure:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., Methanol or ACN) at approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to an appropriate concentration for injection (e.g., 10-50 µg/mL).

  • Equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes.

  • Inject the sample (typically 5-10 µL).

  • Run the gradient method and record the chromatogram.

  • Purity is determined by integrating the peak area of the main component relative to the total peak area.

Role in Signaling Pathway Inhibition

Many kinase inhibitors derived from the 3-aryl-1H-indazole scaffold function by competing with ATP for the binding site on the kinase. A prominent target is the PI3K/Akt/mTOR pathway, a critical cascade for cell survival and proliferation. By blocking kinases like PI3K or Akt, these compounds can halt downstream signaling, leading to apoptosis in cancer cells.[7][8]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylates mTOR mTORC1 AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor 3-Aryl-Indazole Inhibitor Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: Simplified PI3K/Akt/mTOR pathway and indazole inhibitor action.

References

An In-depth Technical Guide to 5-Fluoro-3-iodo-1H-indazole (CAS: 858629-06-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-iodo-1H-indazole is a halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its unique structural features, including the indazole core, a fluorine atom at the 5-position, and an iodine atom at the 3-position, make it a versatile precursor for the synthesis of complex bioactive molecules. The presence of the iodo group provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the fluoro group can enhance metabolic stability and binding affinity of the final compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors for cancer therapy.

Physicochemical and Spectral Data

The physical and spectral properties of this compound are essential for its identification, handling, and use in chemical synthesis.

PropertyValue
CAS Number 858629-06-8
Molecular Formula C₇H₄FIN₂
Molecular Weight 262.02 g/mol
Appearance Beige to light brown solid[1]
Melting Point 158-159 °C
Boiling Point Not experimentally determined. Estimated to be in the range of 300-360 °C based on structurally similar compounds.
Purity Commercially available with purities ranging from ≥95% to ≥98% (HPLC)[1]
Storage Conditions Store at 0-8°C in a dry, well-ventilated place, protected from light[1]
¹H NMR (400 MHz, DMSO-d₆) δ = 13.64 (s, 1H), 7.63 (dd, J=4.8, 4.4 Hz, 1H), 7.38-7.30 (m, 1H), 7.20 (dd, J=6.4, 2.4 Hz, 1H)[2]

Synthesis and Reactivity

Synthesis of this compound

A common and high-yielding method for the synthesis of this compound involves the direct iodination of 5-fluoro-1H-indazole.

Experimental Protocol: Iodination of 5-Fluoro-1H-indazole [2]

  • Dissolution: Dissolve 5-Fluoro-1H-indazole (1.0 eq) in N,N-Dimethylformamide (DMF).

  • Reagent Addition: Cool the solution to 0 °C and sequentially add iodine (I₂) (2.0 eq) and potassium hydroxide (KOH) (3.0 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

  • Work-up: Upon completion, filter the reaction mixture.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 3/1) to yield this compound as a white solid (yield: 96.1%).[2]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 5-Fluoro-1H-indazole 5-Fluoro-1H-indazole Iodination Iodination (I₂, KOH, DMF, 0°C to RT) 5-Fluoro-1H-indazole->Iodination Filtration Filtration Iodination->Filtration Concentration Concentration Filtration->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography This compound This compound Column Chromatography->this compound

Synthesis workflow for this compound.
Reactivity in Cross-Coupling Reactions

The iodine atom at the C3 position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions are instrumental in building molecular complexity and are widely used in the synthesis of pharmaceutical compounds.

Experimental Protocol: Suzuki Coupling of this compound

This protocol describes a general procedure for the Suzuki coupling of a 3-iodo-1H-indazole derivative with a boronic acid.

  • Reaction Setup: In a reaction vessel, combine the this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) (2-3 eq).

  • Solvent Addition: Add a suitable solvent system, for example, a 4:1 mixture of dioxane and water.

  • Degassing: Degas the mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through the solution for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add a palladium catalyst, such as Pd(dppf)Cl₂ (2-5 mol%).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, perform an appropriate aqueous work-up, and purify the crude product by column chromatography to obtain the 3-aryl-5-fluoro-1H-indazole derivative.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Indazole This compound Coupling Suzuki Coupling (Pd Catalyst, Base, Solvent, Heat) Indazole->Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupling Degassing Degassing Coupled_Product 3-Aryl-5-fluoro-1H-indazole Coupling->Coupled_Product Heating Heating

General workflow for Suzuki coupling of this compound.

Applications in Drug Discovery: Kinase Inhibitors

The indazole scaffold is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors. Several approved anti-cancer drugs, such as Axitinib and Pazopanib, feature an indazole core. These drugs often target receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. This compound serves as a key intermediate in the synthesis of such inhibitors.

Targeting the VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of RTKs that play a central role in angiogenesis. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[1][3][4] Indazole-based kinase inhibitors are designed to bind to the ATP-binding site of the intracellular kinase domain of VEGFR-2, thereby blocking its activity and inhibiting downstream signaling.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Indazole_Inhibitor Indazole-based Kinase Inhibitor Indazole_Inhibitor->VEGFR2 Inhibition

VEGFR-2 signaling pathway and the point of inhibition by indazole-based kinase inhibitors.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

For comprehensive safety information, it is mandatory to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its straightforward synthesis and reactivity in key cross-coupling reactions make it an attractive starting material for the creation of diverse chemical libraries. Its application as a precursor to potent kinase inhibitors targeting critical signaling pathways in cancer, such as the VEGFR pathway, highlights its significance in the development of new therapeutics. This guide provides a foundational understanding of this important compound for researchers and scientists working at the forefront of pharmaceutical development.

References

A Technical Guide to 5-Fluoro-3-iodo-1H-indazole: Synthesis, Properties, and Application in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-3-iodo-1H-indazole is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry. Its structural features, particularly the presence of fluorine and iodine atoms, make it a valuable intermediate for the synthesis of complex bioactive molecules. The iodine at the 3-position provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This enables the introduction of diverse aryl and heteroaryl substituents, a key strategy in the development of targeted therapeutics. This guide details the physicochemical properties, synthesis, and primary applications of this compound, with a focus on its role in the generation of kinase inhibitors for oncological applications.

Physicochemical Properties

This compound is a solid at room temperature. Its key properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Formula C₇H₄FIN₂[1][2]
Molecular Weight 262.02 g/mol [1][2]
CAS Number 858629-06-8[1][2]
Appearance White to pale brown solid
Storage 4°C, protect from light[2]

Synthesis and Experimental Protocols

The primary route to this compound is through the direct iodination of its precursor, 5-fluoro-1H-indazole. This reaction is typically carried out in the presence of a base.

Synthesis of this compound

A detailed protocol for the synthesis of this compound is as follows:

Experimental Protocol:

  • Reaction Setup: 5-Fluoro-1H-indazole (1.0 equivalent) is dissolved in dimethylformamide (DMF).

  • Reagent Addition: The solution is cooled to 0°C. Iodine (2.0 equivalents) and potassium hydroxide (3.0 equivalents) are added sequentially.[3]

  • Reaction Conditions: The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature.[3]

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered. The filtrate is concentrated under reduced pressure to yield the crude product. The crude product is then purified by silica gel column chromatography, typically using a petroleum ether/ethyl acetate mixture as the eluent, to afford this compound as a white solid.[3]

G reagents 5-Fluoro-1H-indazole Iodine (I₂) Potassium Hydroxide (KOH) reaction_vessel Reaction at 0°C to Room Temp reagents->reaction_vessel Dissolve in solvent Dimethylformamide (DMF) solvent->reaction_vessel monitoring TLC Monitoring reaction_vessel->monitoring Sample workup Filtration & Concentration reaction_vessel->workup After Completion monitoring->reaction_vessel Check Completion purification Silica Gel Column Chromatography workup->purification product This compound purification->product

Figure 1. Synthesis workflow for this compound.

Application in the Synthesis of Kinase Inhibitors

The primary utility of this compound in drug discovery is as an intermediate for creating more complex molecules. The iodine atom at the 3-position is ideal for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the precise and efficient installation of various aryl or heteroaryl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Suzuki-Miyaura Cross-Coupling

This reaction couples the 3-iodo-1H-indazole core with an organoboron reagent (e.g., a boronic acid or boronate ester) to form a new carbon-carbon bond. This is a key step in synthesizing libraries of 3-aryl-1H-indazole derivatives, which are widely investigated as kinase inhibitors.

General Experimental Protocol:

  • Reaction Setup: To a reaction vessel, add the this compound (1.0 equivalent), the desired boronic acid (1.2-1.5 equivalents), and a base such as sodium carbonate or potassium carbonate (2-3 equivalents).

  • Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent like dioxane and water. Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%).

  • Reaction Conditions: Heat the reaction mixture, typically to 80-100°C, and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, the reaction is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated. The resulting crude product is purified by column chromatography to yield the 3-aryl-5-fluoro-1H-indazole derivative.

Biological Context: Targeting Kinase Signaling Pathways

Indazole derivatives are prominent scaffolds for the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. In many cancers, these pathways are hyperactivated due to mutations in key kinases.

A prime example is the RAF-MEK-ERK (or MAPK) pathway, which is frequently mutated in melanoma and other cancers. The B-Raf kinase is a key component of this pathway. The V600E mutation in B-Raf leads to its constitutive activation, driving uncontrolled cell proliferation.

The RAF-MEK-ERK Signaling Pathway

The drug Dabrafenib (GSK2118436) is a potent inhibitor of mutated B-Raf and contains a fluorinated sulfonamide moiety, highlighting the importance of fluorination in modern drug design.[4][5] While not directly synthesized from this compound, its mechanism of action is representative of the therapeutic goal for many indazole-based compounds. By inhibiting B-Raf, Dabrafenib blocks downstream signaling, leading to decreased cancer cell proliferation and survival.

G cluster_0 GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS Activates BRAF B-RAF (V600E) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes Inhibitor Indazole-based Inhibitor (e.g., Dabrafenib) Inhibitor->BRAF Inhibits

Figure 2. Inhibition of the RAF-MEK-ERK pathway by a B-RAF inhibitor.

Quantitative Data for a Representative Kinase Inhibitor

The following table presents the in vitro activity of Dabrafenib, a B-Raf inhibitor, against various cell lines. This data illustrates the potency and selectivity that can be achieved with compounds developed for specific kinase targets.

CompoundTargetAssayIC₅₀ (nM)Reference
Dabrafenib (GSK2118436) B-RafV600EEnzyme Assay5[5]
c-RafEnzyme Assay3.2[5]
SKMEL28 (Melanoma)Cell Proliferation3[5]
A375P F11 (Melanoma)Cell Proliferation8[5]
Colo205 (Colorectal)Cell Proliferation7[5]
HFF (Wild-type B-Raf)Cell Proliferation3000[5]

Conclusion

This compound is a high-value synthetic intermediate for drug discovery and development. Its straightforward synthesis and the reactivity of the C-I bond in Suzuki-Miyaura cross-coupling reactions make it an essential tool for creating diverse libraries of 3-aryl-indazole compounds. These derivatives have shown significant promise as potent and selective kinase inhibitors, targeting key signaling pathways implicated in cancer and other diseases. The principles and protocols outlined in this guide provide a foundation for researchers utilizing this versatile building block in the pursuit of novel therapeutics.

References

Molecular Structure and Proton Assignments

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 1H NMR Data of 5-Fluoro-3-iodo-1H-indazole

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) data for this compound, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details the experimental protocols for synthesis and analysis, and includes visualizations to illustrate the molecular structure and experimental workflow.

The structure of this compound contains four protons that give rise to distinct signals in the 1H NMR spectrum. The numbering of the indazole ring is crucial for the correct assignment of these signals. Based on the electronic effects of the fluoro and iodo substituents and analysis of the coupling patterns, the proton signals have been assigned as follows:

  • N-H Proton (H1): The proton attached to the nitrogen at position 1 is typically deshielded and appears as a broad singlet at a high chemical shift.

  • Aromatic Protons (H4, H6, H7): The protons on the benzene ring are influenced by the electron-withdrawing effects of the fluorine at position 5 and the iodine at position 3. The fluorine atom also introduces through-bond couplings to the adjacent protons.

The following diagram illustrates the chemical structure and the assigned proton numbering.

Caption: Chemical structure of this compound with proton numbering.

1H NMR Data Presentation

The 1H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in DMSO-d6. The quantitative data are summarized in the table below.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
13.64s-1HH1
7.63dd4.8, 4.41HH4
7.38-7.30m-1HH6
7.20dd6.4, 2.41HH7

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the iodination of 5-Fluoro-1H-indazole.[1]

Materials:

  • 5-Fluoro-1H-indazole (2.0 g, 14.0 mmol)

  • Iodine (7.46 g, 28.0 mmol)

  • Potassium hydroxide (2.4 g, 42 mmol)

  • Dimethylformamide (DMF) (50 mL)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • 5-Fluoro-1H-indazole is dissolved in DMF in a reaction vessel.

  • The solution is cooled to 0 °C.

  • Iodine and potassium hydroxide are added sequentially to the cooled solution.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is filtered.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography using a petroleum ether/ethyl acetate (3:1) eluent system.

  • The final product is obtained as a white solid (3.7 g, 96.1% yield).[1]

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G start Start: 5-Fluoro-1H-indazole in DMF reaction Reaction: - Cool to 0°C - Add I2 and KOH - Stir at 0°C for 30 min - Warm to room temp. start->reaction monitoring Monitor by TLC reaction->monitoring workup Workup: - Filter the mixture - Concentrate filtrate monitoring->workup Reaction complete purification Purification: Silica gel column chromatography (Petroleum ether/Ethyl acetate = 3:1) workup->purification product Product: this compound (White solid) purification->product

Caption: Synthesis and purification workflow for this compound.

1H NMR Data Acquisition

The 1H NMR spectrum was acquired using the following parameters:[1]

  • Spectrometer: 400 MHz

  • Solvent: DMSO-d6

  • Temperature: Room temperature

  • Internal Standard: Tetramethylsilane (TMS) is typically used for referencing chemical shifts to 0.00 ppm.

References

Spectroscopic Profile of 5-Fluoro-3-iodo-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectroscopic properties of 5-Fluoro-3-iodo-1H-indazole, a key intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of its structural and electronic characteristics for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant interest in medicinal chemistry and pharmaceutical research. Its structural motifs, featuring a fluorine atom at the 5-position and an iodine atom at the 3-position of the indazole core, contribute to its unique physicochemical properties and biological activity. This compound serves as a versatile building block in the synthesis of a variety of bioactive molecules, particularly in the exploration of new anti-cancer and anti-inflammatory drugs.[1] A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and the advancement of its applications in drug discovery.

This technical guide presents a detailed summary of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, it outlines the experimental protocols for the synthesis and purification of this compound, providing a valuable resource for researchers working with this important molecule.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework.

Table 1: ¹H NMR Spectroscopic Data for this compound [2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
13.64s-N-H
7.63dd4.8, 4.4Ar-H
7.38-7.30m-Ar-H
7.20dd6.4, 2.4Ar-H

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in the searched literature.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound

Ionm/z
Data not available in the searched literature.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
Data not available in the searched literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is often used to determine the concentration of a substance in solution.

Table 5: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)
Data not available in the searched literature.

Experimental Protocols

Synthesis of this compound[2]

This protocol describes the iodination of 5-fluoro-1H-indazole to yield the target compound.

Materials:

  • 5-Fluoro-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve 5-fluoro-1H-indazole (2.0 g, 14.0 mmol) in DMF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Sequentially add iodine (7.46 g, 28.0 mmol) and potassium hydroxide (2.4 g, 42.0 mmol) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Allow the mixture to gradually warm to room temperature and continue stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the mixture.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent.

  • Collect the fractions containing the desired product and concentrate to yield this compound as a white solid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 5-Fluoro-1H-indazole 5-Fluoro-1H-indazole Reaction_Mixture Reaction at 0°C to RT 5-Fluoro-1H-indazole->Reaction_Mixture Iodine Iodine Iodine->Reaction_Mixture KOH KOH KOH->Reaction_Mixture DMF DMF DMF->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Concentration Concentration Filtration->Concentration Column_Chromatography Silica Gel Chromatography (Petroleum Ether/Ethyl Acetate) Concentration->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

Logical Relationship in Drug Discovery

This compound serves as a critical starting material for the synthesis of more complex molecules with potential therapeutic applications. Its functional groups allow for a variety of chemical modifications, making it a versatile scaffold in drug design.

Drug_Discovery_Logic Start This compound Modification Chemical Modification (e.g., Cross-coupling reactions) Start->Modification Library Library of Derivatives Modification->Library Screening Biological Screening Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical workflow of drug discovery starting from this compound.

Conclusion

The spectroscopic data and synthetic protocol presented in this guide provide a foundational understanding of this compound. While the ¹H NMR data is well-defined, further experimental work is required to fully characterize this compound with ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy. This comprehensive spectroscopic profile is essential for quality control in its synthesis and for the unambiguous identification of its derivatives in drug discovery pipelines. The versatility of this molecule as a synthetic intermediate underscores its importance in the ongoing search for novel therapeutic agents.

References

Navigating the Solubility Landscape of 5-Fluoro-3-iodo-1H-indazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-iodo-1H-indazole is a halogenated indazole derivative that has garnered significant attention in medicinal chemistry and pharmaceutical development.[1] Its unique molecular structure, featuring both fluorine and iodine substituents, imparts valuable properties that make it a crucial building block in the synthesis of novel therapeutic agents.[1] This compound serves as a key intermediate in the development of pharmaceuticals, particularly in the realms of anti-cancer and anti-inflammatory research.[1] Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular FormulaC₇H₄FIN₂[2][3]
Molecular Weight262.02 g/mol [2][3]
AppearanceBeige to light brown solid[1]
LogP2.3066[2]
Hydrogen Bond Acceptors1[2]
Hydrogen Bond Donors1[2]
Rotatable Bonds0[2]
Topological Polar Surface Area (TPSA)28.68 Ų[2]

The octanol-water partition coefficient (LogP) of 2.3066 suggests a greater affinity for organic phases over aqueous media, indicating that good solubility in organic solvents can be expected.

Solubility Profile in Organic Solvents

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, its structural analogues and the general behavior of similar heterocyclic compounds allow for informed estimations. The compound is described as a solid, and its application in synthesis implies solubility in common reaction solvents.

A related compound, 5-Fluoro-3-iodo-1-methyl-1H-indazole, has a predicted water solubility of 66.46 mg/L, which is relatively low and further supports the expectation of better solubility in organic solvents.[4]

For a structurally similar compound, 5-fluoro-3-propyl-1H-indole, a preliminary solubility assessment is recommended in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol to establish a baseline solubility profile.[5] This approach is also advisable for this compound.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific organic solvent, the following experimental protocol, adapted from general laboratory practices for solubility assessment, can be employed.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a given temperature.

Materials:

  • This compound

  • High-purity organic solvent of choice (e.g., DMSO, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Methanol, Ethanol)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker incubator

  • Analytical balance

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantitative Analysis:

    • Accurately dilute the filtered solution with the same organic solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of the dissolved this compound.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Logical Workflow for Synthesis and Purification

The synthesis of this compound is a critical step for its use in further research and development. The following diagram illustrates a typical workflow for its synthesis and purification.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_final Final Product A Starting Material: 5-Fluoro-1H-indazole B Dissolution in DMF A->B C Addition of Iodine and Potassium Hydroxide at 0°C B->C D Reaction Stirring and Warming to Room Temperature C->D E Filtration D->E F Concentration under Reduced Pressure E->F G Silica Gel Column Chromatography F->G H Elution with Petroleum Ether/Ethyl Acetate G->H I Collection of Pure Fractions H->I J Pure this compound I->J

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Its structure is a valuable scaffold for developing kinase inhibitors, which are a significant class of anti-cancer drugs. The indazole core is present in several clinically investigated and approved drugs. The general role of such compounds in signaling pathways often involves the inhibition of specific kinases that are overactive in cancer cells, thereby blocking proliferation and inducing apoptosis.

The following diagram depicts a generalized signaling pathway where an indazole-based kinase inhibitor might act.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Inhibitor Indazole-based Kinase Inhibitor (e.g., derived from This compound) Inhibitor->Kinase_Cascade Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Generalized signaling pathway inhibited by an indazole-based kinase inhibitor.

Conclusion

While specific, quantitative solubility data for this compound in a wide array of organic solvents remains to be fully published, its physicochemical properties and the behavior of structurally related compounds strongly suggest good solubility in common organic solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust method for determining precise solubility values tailored to their specific needs. The established role of this compound as a key synthetic intermediate underscores the importance of understanding its solubility to facilitate its use in the creation of novel and potentially life-saving therapeutics.

References

An In-depth Technical Guide to the Synthesis of 5-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-3-iodo-1H-indazole, a key building block in medicinal chemistry and pharmaceutical development. The presence of both fluorine and iodine atoms on the indazole scaffold makes it a versatile intermediate for the synthesis of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research.[1] This document details a reliable and efficient protocol for the C-3 iodination of 5-fluoro-1H-indazole, supported by quantitative data and a visual representation of the reaction pathway.

Core Synthesis Pathway: Electrophilic Iodination

The most prevalent and effective method for the synthesis of 3-iodoindazoles from their corresponding indazole precursors is through electrophilic iodination. This reaction is typically carried out using molecular iodine (I₂) as the iodinating agent in the presence of a base.[2] The base plays a crucial role in deprotonating the indazole ring, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic iodine. Polar aprotic solvents such as dimethylformamide (DMF) are commonly employed to ensure the solubility of the reactants and facilitate the reaction.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 5-fluoro-1H-indazole, based on established protocols for similar indazole iodinations.

ParameterValue/RangeNotes
Reactants
5-fluoro-1H-indazole1.0 equivalentStarting material
Iodine (I₂)1.1 - 1.5 equivalentsIodinating agent
Potassium Hydroxide (KOH)2.0 - 3.0 equivalentsBase
Solvent
Dimethylformamide (DMF)5 - 10 mL per gram of starting materialReaction medium
Reaction Conditions
TemperatureRoom Temperature (20-25 °C)Mild reaction conditions
Time2 - 4 hoursMonitored by TLC
Work-up & Purification
Quenching AgentSaturated aqueous sodium thiosulfate (Na₂S₂O₃)To remove excess iodine
Extraction SolventEthyl acetate or DichloromethaneFor product isolation
Purification MethodColumn chromatography or recrystallizationTo obtain high purity product
Yield 85-95% (expected)Based on similar reported reactions

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials:

  • 5-fluoro-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 5-fluoro-1H-indazole (1.0 eq) and dissolve it in anhydrous dimethylformamide (DMF).

  • Addition of Base: To the stirred solution, add powdered potassium hydroxide (2.5 eq) portion-wise at room temperature. Stir the resulting suspension for 15-20 minutes.

  • Addition of Iodine: In a separate flask, prepare a solution of iodine (1.2 eq) in DMF. Add this solution dropwise to the reaction mixture over a period of 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate. Continue stirring until the color of iodine disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualizing the Synthesis

The following diagrams illustrate the chemical transformation and a general workflow for the synthesis.

G cluster_reactants Reactants cluster_product Product 5-fluoro-1H-indazole 5-fluoro-1H-indazole Reaction Electrophilic Iodination 5-fluoro-1H-indazole->Reaction 1.0 eq Iodine Iodine (I₂) Iodine->Reaction 1.2 eq KOH Potassium Hydroxide (KOH) KOH->Reaction 2.5 eq DMF DMF (solvent) DMF->Reaction This compound This compound Reaction->this compound High Yield

Caption: Reaction scheme for the synthesis of this compound.

G A Dissolve 5-fluoro-1H-indazole in DMF B Add KOH A->B C Add Iodine Solution B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with Na₂S₂O₃ D->E F Extract with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Purify (Chromatography/ Recrystallization) H->I J Characterize Product I->J

References

An In-depth Technical Guide to the Reactivity and Stability of 5-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-3-iodo-1H-indazole is a versatile halogenated indazole derivative that has emerged as a crucial building block in medicinal chemistry and pharmaceutical research. Its unique structural features, particularly the presence of reactive iodo and fluoro substituents on the indazole scaffold, make it a valuable precursor for the synthesis of a diverse range of complex organic molecules. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its application in key cross-coupling reactions, detailed experimental protocols, and an analysis of its chemical stability.

Chemical Properties and Stability

This compound is a beige to light brown solid that serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.[1] Its fluorine and iodine substituents enhance its biological activity, making it a valuable candidate for creating novel therapeutic agents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 858629-06-8Chem-Impex
Molecular Formula C₇H₄FIN₂Chem-Impex
Molecular Weight 262.02 g/mol Chem-Impex
Appearance Beige to light brown solidChem-Impex
Purity ≥ 95% (HPLC)Chem-Impex
Storage Store at 0-8°CChem-Impex

While specific quantitative data on the thermal, photo, and pH stability of this compound are not extensively available in the public domain, general principles of organic chemistry and information on related compounds allow for a qualitative assessment.

  • Thermal Stability: The indazole ring is a stable aromatic system.[2] However, the carbon-iodine bond is the weakest point in the molecule and can be susceptible to cleavage at elevated temperatures. For many organic iodides, decomposition can occur at temperatures above 150-200°C. It is recommended to handle the compound at moderate temperatures unless required for a specific reaction.

  • Photostability: Aromatic iodides are known to be sensitive to light, particularly UV radiation, which can induce homolytic cleavage of the C-I bond to form radical intermediates. This can lead to decomposition and the formation of colored impurities. Therefore, it is advisable to store this compound in amber vials or protected from light.

  • pH Stability: The stability of the indazole core can be influenced by pH. While generally stable under neutral conditions, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, may lead to degradation. Under strongly acidic conditions, protonation of the nitrogen atoms can occur, potentially altering reactivity. In strongly basic media, deprotonation of the N-H group is expected. Hydrolysis of the fluorine atom is unlikely under normal conditions due to the strength of the C-F bond. The C-I bond is also generally stable to hydrolysis under typical pH ranges.

  • Degradation Pathways: The primary degradation pathway is likely to involve the carbon-iodine bond. Potential degradation reactions include reductive deiodination (replacement of iodine with hydrogen) in the presence of a reducing agent, or nucleophilic substitution of the iodide under certain conditions.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the C-I bond at the 3-position of the indazole ring. This bond is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, making this compound an excellent scaffold for introducing molecular diversity. The fluorine atom at the 5-position primarily serves to modulate the electronic properties and biological activity of the final products.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds at the C-3 position.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Indazole This compound BoronicAcid R-B(OH)₂ SuzukiProduct 5-Fluoro-3-aryl-1H-indazole Indazole->SuzukiProduct Alkyne R-C≡CH SonogashiraProduct 5-Fluoro-3-alkynyl-1H-indazole Indazole->SonogashiraProduct Amine R₂NH BuchwaldProduct 5-Fluoro-3-amino-1H-indazole Indazole->BuchwaldProduct BoronicAcid->SuzukiProduct Pd catalyst, Base Alkyne->SonogashiraProduct Pd/Cu catalyst, Base Amine->BuchwaldProduct Pd catalyst, Base

Caption: Key cross-coupling reactions of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the direct iodination of 5-fluoro-1H-indazole.

G Start 5-Fluoro-1H-indazole in DMF Reagents Add I₂ and KOH at 0°C Start->Reagents Stir Stir at 0°C for 0.5h, then warm to RT Reagents->Stir Monitor Monitor by TLC Stir->Monitor Workup Filter and concentrate Monitor->Workup Reaction complete Purify Silica gel column chromatography Workup->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • 5-Fluoro-1H-indazole

  • N,N-Dimethylformamide (DMF)

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve 5-fluoro-1H-indazole (1.0 eq) in DMF.

  • Cool the solution to 0°C in an ice bath.

  • Sequentially add iodine (2.0 eq) and potassium hydroxide (3.0 eq) to the cooled solution.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as a white solid.

Table 2: Representative Yield for the Synthesis of this compound

Starting MaterialProductYieldReference
5-Fluoro-1H-indazoleThis compound96.1%ChemicalBook
Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., 1,4-dioxane/water or DME/water)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid, and the base.

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-120°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 3: Typical Reaction Conditions for Suzuki-Miyaura Coupling of 3-Iodoindazoles

CatalystLigandBaseSolventTemperature (°C)
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O80-100
Pd(OAc)₂SPhosK₃PO₄Toluene100
Pd₂(dba)₃XPhosCs₂CO₃DME90
Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Note: For unprotected 1H-indazoles, N-protection might be necessary to achieve good yields in some cases.

Materials:

  • This compound (or its N-protected derivative)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.

  • Add the solvent and the base.

  • Add the terminal alkyne to the mixture.

  • Stir the reaction at room temperature or heat to 40-80°C until the reaction is complete (monitored by TLC or LC-MS).

  • Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of this compound with an amine.

Materials:

  • This compound

  • Amine (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., Xantphos, BINAP, or XPhos, 2-10 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine.

  • Seal the vessel and heat the reaction mixture to 80-120°C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of functionalized indazole derivatives. Its primary utility lies in its susceptibility to a range of palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of aryl, alkynyl, and amino moieties at the 3-position. While specific data on its stability is limited, standard handling procedures for light-sensitive and moderately thermally stable iodoaromatic compounds are recommended. The detailed protocols provided in this guide serve as a robust starting point for researchers in the fields of organic synthesis and drug discovery to effectively utilize this versatile compound in their research endeavors.

References

5-Fluoro-3-iodo-1H-indazole IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Fluoro-3-iodo-1H-indazole

This technical guide provides a comprehensive overview of this compound, a halogenated indazole derivative with significant applications in medicinal chemistry and pharmaceutical research.[1] It serves as a crucial building block for the synthesis of novel therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.[1]

Nomenclature

IUPAC Name: this compound

Synonyms:

  • 5-fluoro-3-iodo-2H-indazole[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 858629-06-8[2][3]
Molecular Formula C₇H₄FIN₂[2][3]
Molecular Weight 262.02 g/mol [2][3]
Purity ≥98%[2]
Appearance White solid
Storage 4°C, protect from light[2]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is as follows:

  • Dissolution: 5-Fluoro-1H-indazole (2.0 g, 14.0 mmol) is dissolved in N,N-Dimethylformamide (DMF) (50 mL).

  • Addition of Reagents: To this solution, iodine (7.46 g, 28.0 mmol) and potassium hydroxide (2.4 g, 42 mmol) are added sequentially at 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then gradually warmed to room temperature.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is filtered. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using a petroleum ether/ethyl acetate (3/1) eluent to afford this compound as a white solid (3.7 g, 96.1% yield).

  • Confirmation: The structure of the final product is confirmed by ¹H NMR spectroscopy (400 MHz, DMSO-d6): δ=13.64 (s, 1H), 7.63 (dd, J=4.8,4.4 Hz, 1H), 7.38-7.30 (m, 1H), 7.20 (dd, J=6.4,2.4 Hz, 1H).

Visualizations

The following diagrams illustrate the synthesis workflow and the role of this compound in drug discovery.

G cluster_synthesis Synthesis Workflow of this compound start Start: 5-Fluoro-1H-indazole in DMF add_reagents Add Iodine and KOH at 0°C start->add_reagents react Stir at 0°C for 30 min, then warm to RT add_reagents->react monitor Monitor reaction by TLC react->monitor workup Filter and concentrate filtrate monitor->workup purify Silica gel column chromatography workup->purify end End: Pure this compound purify->end

Caption: Synthesis workflow for this compound.

G cluster_drug_discovery Role of this compound in Drug Discovery start This compound (Building Block) modification Chemical Modifications (e.g., Suzuki Coupling, etc.) start->modification synthesis Synthesis of Novel Indazole Derivatives modification->synthesis screening Biological Screening (e.g., Kinase Assays) synthesis->screening lead_compound Identification of Lead Compounds screening->lead_compound optimization Lead Optimization lead_compound->optimization candidate Preclinical/Clinical Candidate optimization->candidate

Caption: Role as a key intermediate in drug discovery.

References

Physical and chemical characteristics of 5-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-iodo-1H-indazole is a halogenated derivative of indazole that has emerged as a significant building block in medicinal chemistry and pharmaceutical research. Its unique structural features, including the presence of both fluorine and iodine substituents, impart valuable properties that make it a versatile intermediate in the synthesis of novel therapeutic agents.[1][2] This compound is particularly noted for its role in the development of anti-cancer and anti-inflammatory drugs.[1][2] The strategic placement of the halogen atoms can influence the molecule's biological activity, metabolic stability, and binding affinity to various biological targets. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and its applications in drug discovery workflows.

Core Physical and Chemical Characteristics

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.

General and Chemical Properties
PropertyValueSource(s)
CAS Number 858629-06-8[1][3]
Molecular Formula C₇H₄FIN₂[1][3]
Molecular Weight 262.02 g/mol [1][3]
Appearance Beige to light brown solid[1]
Purity ≥95% (HPLC)[1][2]
Storage Conditions Store at 0-8°C[1]
Predicted Physicochemical Data
PropertyValueSource(s)
Boiling Point 361.4±22.0 °CChemicalBook
Density 2.158±0.06 g/cm³ChemicalBook
pKa 10.94±0.40ChemicalBook
LogP 2.3066[4]

Note: The Boiling Point, Density, and pKa are predicted values and should be considered as estimates.

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)

The structure of this compound can be confirmed by ¹H NMR spectroscopy. The following chemical shifts and coupling patterns have been reported:

Chemical Shift (δ)MultiplicityIntegrationAssignmentSource(s)
13.64s1HNH[5]
7.63dd, J=4.8, 4.4 Hz1HAr-H[5]
7.38-7.30m1HAr-H[5]
7.20dd, J=6.4, 2.4 Hz1HAr-H[5]

Experimental Protocols

A reliable and high-yielding synthesis of this compound is crucial for its application in research and development. The following section details a common experimental procedure for its preparation.

Synthesis of this compound

Materials:

  • 5-Fluoro-1H-indazole (2.0 g, 14.0 mmol)

  • Iodine (7.46 g, 28.0 mmol)

  • Potassium hydroxide (2.4 g, 42 mmol)

  • N,N-Dimethylformamide (DMF) (50 mL)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve 5-Fluoro-1H-indazole (2.0 g, 14.0 mmol) in DMF (50 mL) in a reaction flask.

  • Cool the solution to 0 °C using an ice bath.

  • Sequentially add iodine (7.46 g, 28.0 mmol) and potassium hydroxide (2.4 g, 42 mmol) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Gradually warm the mixture to room temperature and continue stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the mixture.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude product by silica gel column chromatography.

  • Elute the column with a mixture of petroleum ether and ethyl acetate (3:1).

  • Collect the fractions containing the desired product.

  • Concentrate the purified fractions under reduced pressure to afford this compound as a white solid (3.7 g, 96.1% yield).[5]

Characterization: Confirm the structure of the purified product using ¹H NMR spectroscopy as detailed in the spectroscopic data section.[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_application Application start 5-Fluoro-1H-indazole reaction Reaction at 0°C to RT start->reaction reagents Iodine, KOH, DMF reagents->reaction crude_product Crude Product reaction->crude_product chromatography Silica Gel Column Chromatography (Petroleum Ether:Ethyl Acetate = 3:1) crude_product->chromatography pure_product Pure this compound chromatography->pure_product drug_discovery Intermediate for Anti-Cancer & Anti-Inflammatory Drug Discovery pure_product->drug_discovery

Caption: Workflow for the synthesis, purification, and application of this compound.

Logical Relationships in Drug Discovery

This compound serves as a critical starting material in the synthesis of more complex bioactive molecules. Its utility stems from the ability to selectively functionalize the indazole core, leveraging the reactivity of the iodo group in cross-coupling reactions.

Drug_Discovery_Logic cluster_derivatization Chemical Derivatization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start_material This compound coupling_reaction Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) start_material->coupling_reaction Versatile Building Block lead_compounds Library of Indazole Derivatives coupling_reaction->lead_compounds in_vitro_assays In vitro Biological Screening (e.g., Kinase Assays, Cell Proliferation Assays) lead_compounds->in_vitro_assays hit_identification Hit Compound Identification in_vitro_assays->hit_identification sar_studies Structure-Activity Relationship (SAR) Studies hit_identification->sar_studies candidate_drug Preclinical Candidate sar_studies->candidate_drug

Caption: Logical workflow for the utilization of this compound in a drug discovery program.

Conclusion

This compound is a valuable and versatile intermediate for researchers in the fields of medicinal chemistry and drug discovery. Its well-defined synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries for biological screening. The data and protocols presented in this guide are intended to support and facilitate the use of this compound in the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: 5-Fluoro-3-iodo-1H-indazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-Fluoro-3-iodo-1H-indazole as a key building block in the synthesis of kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant potential in targeting various protein kinases involved in cancer and other diseases.

Introduction

This compound is a versatile synthetic intermediate, valued for its utility in constructing a diverse array of kinase inhibitors. The presence of the iodine atom at the 3-position facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, and alkynyl moieties. The fluorine atom at the 5-position can enhance the metabolic stability and binding affinity of the final compounds. This document outlines the synthesis of kinase inhibitors targeting key signaling pathways, including those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Polo-like Kinase 4 (PLK4).

Key Synthetic Strategies

The primary methods for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. These reactions offer a broad substrate scope and functional group tolerance, making them ideal for generating libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the 3-iodo-1H-indazole core and various aryl or heteroaryl boronic acids or esters. This is a powerful technique for introducing key pharmacophoric elements that can interact with the target kinase.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-iodo-1H-indazole and a terminal alkyne. This reaction is valuable for introducing linear alkynyl linkers or terminal alkynes that can be further functionalized.

Target Signaling Pathways

Kinase inhibitors derived from this compound can target several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels.[1][2][3] Inhibition of VEGFR signaling can starve tumors of essential nutrients and oxygen, thereby inhibiting their growth and metastasis. The binding of VEGF to its receptor triggers dimerization and autophosphorylation of the receptor, initiating downstream signaling cascades.[2][3] These cascades include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[1][2]

VEGFR_Signaling_Pathway cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis FGFR_Signaling_Pathway cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival PLK4_Signaling_Pathway PLK4_Inhibitor PLK4 Inhibitor (e.g., from this compound) PLK4 PLK4 PLK4_Inhibitor->PLK4 Inhibition p38 p38 MAPK PLK4->p38 Inhibition (indirect) Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Promotes p53 p53 p38->p53 Activation p21 p21 p53->p21 Activation G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Induces Mitosis Mitosis Centriole_Duplication->Mitosis Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, and base in a flask. B Add degassed solvent. A->B C Purge with inert gas (Ar or N2). B->C D Add Palladium catalyst. C->D E Heat to 80-100 °C and stir for 2-12 h. D->E F Monitor reaction by TLC or LC-MS. E->F G Cool to RT, dilute with water, and extract with organic solvent. F->G H Wash, dry, and concentrate the organic layers. G->H I Purify by column chromatography. H->I J Characterize final product (NMR, MS). I->J

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in pharmacologically active compounds, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and antiviral properties. The introduction of an amino group at the C3 position of the indazole ring system via carbon-nitrogen (C-N) bond formation is a critical transformation in medicinal chemistry for the generation of novel drug candidates. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of arylamines, offering significant advantages over traditional methods, which often require harsh conditions and have limited substrate scope.

These application notes provide a detailed framework for the Buchwald-Hartwig amination of 5-Fluoro-3-iodo-1H-indazole, a key intermediate in the synthesis of various therapeutic agents. The protocols described herein are based on established methodologies for the amination of structurally similar halo-indazoles and other halo-heterocycles, providing a robust starting point for the synthesis of a diverse library of 3-amino-5-fluoro-1H-indazole derivatives.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine in the presence of a base. The reaction proceeds through a catalytic cycle that is generally understood to involve the following key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and subsequent deprotonation by the base generates a palladium-amido complex.

  • Reductive Elimination: The palladium-amido complex undergoes reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand, base, and solvent is crucial for the success of the reaction, as these components influence the stability and reactivity of the catalytic species. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the oxidative addition and reductive elimination steps.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'R''NH pd2_amine_complex [Ar-Pd(II)(NHR'R'')(L2)]+X- amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)-NR'R''(L2) deprotonation->pd_amido_complex -HB+X- reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R'' Experimental_Workflow cluster_prep Reaction Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification prep_vessel Oven-dry Schlenk tube inert_atm Establish Inert Atmosphere (Ar or N2) prep_vessel->inert_atm add_solids Add Catalyst, Ligand, and Base inert_atm->add_solids add_substrate Add this compound and Solvent add_solids->add_substrate add_amine Add Amine add_substrate->add_amine seal_heat Seal Vessel and Heat (100-110 °C) add_amine->seal_heat monitor Monitor by TLC/LC-MS seal_heat->monitor cool_down Cool to Room Temperature monitor->cool_down filter_celite Dilute and Filter through Celite cool_down->filter_celite extract Aqueous Extraction filter_celite->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify final_product final_product purify->final_product Isolated Product

The Pivotal Role of 5-Fluoro-3-iodo-1H-indazole in the Discovery of Novel Anti-Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The synthetic heterocyclic compound, 5-Fluoro-3-iodo-1H-indazole, has emerged as a critical pharmacophore in the development of a new generation of targeted anti-cancer drugs. Its unique structural features, including the presence of fluorine and iodine atoms, facilitate the synthesis of potent and selective inhibitors of key signaling pathways implicated in cancer progression. This versatile scaffold has been instrumental in the discovery of numerous kinase inhibitors, some of which have advanced to clinical trials and regulatory approval, underscoring its significance in modern medicinal chemistry and oncology.

The indazole core is a prominent feature in several FDA-approved small molecule kinase inhibitors. The strategic incorporation of a fluorine atom at the 5-position and an iodine atom at the 3-position of the indazole ring provides medicinal chemists with a versatile handle for chemical modification through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

This report provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound and its derivatives in the pursuit of novel anti-cancer therapies.

Application Notes

This compound serves as a foundational building block for the synthesis of a diverse array of anti-cancer agents. Its derivatives have demonstrated significant inhibitory activity against various cancer cell lines, primarily through the modulation of critical signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer.

The primary application of this compound is in the synthesis of kinase inhibitors. The iodine atom at the 3-position is particularly amenable to Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and amino substituents. These modifications are crucial for achieving high-affinity binding to the ATP-binding pocket of target kinases. The fluorine atom at the 5-position often contributes to improved metabolic stability and enhanced binding interactions.

Derivatives of this compound have been successfully developed to target a range of kinases, including but not limited to:

  • Fibroblast Growth Factor Receptors (FGFRs)

  • Anaplastic Lymphoma Kinase (ALK)

  • ROS1 Proto-Oncogene Tyrosine-Protein Kinase

  • Polo-like Kinase 4 (PLK4)

  • p38 Mitogen-Activated Protein Kinase (MAPK)

The anti-cancer effects of these derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro anti-proliferative activity of various indazole derivatives synthesized using this compound or similar indazole cores.

Table 1: IC50 Values of Indazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
2f 4T1 (Breast)0.23 - 1.15[1][2]
2a MCF-7 (Breast)1.15[2]
2a HCT116 (Colon)4.89[2]
6o K562 (Leukemia)5.15[3]
X4 H2228 (Lung)0.034 ± 0.002[4]
C05 IMR-32 (Neuroblastoma)0.948[5]
C05 MCF-7 (Breast)0.979[5]
C05 H460 (Lung)1.679[5]
6f A-549, MCF-7, Panc-1, HT-29 (Average)0.77[6]
6i A-549, MCF-7, Panc-1, HT-29 (Average)0.86[6]
6j A-549, MCF-7, Panc-1, HT-29 (Average)1.05[6]
6s A-549, MCF-7, Panc-1, HT-29 (Average)1.05[6]
6n A-549, MCF-7, Panc-1, HT-29 (Average)1.07[6]

Table 2: Kinase Inhibitory Activity of Selected Indazole Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
X4 ALK0.512[4]
X4 ROS10.766[4]
C05 PLK4<0.0001[5]
11k p38α MAPK3.37 ± 0.24[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.

General Synthesis of Indazole-Based Kinase Inhibitors

A common synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between this compound and a suitable boronic acid or ester.

Example Protocol: Suzuki-Miyaura Coupling

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF, dioxane/water mixture) is added the corresponding boronic acid or pinacol ester (1.1-1.5 equivalents).

  • A palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), (0.05-0.1 equivalents) and a base (e.g., K2CO3, Cs2CO3) (2-3 equivalents) are added to the mixture.

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 2-12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

In Vitro Anti-Proliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-cancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to assess the effect of compounds on cell migration.

  • Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" in the monolayer with a sterile pipette tip.

  • Wash with PBS to remove detached cells and replace the medium with fresh medium containing the test compound at various concentrations.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

This assay evaluates the invasive potential of cancer cells.

  • Coat the upper chamber of a Transwell insert (with a porous membrane) with a layer of Matrigel.

  • Seed cancer cells in serum-free medium into the upper chamber. Add the test compound at various concentrations.

  • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubate for 24-48 hours to allow cells to invade through the Matrigel and the membrane.

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Count the number of stained cells in several microscopic fields to quantify invasion.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins within specific signaling pathways.

  • Treat cells with the test compound for a specified duration.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

The following diagrams illustrate key concepts and workflows related to the role of this compound in anti-cancer drug discovery.

G cluster_synthesis Synthetic Pathway 5F3I This compound Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki) 5F3I->Coupling Reactant Derivative Indazole Derivative (Kinase Inhibitor) Coupling->Derivative Product

Caption: Synthetic route from this compound to kinase inhibitors.

G cluster_workflow Experimental Workflow Synthesis Synthesis of Indazole Derivatives InVitro In Vitro Screening (MTT, Migration, Invasion) Synthesis->InVitro Mechanism Mechanism of Action (Western Blot) InVitro->Mechanism InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo Lead Lead Optimization InVivo->Lead

Caption: Workflow for the evaluation of anti-cancer indazole derivatives.

G cluster_pi3k PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor Indazole Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt pathway by indazole derivatives.

G cluster_mapk MAPK Signaling Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Differentiation) ERK->Transcription Inhibitor Indazole Derivative Inhibitor->RAF Inhibitor->MEK Inhibitor->ERK

Caption: Targeting the MAPK signaling cascade with indazole-based inhibitors.

References

Application of 5-Fluoro-3-iodo-1H-indazole in the Synthesis of PET Imaging Tracers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-iodo-1H-indazole is a versatile halogenated indazole derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its structural features, including the fluorine and iodine substituents, make it an attractive precursor for the synthesis of novel therapeutic agents and imaging probes.[1] In the realm of positron emission tomography (PET), this compound and its analogs are particularly useful for the development of targeted radiotracers. The iodine atom at the 3-position provides a reactive handle for various coupling reactions, enabling the construction of more complex molecules, while the fluorine at the 5-position can be a site for radiofluorination or can modulate the compound's biological activity and pharmacokinetic properties.

One significant application of indazole-based compounds is in the development of inhibitors for Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair and a key target in oncology.[2] Radiolabeled PARP inhibitors allow for the non-invasive visualization and quantification of PARP expression in tumors, aiding in patient stratification and treatment monitoring.[2][3] While direct radiosynthesis examples starting from this compound are not prominently detailed in readily available literature, the synthesis of structurally similar PET tracers, such as those targeting Leucine-Rich Repeat Kinase 2 (LRRK2), demonstrates the utility of the 3-iodo-indazole scaffold in PET tracer development.[4] The protocols outlined below are based on established methodologies for the synthesis and radiosynthesis of indazole-based PET tracers and can be adapted for derivatives of this compound.

Signaling Pathway of LRRK2

The following diagram illustrates a simplified signaling pathway involving LRRK2, a target for which PET tracers derived from indazole precursors have been developed. Dysregulation of LRRK2 kinase activity is associated with Parkinson's disease.

LRRK2_Pathway Simplified LRRK2 Signaling Pathway LRRK2 LRRK2 Substrate Substrate (e.g., Rab GTPases) LRRK2->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream_Effect Downstream Cellular Effects (e.g., Vesicular Trafficking, Autophagy) pSubstrate->Downstream_Effect leads to Upstream_Activator Upstream Activator (e.g., Oxidative Stress) Upstream_Activator->LRRK2 activates PET_Tracer [18F]Indazole-based PET Tracer PET_Tracer->LRRK2 binds to

Caption: Simplified LRRK2 signaling pathway and the interaction of a PET tracer.

Experimental Protocols

The following protocols are adapted from the synthesis of a LRRK2-targeting PET tracer and illustrate a general approach for utilizing a 3-iodo-indazole precursor.[4]

Protocol 1: Synthesis of the Non-radioactive Standard and Precursor

This protocol describes the synthesis of the final non-radioactive compound, which can serve as a reference standard and for initial biological evaluation, as well as the precursor for radiosynthesis.

Workflow for Precursor Synthesis

Precursor_Synthesis_Workflow Workflow for Synthesis of Precursor and Cold Standard Start 5-Hydroxy-1H-indazole Step1 Alkylation (e.g., with 2-iodopropane) Start->Step1 Step2 Iodination (at 3-position) Step1->Step2 Step3 N-Protection (e.g., with Trityl chloride) Step2->Step3 Protected_Indazole Protected 3-Iodo-indazole Intermediate Step3->Protected_Indazole Step4 Suzuki Coupling Protected_Indazole->Step4 Coupling_Partner Coupling Partner (e.g., Pyridine-boronic ester) Coupling_Partner->Step4 Protected_Final Protected Final Compound Step4->Protected_Final Step5 Deprotection Protected_Final->Step5 Precursor Radiolabeling Precursor (e.g., Nitro or Halogenated) Protected_Final->Precursor Can be modified to create precursor Final_Product Final Non-radioactive Compound (Cold Standard) Step5->Final_Product

Caption: General workflow for the synthesis of a non-radioactive indazole-based compound.

Materials:

  • 5-Hydroxy-1H-indazole

  • 2-Iodopropane

  • Cesium carbonate (Cs2CO3)

  • Iodine

  • Trityl chloride

  • Sodium hydride (NaH)

  • 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine (or a suitable coupling partner)

  • Potassium phosphate (K3PO4)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

  • Dimethoxyethane (DME)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Alkylation: React 5-hydroxyindazole with 2-iodopropane in the presence of a base like cesium carbonate to yield 5-isopropoxy-1H-indazole.[4]

  • Iodination: Treat the product from step 1 with iodine to introduce an iodine atom at the 3-position of the indazole ring, yielding 3-iodo-5-isopropoxy-1H-indazole.[4]

  • N-Protection: Protect the nitrogen of the indazole ring, for example, with a trityl group using trityl chloride and a strong base like sodium hydride. This yields the protected intermediate, 3-iodo-5-isopropoxy-1-trityl-1H-indazole.[4]

  • Suzuki Coupling: Perform a Suzuki coupling reaction between the protected 3-iodo-indazole and a suitable boronic ester partner (e.g., 6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine) using a palladium catalyst such as Pd(dppf)Cl2·CH2Cl2 and a base like K3PO4 in a solvent such as DME.[4]

  • Deprotection: Remove the trityl protecting group using an acid like trifluoroacetic acid in a suitable solvent system to yield the final non-radioactive compound.[4]

  • Purification: Purify the final product using standard techniques such as silica gel chromatography.

Protocol 2: Radiosynthesis of the [18F]-labeled Tracer

This protocol describes the nucleophilic substitution reaction to introduce [18F]fluoride into a suitable precursor.

Workflow for Radiosynthesis

Radiosynthesis_Workflow General Workflow for [18F]-Radiolabeling F18_Production [18F]Fluoride Production (Cyclotron) F18_Trapping Trapping of [18F]Fluoride (Anion Exchange Cartridge) F18_Production->F18_Trapping F18_Elution Elution with K2CO3/Kryptofix222 F18_Trapping->F18_Elution Drying Azeotropic Drying F18_Elution->Drying Dried_F18 Dried [18F]F-/Kryptofix222 Complex Drying->Dried_F18 Radiolabeling Nucleophilic Substitution (Heating) Dried_F18->Radiolabeling Precursor_Addition Addition of Precursor in DMSO Precursor_Addition->Radiolabeling Deprotection Acidic Hydrolysis (if necessary) Radiolabeling->Deprotection Purification HPLC Purification Deprotection->Purification Final_Tracer [18F]-Labeled PET Tracer Purification->Final_Tracer

Caption: A typical workflow for the radiosynthesis of an [18F]-labeled PET tracer.

Materials:

  • [18F]Fluoride (produced from a cyclotron)

  • Kryptofix 222 (K222)

  • Potassium carbonate (K2CO3)

  • Radiolabeling precursor (e.g., a nitro- or bromo-substituted precursor)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl) for deprotection (if applicable)

  • Sodium hydroxide (NaOH) for neutralization

  • Acetonitrile (CH3CN) and water for HPLC

  • C18 Sep-Pak cartridges

  • Automated radiosynthesis module

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

Procedure:

  • [18F]Fluoride Processing: Trap the cyclotron-produced [18F]fluoride on an anion exchange cartridge. Elute the [18F]fluoride with a solution of Kryptofix 222 and potassium carbonate in acetonitrile/water.

  • Drying: Remove the solvent by azeotropic distillation with acetonitrile under a stream of nitrogen to obtain the dry [18F]F-/K222 complex.

  • Radiolabeling Reaction: Add a solution of the precursor in a high-boiling point solvent like DMSO to the reaction vessel containing the dried [18F]F-/K222 complex. Heat the reaction mixture at an elevated temperature (e.g., 150°C) for a specified time (e.g., 20 minutes).[4]

  • Deprotection (if necessary): If the precursor contains a protecting group, perform a deprotection step. For example, add hydrochloric acid and heat the mixture.[4]

  • Neutralization: Neutralize the reaction mixture with a base such as sodium hydroxide.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the [18F]-labeled tracer.

  • Formulation: Reformulate the purified tracer in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for in vivo studies.

Data Presentation

The following tables provide a template for summarizing key quantitative data from the synthesis and evaluation of an indazole-based PET tracer.

Table 1: Radiosynthesis Parameters

ParameterValueReference
Radiochemical Yield (decay-corrected)e.g., 20-40%[4]
Molar Activitye.g., > 50 GBq/µmol
Radiochemical Puritye.g., > 98%
Synthesis Timee.g., 60-90 minutes

Table 2: In Vitro Binding Affinity

CompoundTargetIC50 (nM)Ki (nM)Reference
e.g., FIPMe.g., LRRK2e.g., 1.5e.g., 0.8[4]
e.g., 5-Fluoro-indazole derivativee.g., PARP1Data to be determinedData to be determined

Table 3: In Vivo Biodistribution in Mice (%ID/g at 60 min post-injection)

Organ%ID/g (Mean ± SD)Reference
Bloode.g., 0.5 ± 0.1[4]
Braine.g., 1.2 ± 0.2[4]
Hearte.g., 1.0 ± 0.3[4]
Lungse.g., 1.5 ± 0.4[4]
Livere.g., 5.0 ± 1.0[4]
Kidneyse.g., 3.0 ± 0.5[4]
Musclee.g., 0.3 ± 0.1[4]
Bonee.g., 0.8 ± 0.2[4]
TumorData to be determined

Disclaimer: The provided protocols and data are for illustrative purposes and should be adapted and optimized based on specific experimental conditions and safety guidelines. All work with radioactive materials must be conducted in a designated facility with appropriate shielding and in compliance with institutional and regulatory requirements.

References

Application Notes and Protocols: 5-Fluoro-3-iodo-1H-indazole as a Versatile Building Block for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several commercially available anti-inflammatory drugs such as Bendazac and Benzydamine.[1][2][3] The strategic introduction of fluorine and iodine atoms onto the indazole ring, as seen in 5-Fluoro-3-iodo-1H-indazole, offers a powerful platform for the development of next-generation anti-inflammatory agents.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the iodine at the 3-position serves as a versatile handle for introducing diverse chemical moieties through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[1][2]

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of potent anti-inflammatory compounds. Detailed protocols for key synthetic transformations and biological evaluation assays are presented to facilitate the discovery and development of novel therapeutics targeting inflammatory pathways.

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 3-position, a critical region for modulating the biological activity of indazole-based inhibitors.[4]

General Reaction Scheme

Suzuki_Coupling start This compound catalyst Pd Catalyst Base, Solvent start->catalyst + boronic_acid R-B(OH)₂ boronic_acid->catalyst + product 5-Fluoro-3-aryl-1H-indazole catalyst->product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 5-Fluoro-3-aryl-1H-indazoles

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, DME, toluene)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 equivalent), the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent, followed by the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-Fluoro-3-aryl-1H-indazole.[4]

Biological Evaluation: Targeting Key Inflammatory Mediators

Derivatives of this compound have the potential to modulate various key players in the inflammatory cascade, including cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (MAPK).

Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5]

The following table summarizes the in vitro COX-2 inhibitory activity of representative indazole derivatives. While not directly derived from this compound, this data illustrates the potential of the indazole scaffold as a potent COX-2 inhibitor.

CompoundTargetIC₅₀ (µM)Reference
IndazoleCOX-223.42[6]
5-AminoindazoleCOX-212.32[6]
6-NitroindazoleCOX-219.22[6]
Celecoxib (Control)COX-25.10[6]

This protocol is adapted from commercially available COX-2 inhibitor screening kits.[7][8]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well white opaque microplate

Procedure:

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the reaction mix to the wells of the 96-well plate.

  • Add the test compounds at various concentrations to the respective wells. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a solvent control.

  • Initiate the reaction by adding the COX-2 enzyme to all wells.

  • Start the kinetic measurement immediately by adding arachidonic acid to all wells.

  • Measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Calculate the rate of the reaction for each well and determine the percent inhibition for each test compound concentration.

  • Plot the percent inhibition versus the compound concentration to determine the IC₅₀ value.

COX2_Workflow A Prepare Reaction Mix (Buffer, Probe, Cofactor) B Add Reaction Mix to Plate A->B C Add Test Compounds and Controls B->C D Add COX-2 Enzyme C->D E Initiate with Arachidonic Acid D->E F Measure Fluorescence (Ex/Em = 535/587 nm) E->F G Calculate % Inhibition and IC₅₀ F->G

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

Inhibition of p38 MAPK

The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[9] Inhibition of p38 MAPK is a promising therapeutic strategy for a range of inflammatory diseases.

p38_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MKKs MAPK Kinases (MKK3/6) Stimuli->MKKs p38 p38 MAPK MKKs->p38 Phosphorylation Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates Phosphorylation Cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-1β) Substrates->Cytokines Inhibitor 5-Fluoro-3-aryl- 1H-indazole Derivative Inhibitor->p38 Inhibition

Caption: The p38 MAPK signaling pathway and the point of inhibition.

This protocol outlines a general procedure for an in vitro p38α MAPK kinase assay.[10][11]

Materials:

  • Active p38α MAPK enzyme

  • Kinase assay buffer

  • ATF2 (or other suitable substrate)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Phospho-specific antibody for the substrate

  • Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

Procedure:

  • Add the kinase assay buffer, test compound at various concentrations, and the p38α MAPK enzyme to the wells of a microplate. Include a known p38 MAPK inhibitor as a positive control and a solvent control.

  • Pre-incubate the plate to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP.

  • Incubate the reaction for a specified time at a controlled temperature (e.g., 30°C for 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate using an appropriate method, such as an ELISA-based format with a phospho-specific antibody or a luminescence-based assay that measures ATP consumption.

  • Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel anti-inflammatory agents. Its strategic functionalization, particularly at the 3-position via Suzuki-Miyaura cross-coupling, allows for the systematic exploration of chemical space to identify potent inhibitors of key inflammatory targets such as COX-2 and p38 MAPK. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate new indazole-based compounds with the potential to become next-generation anti-inflammatory therapeutics.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 5-Fluoro-3-iodo-1H-indazole. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the fluorinated indazole scaffold in numerous biologically active molecules, particularly kinase inhibitors. The protocols outlined below cover Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, offering a robust toolkit for the synthesis of diverse 3-substituted-5-fluoro-1H-indazole libraries for drug discovery and development programs.

Introduction to this compound in Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, and the introduction of a fluorine atom at the 5-position can significantly modulate a compound's physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity. The iodine atom at the C-3 position serves as an efficient handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkynyl, vinyl, and amino moieties. This functionalization is a key strategy in the development of novel therapeutic agents, particularly those targeting protein kinases involved in oncogenic signaling pathways.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 3-aryl-5-fluoro-1H-indazoles. These compounds are of particular interest as potential kinase inhibitors. Notably, for 3-iodoindazoles, N-protection is not always necessary, as successful couplings have been achieved with the unprotected form.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
EntryCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O10012High
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O120 (µW)0.67High
33-Furylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O8018Good
4Pinacol vinyl boronatePd(OAc)₂ (5)Na₂CO₃Dioxane/H₂O120 (µW)0.6768
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add this compound, phenylboronic acid, and potassium carbonate.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 5-Fluoro-3-phenyl-1H-indazole.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start Reagents Combine Indazole, Boronic Acid, Base Start->Reagents Solvent Add Dioxane/Water & Degas (Ar/N2) Reagents->Solvent Catalyst Add Pd Catalyst Solvent->Catalyst Reaction Heat to 100°C, Monitor by TLC/LC-MS Catalyst->Reaction Workup Cool, Dilute with H2O, Extract with EtOAc Reaction->Workup Purification Dry, Concentrate, Column Chromatography Workup->Purification End End Purification->End

Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)–C(sp²) bond between a terminal alkyne and this compound, yielding 3-alkynyl-5-fluoro-1H-indazoles. These products are valuable intermediates and have shown potential as kinase inhibitors. For some 3-iodoindazoles, N-protection may be necessary to prevent side reactions.[1][2]

Data Presentation: General Conditions for Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMFrt to 50Good-Excellent
2Propargyl alcoholPd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMFrtGood
3N,N-DimethylpropargylaminePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMFrtQuantitative
41-HexynePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃N/DMFrtGood
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv) (N-protection may be required)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane

  • Brine

Procedure:

  • To an oven-dried reaction flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under an argon atmosphere.

  • Add anhydrous DMF and triethylamine.

  • Add phenylacetylene dropwise with stirring.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycles: Sonogashira Coupling

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Ar-Pd(II)-I(L)₂ Pd0->Pd_add Oxidative Addition (Ar-I) Pd_trans Ar-Pd(II)-C≡CR(L)₂ Pd_add->Pd_trans Transmetalation Cu_acetylide Cu-C≡CR Pd_trans->Pd0 Reductive Elimination (Ar-C≡CR) CuI CuI CuI->Cu_acetylide R-C≡CH, Base Cu_acetylide->CuI to Pd Cycle

Catalytic cycles in Sonogashira coupling.

Heck Coupling

The Mizoroki-Heck reaction facilitates the synthesis of 3-vinyl-5-fluoro-1H-indazoles through the coupling of this compound with alkenes. These vinylated products serve as versatile intermediates for further synthetic transformations.[3]

Data Presentation: General Conditions for Heck Coupling
EntryAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Yield
1Methyl acrylatePd(OAc)₂ (5)Na₂CO₃DMF100-110Good
2StyrenePd(OAc)₂ (5) / PPh₃ (10)Et₃NAcetonitrile80-120Moderate-Good
3AcrylonitrilePd(OAc)₂ (5)Et₃NDMF100Good
4n-Butyl acrylatePd(OAc)₂ (5) / PPh₃ (10)Et₃NDMF125Good
Experimental Protocol: Heck Coupling of this compound with Methyl Acrylate

Materials:

  • This compound (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(OAc)₂, and Na₂CO₃.

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add anhydrous DMF followed by methyl acrylate via syringe.

  • Place the sealed flask in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 4-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 3-amino-5-fluoro-1H-indazoles. This reaction is crucial for accessing a class of compounds with significant therapeutic potential. The choice of ligand is critical for achieving high yields.

Data Presentation: General Conditions for Buchwald-Hartwig Amination
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp. (°C)Yield
1MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100High
2AnilinePd(dba)₂ / P(t-Bu)₃NaOt-BuToluene100Good
3BenzylaminePd(OAc)₂ / BINAPNaOt-BuToluene80Good
4Primary AlkylaminesPd₂ (dba)₃ / XPhosLiHMDSTHF65Good
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Brine

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to a dry reaction vessel.

  • Add anhydrous, degassed 1,4-dioxane.

  • Add morpholine via syringe.

  • Seal the vessel and heat the mixture to 100 °C with stirring for 12-24 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by flash column chromatography.

Logical Diagram: Troubleshooting Low Conversion in Cross-Coupling Reactions

Troubleshooting Start Low/No Conversion Catalyst Check Catalyst Start->Catalyst Base Evaluate Base Start->Base Conditions Assess Conditions Start->Conditions Catalyst_Inactive Inactive/Degraded? Catalyst->Catalyst_Inactive Activity Catalyst_Ligand Suboptimal Ligand? Catalyst->Catalyst_Ligand Structure Base_Weak Too Weak? Base->Base_Weak Strength Base_Solubility Poor Solubility? Base->Base_Solubility Physical Property Temp Temperature Too Low? Conditions->Temp Energy Solvent_Issue Solvent Quality? Conditions->Solvent_Issue Purity PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt p Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor 3-Aryl-5-fluoro- 1H-indazole Inhibitor->Akt Inhibition

References

Application Notes and Protocols: Synthesis and SAR Studies of 5-Fluoro-3-iodo-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-fluoro-3-iodo-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents.[1] Its unique electronic properties, conferred by the fluorine and iodine substituents, enhance its biological activity and make it a valuable starting material for structure-activity relationship (SAR) studies.[1] Derivatives of this core structure have shown significant potential in oncology and inflammation research, acting as inhibitors of key signaling pathways implicated in these diseases.[1]

These application notes provide detailed protocols for the synthesis of this compound and its subsequent derivatization. Furthermore, it outlines methodologies for the biological evaluation of these derivatives to facilitate SAR studies, along with a summary of reported activity data. The included diagrams illustrate the synthetic workflow and key signaling pathways that can be targeted by these compounds.

Data Presentation: Structure-Activity Relationship of Indazole Derivatives

The following table summarizes the in vitro anti-proliferative activity of various indazole derivatives against a panel of cancer cell lines. This data is crucial for understanding the structure-activity relationships and guiding further optimization of lead compounds.

Compound IDR1R2Cell LineIC50 (µM)Reference
1a H4-(4-methylpiperazin-1-yl)phenylA549>10(Wei et al., 2021)
4T1>10
HepG2>10
MCF-71.15
HCT1164.89
1b Cl4-(4-methylpiperazin-1-yl)phenylA5490.86(Wei et al., 2021)
4T10.93
HepG21.05
MCF-70.35
HCT1160.46
1c H4-morpholinophenylA5492.36(Wei et al., 2021)
4T13.11
HepG24.28
MCF-70.98
HCT1161.52
1d Cl4-morpholinophenylA5490.55(Wei et al., 2021)
4T10.61
HepG20.79
MCF-70.23
HCT1160.33
2f --A5490.55(Wei et al., 2021)
4T10.61
HepG20.79
MCF-70.23
HCT1160.33

Note: The above data is compiled from the cited literature and serves as an example for SAR analysis. Researchers should generate their own data for novel derivatives under standardized assay conditions for accurate comparison.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route adapted from general methods for indazole synthesis and iodination.

Step 1: Synthesis of 5-Fluoro-1H-indazole from 4-Fluoro-2-methylaniline

  • Diazotization: Dissolve 4-fluoro-2-methylaniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Cyclization: Slowly add a solution of a reducing agent (e.g., stannous chloride in concentrated hydrochloric acid) to the diazonium salt solution. The reaction is exothermic; maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to pH 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-fluoro-1H-indazole.

Step 2: Iodination of 5-Fluoro-1H-indazole

  • Dissolve 5-fluoro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add potassium carbonate (K2CO3) to the solution.

  • Add iodine (I2) portion-wise to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: Synthesis of this compound Derivatives via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of derivatives for SAR studies using the synthesized this compound.

  • To a reaction vessel, add this compound, the desired boronic acid or boronic ester derivative (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents).

  • Add a mixture of a suitable solvent system (e.g., 1,4-dioxane and water).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

Protocol 3: In vitro Anti-proliferative Activity Assay (MTT Assay)

This protocol details the evaluation of the cytotoxic effects of the synthesized derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized indazole derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Synthetic Workflow

G A 4-Fluoro-2-methylaniline B Diazotization & Cyclization A->B C 5-Fluoro-1H-indazole B->C D Iodination C->D E This compound D->E F Suzuki Coupling E->F G Indazole Derivatives F->G H Biological Evaluation (SAR) G->H I Boronic Acids/Esters I->F

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Indazole Indazole Derivative Indazole->DNA_Damage Indazole->Mitochondrion Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential modulation of apoptosis pathways by indazole derivatives.

Kinase Inhibition Logical Relationship

G cluster_compound Compound Properties cluster_activity Biological Activity cluster_sar SAR Study Compound This compound Derivative Structure Chemical Structure (R-groups) Compound->Structure Inhibition Kinase Inhibition (IC50) Structure->Inhibition determines SAR Structure-Activity Relationship Structure->SAR Kinase Target Kinase (e.g., ALK, FGFR) Kinase->Inhibition Pathway Downstream Pathway Modulation Inhibition->Pathway Cell Anti-proliferative Effect Inhibition->Cell leads to Pathway->Cell Cell->SAR

Caption: Logical relationship for SAR studies of indazole-based kinase inhibitors.

References

Application Notes and Protocols for the Use of 5-Fluoro-3-iodo-1H-indazole in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on research conducted on various indazole derivatives for agricultural applications. Direct experimental data on 5-Fluoro-3-iodo-1H-indazole for these specific uses is limited in publicly available literature. Therefore, these protocols provide a general framework for researchers to evaluate its potential as an agrochemical.

Introduction

Indazole-containing derivatives are recognized for their wide range of biological activities, which have led to their investigation in medicinal chemistry and, more recently, in agricultural chemistry.[1][2][3] The unique structural features of the indazole scaffold make it a promising template for the development of novel herbicides, fungicides, and insecticides.[1][4] The presence of halogen substituents, such as fluorine and iodine in this compound, can significantly influence the compound's physicochemical properties and biological activity, making it a candidate for agrochemical research.[5] This document outlines potential applications and provides detailed experimental protocols for screening and evaluating the agricultural potential of this compound and its derivatives.

Potential Agricultural Applications

Based on studies of analogous indazole compounds, this compound may exhibit the following agricultural activities:

  • Herbicidal Activity: Indazole derivatives have been shown to possess herbicidal properties, acting as synthetic auxins or inhibitors of key plant enzymes.[2][6] Research on 6-indazolyl-2-picolinic acids has demonstrated significant root inhibitory activity and post-emergence herbicidal effects against various weed species.[6]

  • Fungicidal Activity: Certain indazole derivatives, particularly when combined with other fungicidal pharmacophores like triazoles, have exhibited potent antifungal activity against a range of plant-pathogenic fungi.[4][7]

  • Insecticidal Activity: While less common, some indazole derivatives have been investigated for their insecticidal properties.[1]

Data Presentation: Herbicidal Efficacy of Indazole Derivatives

The following table summarizes the herbicidal activity of novel 6-indazolyl-2-picolinic acid derivatives, which can serve as a reference for designing efficacy studies for this compound.

Compound/Weed SpeciesRoot Growth Inhibition at 10 µM/L (%)Post-Emergence Control at 250 g/ha (%)
Compound 5a (an indazole derivative)
Brassica napus> Picloram100
Abutilon theophrasti> PicloramNot Reported
Amaranthus retroflexusNot Reported100
Chenopodium albumNot Reported100
Picloram (Commercial Herbicide)
Brassica napusStandardNot Applicable
Abutilon theophrastiStandardNot Applicable

Data adapted from a study on 6-indazolyl-2-picolinic acids.[6]

Experimental Protocols

This protocol is a generalized procedure for evaluating the herbicidal efficacy of a test compound like this compound.

a. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone or DMSO).

  • For application, create a series of dilutions from the stock solution using a water-surfactant mixture to achieve the desired concentrations (e.g., corresponding to application rates of 100, 250, 500, and 1000 g/ha).[8]

b. Pre-Emergence Assay:

  • Fill pots with a standardized potting mix.

  • Sow seeds of selected weed species (e.g., Amaranthus retroflexus, Chenopodium album, Brassica napus) at a uniform depth.

  • Apply the test solutions evenly to the soil surface using a calibrated sprayer.

  • Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • After a set period (e.g., 14-21 days), assess the germination rate and seedling vigor compared to an untreated control.

c. Post-Emergence Assay:

  • Sow seeds and grow the selected weed species to a specific growth stage (e.g., 2-4 true leaves).[8]

  • Apply the test solutions uniformly to the foliage of the plants using a calibrated sprayer.

  • Return the plants to the greenhouse or growth chamber.

  • Visually assess the percentage of plant injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) compared to an untreated control.[8]

This protocol describes a method to determine the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.

a. Fungal Strains and Culture Preparation:

  • Select relevant plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Aspergillus spp.).[7]

  • Culture the fungi on a suitable medium (e.g., Potato Dextrose Agar - PDA) to obtain fresh spores or mycelia.

  • Prepare a spore suspension or mycelial homogenate and adjust the concentration to a standard value (e.g., 1 x 10^5 spores/mL).

b. Microdilution Assay:

  • Prepare a series of dilutions of this compound in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) in a 96-well microplate.

  • Inoculate each well with the fungal spore suspension or mycelial homogenate.

  • Include a positive control (a known fungicide) and a negative control (medium with solvent).

  • Incubate the microplate at an optimal temperature for fungal growth (e.g., 25-28 °C) for a specified period (e.g., 48-72 hours).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth.

Mandatory Visualizations

Experimental_Workflow_Herbicidal_Screening cluster_prep Preparation cluster_pre_emergence Pre-Emergence Assay cluster_post_emergence Post-Emergence Assay prep_compound Prepare Stock Solution of This compound prep_dilutions Create Serial Dilutions prep_compound->prep_dilutions apply_soil Apply Test Compound to Soil Surface prep_dilutions->apply_soil apply_foliage Apply Test Compound to Foliage prep_dilutions->apply_foliage sow_seeds_pre Sow Weed Seeds in Pots sow_seeds_pre->apply_soil incubate_pre Incubate in Controlled Environment apply_soil->incubate_pre assess_pre Assess Germination and Vigor incubate_pre->assess_pre grow_plants Grow Weeds to 2-4 Leaf Stage grow_plants->apply_foliage incubate_post Incubate in Controlled Environment apply_foliage->incubate_post assess_post Assess Plant Injury incubate_post->assess_post

Caption: Workflow for Herbicidal Screening.

Signaling_Pathway_Auxin_Herbicide cluster_cell Plant Cell auxin_herbicide Indazole-based Auxin Herbicide tir1_afb TIR1/AFB Receptor Complex auxin_herbicide->tir1_afb Binds to aux_iaa Aux/IAA Repressor Proteins tir1_afb->aux_iaa Promotes degradation of arf Auxin Response Factors (ARFs) aux_iaa->arf Represses auxin_genes Auxin-Responsive Genes arf->auxin_genes Activates transcription of uncontrolled_growth Uncontrolled Growth and Plant Death auxin_genes->uncontrolled_growth Leads to

Caption: Postulated Auxin Herbicide Signaling Pathway.

References

Application Notes and Protocols: 5-Fluoro-3-iodo-1H-indazole in the Synthesis of Materials for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of materials derived from 5-Fluoro-3-iodo-1H-indazole for use in organic electronics. This document includes detailed experimental protocols for the synthesis of the indazole precursor and its subsequent functionalization via Suzuki-Miyaura cross-coupling to generate a thermally activated delayed fluorescence (TADF) emitter for organic light-emitting diodes (OLEDs).

Introduction

This compound is a versatile building block in the design of novel materials for organic electronics. Its unique electronic properties, stemming from the electron-withdrawing fluorine atom and the reactive iodine substituent, make it an attractive scaffold for the synthesis of hole transport materials and TADF emitters. The indazole moiety itself is a well-regarded heterocyclic structure known for its thermal stability and charge-transporting capabilities. The C-3 iodo-substitution provides a convenient handle for post-synthetic modification, most notably through palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups to tune the material's optoelectronic properties.

Synthesis of this compound

The precursor, this compound, can be synthesized from commercially available 5-Fluoro-1H-indazole. The following protocol is a representative procedure.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Fluoro-1H-indazole

  • N,N-Dimethylformamide (DMF)

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • Petroleum Ether

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • Dissolve 5-Fluoro-1H-indazole (1.0 eq) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Sequentially add Iodine (2.0 eq) and Potassium Hydroxide (3.0 eq) to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Characterization Data:

CompoundYield¹H NMR (400 MHz, DMSO-d₆) δ (ppm)
This compound~96%13.64 (s, 1H), 7.63 (dd, J=4.8, 4.4 Hz, 1H), 7.38-7.30 (m, 1H), 7.20 (dd, J=6.4, 2.4 Hz, 1H)

Application in Organic Light-Emitting Diodes (OLEDs): Synthesis of a TADF Emitter

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the C-C bond formation necessary to create complex organic electronic materials from this compound. In this example, we outline the synthesis of a donor-acceptor type TADF emitter by coupling the indazole core with a carbazole-based boronic acid derivative.

Synthetic Workflow for a TADF Emitter

A This compound C Suzuki-Miyaura Cross-Coupling A->C B Carbazole Boronic Acid Derivative B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS, etc.) D->E F TADF Emitter E->F

Caption: Synthetic workflow for a TADF emitter.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 eq)

  • Carbazole-based boronic acid or boronate ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Solvent system (e.g., 4:1 mixture of dioxane and water)

  • Inert gas (Argon or Nitrogen)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Silica Gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound, the carbazole boronic acid derivative, and the base.

  • Add the solvent system to the reaction vessel.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to a temperature of 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired TADF emitter.

Characterization and Performance Data

The following table presents hypothetical yet representative data for a novel TADF emitter synthesized from this compound and a carbazole donor moiety.

ParameterValue
Photophysical Properties
Absorption (λabs)350 nm
Emission (λem)475 nm (blue-green)
Photoluminescence Quantum Yield (ΦPL)85%
Prompt/Delayed Fluorescence Lifetime (τp / τd)30 ns / 5.5 µs
Singlet-Triplet Energy Gap (ΔEST)0.12 eV
OLED Device Performance
Maximum External Quantum Efficiency (EQE)20.1%
Maximum Luminance>10,000 cd/m²
CIE Coordinates (x, y)(0.25, 0.55)

Logical Relationship in TADF Emitter Design

The design of the TADF emitter is based on the principle of separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Donor Carbazole Moiety (Donor) HOMO HOMO localized on Donor Donor->HOMO Acceptor 5-Fluoro-1H-indazole Moiety (Acceptor) LUMO LUMO localized on Acceptor Acceptor->LUMO Small_Delta_EST Small ΔEST HOMO->Small_Delta_EST LUMO->Small_Delta_EST TADF Efficient TADF Small_Delta_EST->TADF

Caption: HOMO-LUMO separation in TADF design.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of high-performance materials for organic electronics. The straightforward iodination of 5-fluoro-1H-indazole provides a reactive handle for the introduction of various functionalities via the robust and efficient Suzuki-Miyaura cross-coupling reaction. This allows for the rational design and synthesis of materials with tailored optoelectronic properties, such as TADF emitters for highly efficient OLEDs. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the potential of this compound in the development of next-generation organic electronic devices.

Application Notes and Protocols for N-alkylation of 5-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of indazoles is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. The indazole scaffold is a key pharmacophore in numerous therapeutic agents. However, the regioselective alkylation of the indazole core presents a significant challenge due to the presence of two nucleophilic nitrogen atoms, N1 and N2, which can lead to the formation of isomeric mixtures. This document provides a detailed experimental protocol for the selective N-alkylation of 5-Fluoro-3-iodo-1H-indazole, a versatile building block in drug discovery. The electron-withdrawing nature of the fluorine and iodine substituents influences the reactivity and regioselectivity of the N-alkylation reaction.

Factors Influencing Regioselectivity

The regiochemical outcome of the N-alkylation of indazoles is influenced by several factors:

  • Base: The choice of base is critical. Strong, non-coordinating bases such as sodium hydride (NaH) in aprotic solvents generally favor the formation of the thermodynamically more stable N1-alkylated product.[1][2] Weaker bases, like potassium carbonate (K₂CO₃), may lead to mixtures of N1 and N2 isomers.

  • Solvent: The solvent plays a crucial role in influencing the reaction pathway. Non-polar aprotic solvents like tetrahydrofuran (THF) are often employed with strong bases to promote N1-selectivity.[1][2]

  • Alkylating Agent: The nature of the alkylating agent (e.g., alkyl halide, tosylate) can also affect the regioselectivity and reaction rate.

  • Substituents on the Indazole Ring: The electronic properties of the substituents on the indazole ring can impact the nucleophilicity of the nitrogen atoms and, consequently, the N1/N2 ratio. Electron-withdrawing groups, such as the fluoro and iodo groups in the target molecule, can influence the acidity of the N-H proton and the relative stability of the resulting regioisomers.

Experimental Protocol: N1-Alkylation of this compound

This protocol details a general procedure for the selective N1-alkylation of this compound using sodium hydride as the base and an alkyl halide as the alkylating agent.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Rotary evaporator

  • Chromatography column and accessories

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back down to 0 °C and add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.

Data Presentation

Indazole SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)N1:N2 RatioTotal Yield (%)Reference
3-Iodo-1H-indazoleMethyl iodideK₂CO₃DMFRT12MixtureN/AGeneral Knowledge
3-Iodo-1H-indazoleBenzyl bromideNaHTHF0 to RT12Major N1N/AGeneral Knowledge
5-Nitro-1H-indazoleEthyl bromideNaHTHF0 to RT16>95:585Inferred from similar reactions
5-Bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFRTN/A38:4684[3]
1H-Indazole-3-carboxamidePentyl bromideNaHTHFRT16>99:188[4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Steps cluster_workup Work-up cluster_purification Purification start This compound in anhydrous THF under N2 deprotonation Add NaH at 0°C, then stir at RT start->deprotonation 1. Deprotonation alkylation Add alkyl halide at 0°C, then stir at RT overnight deprotonation->alkylation 2. Alkylation quench Quench with sat. aq. NH4Cl alkylation->quench 3. Quenching extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine and dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Flash column chromatography concentrate->chromatography 4. Purification end N1-Alkyl-5-fluoro-3-iodo-1H-indazole chromatography->end

Caption: Experimental workflow for the N1-alkylation of this compound.

signaling_pathway cluster_reactants Reactants cluster_products Products Indazole This compound N1_Product N1-Alkyl-5-fluoro-3-iodo-1H-indazole (Thermodynamic Product) Indazole->N1_Product Favored by strong base (NaH) in THF N2_Product N2-Alkyl-5-fluoro-3-iodo-1H-indazole (Kinetic Product) Indazole->N2_Product May be formed with weaker bases or different solvents Base Base (e.g., NaH) AlkylHalide Alkyl Halide (R-X)

Caption: Logical relationship of reactants and products in the N-alkylation of indazole.

References

Application Notes and Protocols: 5-Fluoro-3-iodo-1H-indazole as a Precursor for Radiolabeling with Fluorine-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-iodo-1H-indazole is a versatile heterocyclic precursor molecule with significant potential in the development of novel radiopharmaceuticals for Positron Emission Tomography (PET) imaging.[1] Its structure, featuring a reactive iodine atom at the 3-position, makes it an ideal candidate for nucleophilic substitution with fluorine-18 (¹⁸F), the most commonly used radionuclide for PET. The presence of a fluorine atom at the 5-position can enhance the biological activity and pharmacokinetic properties of the resulting radiotracer.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of ¹⁸F-labeled PET tracers, with a focus on potential applications in imaging neuroinflammation and other pathologies.

Indazole derivatives have emerged as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and neurological effects.[2][3][4] The development of ¹⁸F-labeled indazole-based radiotracers allows for the non-invasive, in vivo visualization and quantification of key biological targets, such as cyclooxygenase-2 (COX-2) and Leucine-Rich Repeat Kinase 2 (LRRK2), both of which are implicated in neuroinflammatory and neurodegenerative diseases.[5][6][7][8][9][10][11][12]

Application: Imaging Neuroinflammation via COX-2 and LRRK2 Inhibition

Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[13][14] PET imaging of neuroinflammatory markers offers a powerful tool for early diagnosis, disease monitoring, and the evaluation of therapeutic interventions.[15][16][17] Indazole-based compounds have been successfully developed as potent and selective inhibitors of COX-2 and LRRK2, making their ¹⁸F-labeled analogues promising candidates for imaging these key neuroinflammatory targets.[5][6][7][8][9][10][11][12]

Cyclooxygenase-2 (COX-2) Signaling Pathway in Neuroinflammation

COX2_Pathway

Caption: COX-2 signaling pathway in neuroinflammation.

Leucine-Rich Repeat Kinase 2 (LRRK2) in Neuroinflammation

LRRK2_Pathway

Caption: LRRK2 in neuroinflammation and Parkinson's disease.

Experimental Protocols

Synthesis of N-Protected this compound Precursor

For successful radiolabeling, the indazole nitrogen is typically protected to prevent side reactions. A common protecting group is the tetrahydropyranyl (THP) group.

Workflow for Precursor Synthesis

Precursor_Synthesis_Workflow

Caption: Workflow for N-THP protection of the precursor.

Detailed Protocol:

  • To a solution of this compound (1 eq.) in dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq.).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the N-THP protected precursor.

Radiolabeling of N-THP-5-fluoro-3-iodo-1H-indazole with Fluorine-18

The introduction of fluorine-18 is achieved via a copper-mediated nucleophilic substitution of the iodine atom.

Workflow for ¹⁸F-Radiolabeling

Radiolabeling_Workflow

Caption: General workflow for ¹⁸F-radiolabeling.

Detailed Protocol:

  • Fluorine-18 Preparation:

    • Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • Trap the [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride from the cartridge with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

    • Perform azeotropic drying of the eluate under a stream of nitrogen at elevated temperature (e.g., 110°C).

  • Radiolabeling Reaction:

    • To the dried [¹⁸F]fluoride, add a solution of the N-THP-5-fluoro-3-iodo-1H-indazole precursor (typically 1-5 mg) and a copper catalyst, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂), in a high-boiling point aprotic solvent like dimethyl sulfoxide (DMSO).

    • Seal the reaction vessel and heat at a temperature ranging from 120°C to 150°C for 10-20 minutes. Monitor the reaction progress using radio-TLC.

  • Purification and Formulation:

    • After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge to remove unreacted [¹⁸F]fluoride and other polar impurities.

    • Elute the crude product from the C18 cartridge with acetonitrile.

    • Perform acidic hydrolysis to remove the THP protecting group by adding an acid (e.g., 1 M HCl) and heating briefly.

    • Purify the final radiolabeled product using semi-preparative high-performance liquid chromatography (HPLC).

    • Collect the fraction corresponding to the desired product and formulate it in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo use.

Data Presentation

The following tables summarize typical quantitative data for the radiolabeling of indazole derivatives and related heterocyclic compounds, based on literature reports.

Table 1: Optimized Radiosynthesis Parameters for Indazole-Based PET Tracers

ParameterValue/ConditionReference
Precursor Amount1-5 mgGeneral Practice
SolventDMSO, DMF[5][18]
CatalystCu(OTf)₂, Cu(OTf)₂(Py)₄[19][20]
BaseK₂CO₃/K₂₂₂[5]
Temperature120 - 160 °C[5][18]
Reaction Time10 - 20 min[5][20]

Table 2: Quality Control and Performance Metrics for ¹⁸F-Labeled Indazole Analogues

MetricTypical ValueReference
Radiochemical Yield (RCY)10 - 40% (decay-corrected)[5]
Radiochemical Purity> 95%[5]
Molar Activity (Aₘ)> 40 GBq/µmol[5]
Total Synthesis Time60 - 90 min[5]

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the final radiopharmaceutical product.

Table 3: Quality Control Procedures

TestMethodAcceptance Criteria
Identity of Radiotracer Analytical Radio-HPLCRetention time matches that of the non-radioactive standard.
Radiochemical Purity Analytical Radio-HPLC, Radio-TLC≥ 95%
Radionuclidic Purity Gamma Ray Spectroscopy≥ 99.5% ¹⁸F
pH pH meter or pH paper4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Within USP limits
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V
Sterility Incubation in culture mediaNo microbial growth

Conclusion

This compound serves as a valuable and versatile precursor for the development of ¹⁸F-labeled PET tracers. The protocols outlined in this document, based on copper-mediated radiofluorination, provide a robust pathway for the synthesis of these imaging agents. The resulting radiotracers have significant potential for the non-invasive in vivo study of neuroinflammation and other disease processes through the imaging of key targets like COX-2 and LRRK2. Further research and optimization of these methods will continue to expand the utility of indazole-based radiopharmaceuticals in both preclinical research and clinical diagnostics.

References

Troubleshooting & Optimization

Technical Support Center: 5-Fluoro-3-iodo-1H-indazole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Fluoro-3-iodo-1H-indazole. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound after synthesis?

A1: The most likely impurities originate from the synthetic route. Common impurities include unreacted starting material, specifically 5-Fluoro-1H-indazole, and over-iodinated byproducts such as di-iodo-indazole species. Residual solvents from the reaction or work-up are also a possibility.

Q2: Which purification method is recommended for this compound?

A2: Both silica gel column chromatography and recrystallization are effective methods for purifying this compound. Column chromatography is excellent for separating a wider range of impurities and can yield very high purity. Recrystallization is a simpler technique that can be very effective if the impurity profile is suitable and a good solvent system is identified.

Q3: What is the expected appearance and purity of this compound after successful purification?

A3: Pure this compound is typically a white to off-white or light brown solid. Purity should be ≥98%, which can be confirmed by analytical techniques such as HPLC and NMR.

Q4: How should I store purified this compound?

A4: It is recommended to store the purified compound at 4°C and protected from light to prevent degradation.

Purification Method Comparison

ParameterColumn ChromatographyRecrystallization
Principle Separation based on differential adsorption to a stationary phase.Separation based on differential solubility in a solvent at different temperatures.
Typical Purity >98%>99% (for suitable systems)[1]
Reported Yield ~96.1%[2]Dependent on solvent choice and impurity profile, typically 70-90%.
Common Issues Co-elution of impurities, difficult separation of close-spotting compounds.Oiling out, poor crystal formation, low recovery.
Best For Complex mixtures with multiple impurities, achieving very high purity.Removing small amounts of impurities from a mostly pure compound, large-scale purification.

Troubleshooting Guides

Silica Gel Column Chromatography

This guide addresses common issues encountered during the column chromatography purification of this compound.

Issue 1: Product is not eluting from the column.

  • Possible Cause: The eluent system is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase. For the recommended petroleum ether/ethyl acetate system, slowly increase the proportion of ethyl acetate.

Issue 2: Poor separation of the product from an impurity.

  • Possible Cause 1: Inappropriate solvent system.

  • Solution 1: If impurities are more polar and eluting close to the product, decrease the eluent polarity. If they are less polar, a shallower gradient or a less polar solvent system might be necessary. Consider trying a different solvent system altogether, such as dichloromethane/methanol.

  • Possible Cause 2: Column overloading.

  • Solution 2: Use a larger column or reduce the amount of crude material loaded. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude product.

Issue 3: The product is eluting with the solvent front.

  • Possible Cause: The eluent system is too polar.

  • Solution: Decrease the polarity of the eluent. Start with a less polar mixture, for example, a higher ratio of petroleum ether to ethyl acetate.

Issue 4: Tailing of the product spot on TLC, leading to broad peaks during chromatography.

  • Possible Cause: The compound may be acidic and interacting strongly with the silica gel.

  • Solution: Add a small amount of a modifying agent to the eluent system, such as 0.1-1% triethylamine, to reduce tailing.

Experimental Workflow for Column Chromatography

Column Chromatography Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Slurry pack_column Pack Column prep_column->pack_column load_sample Load Crude Product pack_column->load_sample elute Elute with Petroleum Ether/ Ethyl Acetate (3:1) load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate dry Dry Purified Solid evaporate->dry end end dry->end Final Product Recrystallization Troubleshooting cluster_solutions_no_crystals No Crystals cluster_solutions_oiling Oiling Out start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oiling Oiling Out? crystals->oiling No success Successful Purification crystals->success Yes boil_solvent Boil off excess solvent crystals->boil_solvent oiling->success No reheat Reheat and add more solvent oiling->reheat Yes slow_cool Cool more slowly oiling->slow_cool failure Consider Alternative Method boil_solvent->cool scratch Scratch flask / Add seed crystal scratch->cool reheat->cool reheat->failure If persists slow_cool->cool

References

Technical Support Center: Synthesis of 5-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of 5-Fluoro-3-iodo-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the direct iodination of 5-Fluoro-1H-indazole at the C3 position. This is typically achieved using molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction is generally regioselective for the 3-position due to the electronic properties of the indazole ring.

Q2: What are the potential common byproducts in this synthesis?

A2: While specific data for the synthesis of this compound is limited in publicly available literature, based on analogous reactions with other substituted indazoles and related heterocycles, the following byproducts can be anticipated:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of 5-Fluoro-1H-indazole in the final product mixture.

  • Di-iodinated Indazoles: Over-iodination can occur, leading to the formation of di-iodo-5-fluoro-1H-indazole species. The positions of the second iodination could vary.

  • Other Regioisomers: Although the iodination is generally selective for the C3 position, trace amounts of other regioisomers (e.g., iodination at C4, C6, or C7) might be formed, influenced by the reaction conditions and the electronic effects of the fluorine substituent.

  • Degradation Products: Harsh reaction conditions, such as high temperatures or prolonged reaction times, could lead to the degradation of the indazole ring system.

Q3: How does the fluorine substituent at the 5-position influence the reaction?

A3: The fluorine atom at the 5-position is an electron-withdrawing group. This can influence the nucleophilicity of the indazole ring, potentially affecting the reaction rate of the electrophilic iodination. However, the primary directing effect for electrophilic substitution on the pyrazole ring of the indazole system still strongly favors the C3 position.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to no product formation 1. Insufficiently basic conditions. 2. Low quality or decomposed reagents (Iodine, 5-Fluoro-1H-indazole). 3. Reaction temperature is too low.1. Ensure the base (e.g., KOH, K₂CO₃) is freshly opened or properly stored to avoid moisture absorption. Use an adequate molar excess of the base. 2. Use freshly purchased or purified reagents. Verify the purity of the starting material. 3. While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary to drive the reaction to completion. Monitor the reaction closely by TLC or LC-MS to avoid degradation.
Presence of significant amount of unreacted starting material 1. Insufficient amount of iodinating agent. 2. Short reaction time.1. Use a slight excess of iodine (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the starting material. 2. Monitor the reaction progress using TLC or LC-MS and allow it to proceed until the starting material is consumed.
Formation of di-iodinated byproducts 1. Excess of the iodinating agent. 2. High reaction temperature or prolonged reaction time.1. Carefully control the stoichiometry of iodine. A 1:1 molar ratio of iodine to 5-Fluoro-1H-indazole is a good starting point. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely to stop it once the mono-iodinated product is maximized.
Formation of other regioisomers The electronic and steric effects might lead to minor formation of other isomers.While complete suppression might be difficult, optimizing the reaction conditions (lower temperature, choice of base and solvent) can enhance the regioselectivity for the C3 position. Purification by column chromatography is usually effective in separating these isomers.
Difficult purification The product and byproducts may have similar polarities.Utilize a high-resolution purification technique like flash column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes). Recrystallization from a suitable solvent system can also be an effective purification method.

Experimental Protocols

Key Experiment: Iodination of 5-Fluoro-1H-indazole

This protocol is based on a general procedure for the C3-iodination of substituted indazoles and should be adapted and optimized for the specific substrate.

Materials:

  • 5-Fluoro-1H-indazole

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-Fluoro-1H-indazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq) or potassium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of iodine (1.1-1.5 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically within a few hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis analyze_product Analyze Crude Product (TLC, LC-MS, NMR) start->analyze_product check_completion Reaction Complete? low_yield Low Yield or No Product check_completion->low_yield No end Pure Product check_completion->end Yes analyze_product->check_completion byproducts Byproducts Observed analyze_product->byproducts Impure optimize_conditions Optimize Reaction Conditions: - Adjust Stoichiometry - Lower Temperature - Change Base/Solvent low_yield->optimize_conditions purification_issue Purification Difficulty byproducts->purification_issue byproducts->optimize_conditions purification_strategy Refine Purification: - Optimize Solvent System - Recrystallization purification_issue->purification_strategy optimize_conditions->start Retry Synthesis purification_strategy->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Optimizing Suzuki Coupling with 5-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction with 5-Fluoro-3-iodo-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when performing Suzuki coupling with this compound?

A1: The most common side reactions include protodeboronation of the boronic acid and homocoupling of both the boronic acid and the iodoindazole.[1] Protodeboronation involves the replacement of the boron moiety with a hydrogen atom from a proton source like water, which is a significant issue with electron-deficient heteroaryl boronic acids.[1] Homocoupling results in the formation of symmetrical biaryl products from the coupling of two molecules of the same starting material and can be promoted by the presence of oxygen.[1]

Q2: Is N-protection of the indazole required for the Suzuki coupling of this compound?

A2: For 3-iodoindazoles, N-protection is often not strictly necessary and may even be detrimental in some cases.[2] Unprotected 3-iodoindazoles have been shown to undergo successful Suzuki coupling.[2][3] The electron-withdrawing nature of substituents on the indazole ring can make some N-protecting groups, like N-Boc, labile under basic reaction conditions, leading to in-situ deprotection.[2] Therefore, beginning with the unprotected indazole is a viable and often preferred strategy.

Q3: How does the fluorine substituent at the 5-position affect the reactivity of 3-iodo-1H-indazole in Suzuki coupling?

A3: The fluorine atom is an electron-withdrawing group, which generally makes the C-I bond at the 3-position more electron-deficient. This increased electrophilicity at the carbon center can facilitate the initial oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[4] Therefore, the 5-fluoro substituent is expected to enhance the reactivity of the 3-iodo-1H-indazole in Suzuki coupling reactions.

Q4: What are some recommended starting conditions for the Suzuki coupling of this compound?

A4: A good starting point for the reaction would be to use a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or K₃PO₄, and a solvent system such as a mixture of 1,4-dioxane and water.[4][5][6] The reaction is typically heated to between 80-110 °C.[4][7] It is crucial to degas the reaction mixture thoroughly to prevent catalyst oxidation and homocoupling side reactions.[1][7]

Troubleshooting Guides

Issue 1: Low to No Conversion of Starting Material

If you are observing low or no yield of your desired product, it is essential to systematically evaluate the components and conditions of your reaction.

Troubleshooting Logic for Low Conversion

start Low/No Conversion catalyst Check Catalyst start->catalyst base Assess Base start->base conditions Evaluate Conditions start->conditions catalyst_q1 Inactive/Degraded? catalyst->catalyst_q1 catalyst_q2 Suboptimal Ligand? catalyst->catalyst_q2 base_q1 Too Weak? base->base_q1 base_q2 Poor Solubility? base->base_q2 conditions_q1 Temperature Too Low? conditions->conditions_q1 conditions_q2 Solubility Issue? conditions->conditions_q2 conditions_q3 Oxygen Present? conditions->conditions_q3 catalyst_s1 Use fresh catalyst or a robust precatalyst. catalyst_q1->catalyst_s1 Yes catalyst_s2 Screen bulky, electron-rich phosphine ligands (e.g., XPhos). catalyst_q2->catalyst_s2 Yes base_s1 Switch to a stronger base (e.g., K3PO4, Cs2CO3). base_q1->base_s1 Yes base_s2 Use finely powdered base and ensure vigorous stirring. base_q2->base_s2 Yes conditions_s1 Increase temperature (e.g., 100-120 °C). conditions_q1->conditions_s1 Yes conditions_s2 Screen different solvent mixtures (e.g., Dioxane/H2O, DMF/H2O). conditions_q2->conditions_s2 Yes conditions_s3 Thoroughly degas solvents and run under inert atmosphere. conditions_q3->conditions_s3 Yes

Caption: Troubleshooting logic for low conversion issues.

Possible Cause Recommended Solution
Catalyst Inactivity Ensure your palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0).[1][7] Consider using a fresh batch of catalyst or a more air-stable precatalyst.[7]
Catalyst Poisoning The nitrogen atoms in the indazole ring can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich phosphine ligands like XPhos or SPhos can shield the palladium and prevent strong coordination.[1] Slow addition of the indazole can also help.[1]
Suboptimal Base The choice of base is critical. If a weak base like Na₂CO₃ is ineffective, consider stronger bases such as K₃PO₄ or Cs₂CO₃.[8][9] The base must be strong enough to facilitate transmetalation without causing degradation.[7]
Low Reaction Temperature If the reaction is sluggish, increasing the temperature to 100-120 °C may improve the rate, especially with a thermally stable solvent like 1,4-dioxane.[2]
Poor Solubility Nitrogen-containing heterocycles can have poor solubility in common organic solvents.[1] Screening different solvent systems (e.g., dioxane/water, THF/water, DMF/water) or increasing the reaction temperature can improve solubility and reaction rates.[1]
Presence of Oxygen Oxygen can lead to catalyst decomposition and promote the homocoupling of boronic acids.[7] It is crucial to thoroughly degas all solvents and run the reaction under a positive pressure of an inert gas like argon or nitrogen.[1]
Issue 2: Significant Formation of Side Products

The presence of significant byproducts such as homocoupled materials or protodeboronated starting material requires adjustments to the reaction conditions.

Side Product Possible Cause Recommended Solution
Protodeboronation This occurs when the boronic acid reacts with a proton source (often water) instead of the aryl halide. It is more common with electron-deficient boronic acids.[1]Use a milder base like K₂CO₃ or KF instead of stronger bases.[7] Running the reaction under anhydrous conditions can also significantly reduce this side reaction.[7] Using boronate esters (e.g., pinacol esters) can also increase stability.
Homocoupling This results in the formation of biaryls from two molecules of the boronic acid or two molecules of the iodoindazole. The presence of oxygen can promote boronic acid homocoupling.[1]Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere.[1] Screening different palladium sources, ligands, and bases can help identify conditions that favor cross-coupling over homocoupling.[1]

Optimized Reaction Parameters

The following table summarizes a range of conditions that have been successfully employed for the Suzuki coupling of iodo-indazoles and related nitrogen-containing heterocycles. These can serve as a starting point for optimization.

Parameter Reagents/Conditions Typical Range/Value Reference
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂2-5 mol%[4][5]
Ligand (if applicable) PPh₃, dppf, XPhos, SPhosVaries with catalyst[1][4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃2.0-3.0 equivalents[4][8][9]
Boronic Acid/Ester Aryl or Heteroaryl Boronic Acid/Ester1.1-1.5 equivalents[1]
Solvent System Dioxane/H₂O, THF/H₂O, DMF/H₂O4:1 or similar ratio[1][4]
Temperature Conventional Heating or Microwave80-120 °C[2][4]
Reaction Time Monitored by TLC or LC-MS2-24 hours[4]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Experimental Workflow for Suzuki Coupling

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A Combine solids: This compound (1.0 equiv) Boronic Acid (1.2 equiv) Base (K2CO3, 2.0 equiv) B Seal flask, purge with inert gas (Ar/N2) for 15 min A->B C Add degassed solvent (e.g., Dioxane/H2O 4:1) B->C D Add Pd catalyst (e.g., Pd(PPh3)4, 3 mol%) under positive inert gas flow C->D E Heat reaction to 100 °C with vigorous stirring D->E F Monitor progress by TLC or LC-MS E->F G Cool to RT, dilute with H2O and extract with organic solvent F->G H Wash organic layer with brine, dry over Na2SO4, and concentrate G->H I Purify crude product by column chromatography H->I

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[1]

  • Inert Atmosphere: Seal the flask with a septum and thoroughly degas the vessel by alternating between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[5]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

References

Stability of 5-Fluoro-3-iodo-1H-indazole under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 5-Fluoro-3-iodo-1H-indazole in common organic synthesis reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for this compound?

A1: this compound is a beige to light brown solid that should be stored at 0-8°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[1] While generally stable, indazole derivatives can be sensitive to heat and light. The C-I bond is the most labile part of the molecule and can be prone to cleavage under certain conditions, leading to the formation of 5-fluoro-1H-indazole.

Q2: Is N-protection of the indazole ring necessary for cross-coupling reactions?

A2: While some Suzuki-type reactions have been reported to be successful with unprotected 3-iodoindazoles, N-protection is generally recommended for many cross-coupling reactions, especially for Sonogashira and Heck couplings.[2] The unprotected N-H of the indazole can interfere with the catalytic cycle, leading to side reactions and catalyst deactivation or inhibition. Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group can also influence the reaction outcome.

Q3: What are the most common side reactions observed when using this compound in palladium-catalyzed coupling reactions?

A3: The most frequently encountered side reaction is protodeiodination (also known as hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom, yielding 5-fluoro-1H-indazole. This is particularly common in Suzuki-Miyaura reactions with electron-deficient aryl halides.[2] Another potential side reaction, especially with unprotected indazoles, is N-arylation in Buchwald-Hartwig aminations. Homocoupling of the boronic acid or terminal alkyne partners can also occur.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no conversion of this compound.

Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst. For 3-iodoindazoles, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices.[2]
Suboptimal Base The choice and quality of the base are critical. Try screening different bases such as Cs₂CO₃, K₃PO₄, or K₂CO₃. Ensure the base is finely powdered and anhydrous.
Poor Solvent Quality Use anhydrous and thoroughly degassed solvents. Common solvents include dioxane, DMF, and toluene, often with a small amount of water.
Low Reaction Temperature Gradually increase the reaction temperature. Microwave irradiation can often improve yields and reduce reaction times for challenging substrates.
Degraded Boronic Acid/Ester Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).

Issue: Significant formation of the deiodinated side product (5-fluoro-1H-indazole).

Potential Cause Troubleshooting Step
Reaction Conditions Lowering the reaction temperature may help. Ensure the reaction is run under a strict inert atmosphere.
Solvent Effects The solvent can sometimes act as a hydride source. Consider switching to a different solvent. For example, using t-BuOH instead of i-PrOH has been shown to suppress deiodination in some cases.
Ligand Choice Switching to a more sterically hindered and electron-rich ligand can sometimes suppress the reductive dehalogenation pathway.
Sonogashira Coupling

Issue: Failure of the coupling reaction or low yield.

Potential Cause Troubleshooting Step
Unprotected Indazole N-H Protect the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM) to prevent interference with the catalyst.[2]
Catalyst System Inactivity Ensure both the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and the copper(I) co-catalyst (e.g., CuI) are fresh and active.
Base Issues Use a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) and ensure it is anhydrous.
Oxygen Presence Thoroughly degas the reaction mixture to prevent oxidative homocoupling of the terminal alkyne (Glaser coupling).
Low Temperature While some Sonogashira reactions proceed at room temperature, heating may be necessary for less reactive substrates.
Buchwald-Hartwig Amination

Issue: Low conversion or catalyst deactivation.

Potential Cause Troubleshooting Step
Ligand Choice The choice of ligand is critical. For challenging substrates, consider using sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos).
Base Sensitivity If your substrate is base-sensitive, consider using a weaker base like Cs₂CO₃ or K₃PO₄ instead of strong bases like NaOtBu or LHMDS.
Catalyst Poisoning The unprotected indazole N-H can potentially coordinate to the palladium center and inhibit catalysis. N-protection is recommended.
Inhibitory Effect of Iodide Aryl iodides can sometimes have an inhibitory effect. While less common in aminations than other couplings, if suspected, optimizing ligand and reaction conditions is key.

Stability Data

The following tables provide an overview of the expected stability of this compound under various conditions. This data is largely based on general principles of organic chemistry and data for structurally related compounds, as specific experimental stability data for this compound is not widely available.

Table 1: Thermal Stability (Predicted)

Condition Expected Stability Potential Degradation Products
Storage (0-8 °C) Stable for extended periods when stored under inert gas and protected from light.-
Elevated Temperature (>100 °C) Gradual decomposition may occur, especially with prolonged heating.5-fluoro-1H-indazole, oligomeric/polymeric materials.
Melting Point Decomposition may accelerate near and above the melting point.-

Note: The actual decomposition temperature would be best determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Table 2: pH Stability (Predicted)

pH Range Expected Stability Potential Degradation Pathways
Acidic (pH < 4) Generally stable, but strong acidic conditions could potentially lead to slow hydrolysis of the C-I bond over time.5-fluoro-1H-indazole.
Neutral (pH 6-8) Expected to be stable.-
Basic (pH > 9) Increased potential for deiodination, especially at elevated temperatures. Strong bases may deprotonate the indazole N-H, which can affect its reactivity.5-fluoro-1H-indazole.

Table 3: Solvent Stability (Predicted at Room Temperature)

Solvent Expected Stability Comments
Aprotic Polar (DMF, DMSO, Acetonitrile) Generally stable for typical reaction times. Long-term storage in solution is not recommended without stability studies.DMF and DMSO should be anhydrous for use in reactions.
Ethereal (THF, Dioxane) Generally stable. Peroxide-free solvents should be used.-
Aromatic (Toluene, Xylene) Generally stable.-
Protic (Alcohols, Water) May be less stable over long periods, with a higher risk of protodeiodination, especially in the presence of base or catalysts.-

Experimental Protocols & Visualizations

General Experimental Workflow for Cross-Coupling Reactions

The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction with this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound, coupling partner, and base to a dry flask. B 2. Add anhydrous, degassed solvent. A->B C 3. Degas the reaction mixture (e.g., with Ar or N₂). B->C D 4. Add Palladium catalyst and ligand under inert atmosphere. C->D E 5. Heat to the desired temperature and monitor by TLC or LC-MS. D->E F 6. Cool, quench the reaction, and perform aqueous work-up. E->F G 7. Dry the organic layer and concentrate under reduced pressure. F->G H 8. Purify the crude product (e.g., column chromatography). G->H I I H->I Characterization (NMR, MS, etc.) G cluster_catalyst Catalyst System cluster_base Base cluster_conditions Reaction Conditions Start Low or No Conversion Cat_Check Check Catalyst/Ligand Start->Cat_Check Base_Check Evaluate Base Start->Base_Check Cond_Check Assess Conditions Start->Cond_Check Cat_Action Use fresh catalyst Screen different ligands Cat_Check->Cat_Action Base_Action Use fresh, anhydrous base Screen different bases (e.g., Cs₂CO₃, K₃PO₄) Base_Check->Base_Action Cond_Action Increase temperature Ensure inert atmosphere Check solvent quality Cond_Check->Cond_Action G A This compound B 5-Fluoro-1H-indazole A->B Protodeiodination (H⁺ source)

References

Technical Support Center: Synthesis of 5-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluoro-3-iodo-1H-indazole. This resource is tailored for researchers, scientists, and drug development professionals. Here you will find practical troubleshooting guides and frequently asked questions to navigate the challenges encountered during the synthesis of this important heterocyclic compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems.

Q1: My overall yield for this compound is consistently low. What are the likely causes?

A: Low yields are a common challenge and can stem from several factors across the synthetic sequence. Key areas to investigate include:

  • Incomplete Iodination: The direct iodination of 5-fluoro-1H-indazole is a critical step. Incomplete conversion is often due to suboptimal reaction conditions.

  • Substrate Purity: The purity of the starting material, 5-fluoro-1H-indazole, is crucial. Impurities can interfere with the reaction.

  • Reaction Temperature: Temperature control is vital. While some reactions require heat, excessive temperatures can lead to product decomposition.[1] A systematic screening of temperatures is recommended to find the optimal balance.[1]

  • Choice of Base and Solvent: For the iodination step, the base and solvent system is critical. A common and effective combination is potassium hydroxide (KOH) in a polar aprotic solvent like DMF.[2] The base deprotonates the indazole, forming the more nucleophilic indazolide anion required for the reaction with iodine.

Q2: The C3-iodination of 5-fluoro-1H-indazole is not proceeding to completion or is very slow. How can I improve it?

A: This is a frequent bottleneck. Consider the following troubleshooting steps:

  • Base Stoichiometry: Ensure at least a stoichiometric amount of a suitable base (e.g., KOH, NaOH) is used. The reaction proceeds via the indazolide anion, so incomplete deprotonation will result in a sluggish reaction. Using a slight excess (e.g., 1.1-1.2 equivalents) can be beneficial.

  • Iodine Addition: Add elemental iodine (I₂) portion-wise or as a solution in the reaction solvent. This can help maintain a consistent concentration and avoid potential side reactions.

  • Solvent Polarity: The polarity of the solvent affects reactant solubility and reaction kinetics.[1] DMF and dioxane are effective solvents for this transformation.[2]

  • Moisture Contamination: The presence of water can be detrimental in reactions involving strong bases like NaH, though it's less of an issue with KOH/DMF systems.[1] If using anhydrous conditions, ensure solvents are properly dried.

Q3: I am observing significant side product formation. How can I identify and minimize it?

A: Side products can complicate purification and reduce yields.

  • Regioisomers: While iodination of 1H-indazoles strongly favors the C3 position, other isomers are possible, though less common.[2] Confirm the structure using NMR spectroscopy. The regioselectivity is generally very high under basic conditions.

  • Di-iodination: Using a large excess of iodine could potentially lead to di-iodinated products, although this is less common for indazoles compared to more activated systems. Use of controlled stoichiometry (1.0-1.1 eq of I₂) is recommended.

  • Degradation: Indazole rings can be sensitive to harsh conditions. Prolonged reaction times at high temperatures may lead to decomposition. Monitor the reaction progress by TLC or LC-MS to avoid over-running the reaction.[1]

Q4: I'm having difficulty purifying the final product, this compound. What are the recommended methods?

A: Purification of halogenated heterocycles can be challenging due to their crystallinity and solubility.

  • Recrystallization: This is often the most effective method for obtaining high-purity material. Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) and allow it to cool slowly. Sometimes a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is required.

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a viable alternative. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Residual Halogen Impurities: If starting from a halogenated precursor, methods exist to reduce halogen content to parts-per-million (ppm) levels using transition metal complexes, which may be relevant for applications in organic electronics.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

A: The most straightforward and widely reported method is the direct C3-iodination of commercially available 5-fluoro-1H-indazole. This reaction typically involves treating the starting material with elemental iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH), in a polar solvent like N,N-dimethylformamide (DMF).[2] This method is generally high-yielding and regioselective for the C3 position.

Q2: Why is the C3 position of the indazole ring preferentially halogenated?

A: Under basic conditions, the N1 proton of the indazole ring is removed to form an indazolide anion. In this anion, the electron density is highest at the C3 position, making it the most nucleophilic carbon and thus the most reactive site for electrophilic attack by iodine. This leads to highly regioselective C3-iodination.

Q3: Are there alternative methods for synthesizing the indazole ring itself?

A: Yes, there are numerous methods for constructing the indazole core, which can be adapted for fluoro-substituted analogues.[4][5] Common strategies include:

  • Diazotization and Cyclization: Starting from substituted anilines (e.g., 2-amino-5-fluorotoluene), diazotization followed by intramolecular cyclization can form the indazole ring.[4][6]

  • Cyclization of Hydrazones: Palladium-catalyzed intramolecular C-N bond formation from o-haloarylhydrazones is another powerful method.[4][7]

  • From o-Halobenzonitriles: Reaction of an o-fluorobenzonitrile derivative with hydrazine can yield 3-aminoindazoles, which can be further modified.[4]

Q4: How can I confirm the final structure and regiochemistry of my product?

A: A combination of standard analytical techniques is essential:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial. In ¹H NMR, the absence of the C3-proton signal (typically around 8.1-8.3 ppm) and the presence of characteristic aromatic signals for the 5-fluoro-substituted ring will confirm the structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product, verifying the incorporation of one iodine atom and one fluorine atom.

  • Melting Point: Compare the observed melting point with literature values if available. A sharp melting point is also an indicator of purity.

Data and Conditions Overview

The following table summarizes typical conditions for the key iodination step. Note that optimization may be required for your specific setup.

ParameterConditionRationale / Comment
Starting Material 5-Fluoro-1H-indazolePurity should be >98% for best results.
Iodinating Agent Iodine (I₂)Typically 1.05 - 1.2 equivalents.
Base Potassium Hydroxide (KOH)Typically 1.1 - 1.5 equivalents. NaOH can also be used.[2]
Solvent DMF or DioxanePolar aprotic solvents are preferred.[2]
Temperature Room Temp. to 60 °CReaction is often run at room temperature but may be gently heated.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS until starting material is consumed.
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Iodination

This protocol is adapted from general procedures for the C3-iodination of indazoles.[2]

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-1H-indazole (1.0 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of indazole).

  • Base Addition: Add potassium hydroxide (KOH, 1.2 equiv) to the solution and stir for 20-30 minutes at room temperature. The solution may change color as the indazolide anion forms.

  • Iodination: In a separate flask, dissolve iodine (I₂, 1.1 equiv) in a minimum amount of DMF. Add this solution dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing ice water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts, followed by a small amount of cold diethyl ether or hexanes.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations
General Synthetic Workflow

The diagram below illustrates the most direct pathway for the synthesis of the target compound.

A 5-Fluoro-1H-indazole (Starting Material) B Deprotonation (Base: KOH) A->B Step 1 C Electrophilic Attack (Reagent: I₂) B->C Step 2 D This compound (Final Product) C->D Step 3

Caption: Workflow for the direct iodination of 5-fluoro-1H-indazole.

Troubleshooting Logic for Low Yield

This decision tree helps diagnose potential causes of low reaction yield.

Start Low Yield Observed Check_SM Is Starting Material (SM) Pure? Start->Check_SM Check_Base Is Base Stoichiometry Correct (≥1.1 eq)? Check_SM->Check_Base Yes Sol_Purify Action: Purify SM or Use New Batch Check_SM->Sol_Purify No Check_Temp Was Temperature Controlled? Check_Base->Check_Temp Yes Sol_Base Action: Re-run with Correct Stoichiometry Check_Base->Sol_Base No Check_Time Was Reaction Time Optimal? Check_Temp->Check_Time Yes Sol_Temp Action: Optimize Temp. (e.g., run cooler) Check_Temp->Sol_Temp No Sol_Time Action: Monitor by TLC/LCMS to Avoid Degradation Check_Time->Sol_Time No

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of 5-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 5-Fluoro-3-iodo-1H-indazole. This valuable halogenated indazole derivative serves as a key building block in the development of novel therapeutics, particularly in anti-cancer and anti-inflammatory research.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and direct method is the electrophilic iodination of 5-fluoro-1H-indazole at the C3 position. This is typically achieved using molecular iodine (I₂) in the presence of a base.[2] Alternative iodinating agents such as N-iodosuccinimide (NIS) can also be employed.

Q2: I am observing a second product in my reaction mixture that has the same mass as my desired product. What could it be?

A2: A common side product in the functionalization of indazoles is the formation of the undesired 2H-indazole isomer.[3] While the 1H-indazole is generally the thermodynamically more stable tautomer, the reaction conditions can influence the ratio of the two isomers.[4] Spectroscopic methods like 1H NMR, 13C NMR, and 15N NMR can be used to differentiate between the 1H and 2H isomers.[3]

Q3: My reaction yield is consistently low. What are the critical parameters to optimize for improving the yield of this compound?

A3: Several factors can contribute to low yields. Key parameters to investigate include:

  • Choice of Base: The base plays a crucial role in the deprotonation of the indazole nitrogen, facilitating the electrophilic attack at C3. Common bases include potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The strength and steric hindrance of the base can affect the reaction rate and regioselectivity.[2][3]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used. The choice of solvent can influence the solubility of the reagents and the reaction kinetics.[2]

  • Reaction Temperature: The reaction is often carried out at room temperature, but gentle heating may be required in some cases. However, high temperatures can sometimes lead to the formation of side products.[3]

  • Purity of Starting Material: Ensure the 5-fluoro-1H-indazole starting material is pure, as impurities can interfere with the reaction.

Q4: How can I minimize the formation of the 2H-indazole isomer?

A4: To favor the formation of the desired 1H-indazole product, consider the following strategies:

  • Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF has been shown to favor the formation of the N-1 substituted (1H) product in related reactions.[3][5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the thermodynamically more stable 1H-indazole.[3]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Reagents - Ensure the iodine has not sublimed and is of high purity.- Use a freshly opened or properly stored base. Some bases like NaH can be deactivated by moisture.
Insufficient Deprotonation - Switch to a stronger base (e.g., from K₂CO₃ to KOH or NaH).- Ensure the reaction is performed under anhydrous conditions, especially when using moisture-sensitive bases like NaH.
Low Reaction Temperature - Monitor the reaction progress by TLC. If the reaction is sluggish, consider gentle heating (e.g., to 40-50 °C).
Poor Solubility - Ensure the 5-fluoro-1H-indazole is fully dissolved in the chosen solvent before adding the base and iodine.
Issue 2: Significant Formation of 2H-Indazole Isomer
Possible Cause Troubleshooting Steps
Reaction Conditions Favoring 2H Isomer - Modify the base-solvent system. For example, try NaH in THF.[3]- Lower the reaction temperature.
Equilibration - In some cases, the product ratio can change over time. Monitor the reaction at different time points to determine the optimal reaction time.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Co-elution of Isomers - Optimize the mobile phase for column chromatography. A gradient elution might be necessary.- Consider using a different stationary phase (e.g., alumina) if silica gel does not provide adequate separation.
Residual Iodine - During the work-up, wash the organic layer with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
Product Precipitation - If the product precipitates during work-up, try using a different extraction solvent or a larger volume of solvent.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Iodination of Indazole Derivatives

Indazole Substrate Iodinating Agent Base Solvent Temperature Yield (%) Reference
6-Bromo-1H-indazoleI₂KOHDMFRoom Temp.71.2[6]
5-Methoxy-1H-indazoleI₂KOHDioxaneNot specifiedQuantitative[2]
(1H-Indazol-6-yl)boronic acid derivativesI₂K₂CO₃DMF65 °C80-88[6]
7-Iodo-1H-indazoleNBSNaOHDMFRoom Temp.79[7]

Experimental Protocols

Protocol 1: General Procedure for the Iodination of 5-Fluoro-1H-indazole with Iodine and Potassium Hydroxide

This protocol is adapted from the synthesis of 6-Bromo-3-iodo-1H-indazole.[6]

  • Preparation: To a solution of 5-fluoro-1H-indazole (1.0 eq) in anhydrous DMF, add powdered potassium hydroxide (2.0 eq) in portions at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: Stir the mixture for 30 minutes at room temperature.

  • Addition of Iodine: Add a solution of iodine (1.5 eq) in DMF dropwise to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 3-6 hours).

  • Work-up: Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Dissolve 5-Fluoro-1H-indazole in anhydrous DMF start->reagents add_base Add KOH reagents->add_base add_iodine Add I2 solution add_base->add_iodine stir Stir at RT add_iodine->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Na2S2O3 (aq) monitor->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_investigation Initial Checks cluster_optimization Optimization Strategy cluster_analysis Analysis of Side Products start Low Yield of This compound check_reagents Check Reagent Purity (Starting material, I2, Base) start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions change_base Modify Base (e.g., K2CO3 -> KOH -> NaH) check_reagents->change_base check_conditions->change_base change_solvent Optimize Solvent (e.g., DMF, THF) change_base->change_solvent adjust_temp Adjust Temperature change_solvent->adjust_temp isomer_check Check for 2H-Isomer (NMR Analysis) adjust_temp->isomer_check purification_check Optimize Purification isomer_check->purification_check end Improved Yield purification_check->end

Caption: Troubleshooting workflow for improving the yield of this compound.

References

Technical Support Center: Column Chromatography Purification of 5-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the column chromatography purification of 5-Fluoro-3-iodo-1H-indazole, a key intermediate in pharmaceutical development.[][2]

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My compound, this compound, is not eluting from the column.

A1: This issue can arise from several factors:

  • Incorrect Solvent System: The eluent may be too non-polar. This compound is a moderately polar compound. If you are using a highly non-polar solvent system (e.g., pure hexane), the compound will bind strongly to the silica gel. Solution: Gradually increase the polarity of your mobile phase. For this specific compound, an eluent system of petroleum ether/ethyl acetate at a 3:1 ratio has been shown to be effective.[3][4]

  • Compound Decomposition: Although less common for this compound, some molecules can decompose on silica gel.[5] Solution: Test the stability of your compound by dissolving a small amount in the elution solvent with some silica gel and analyzing it by TLC after a short period.[5]

  • Sample Overload: Loading too much crude material can lead to broad bands that are difficult to elute. Solution: Use an appropriate amount of silica gel for the amount of sample. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.

Q2: The separation between my desired product and impurities is poor.

A2: Achieving good resolution is critical for purity.

  • Suboptimal Solvent System: The chosen eluent may not be optimal for separating the target compound from its impurities. Solution: Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the one that provides the best separation (ideally with an Rf value between 0.2 and 0.4 for the target compound).[6][7]

  • Improper Column Packing: Air bubbles or cracks in the silica bed can create channels, leading to poor separation. Solution: Ensure the column is packed uniformly without any air pockets. The slurry method is often reliable.[6]

  • Flow Rate is Too High: A fast flow rate reduces the interaction time between the compounds and the stationary phase, decreasing resolution. Solution: Optimize the flow rate. Larger diameter columns can generally be run at a higher flow rate than smaller ones.[8]

Q3: All my collected fractions contain a mixture of compounds.

A3: This frustrating situation often points to a few key issues:

  • Compound Instability on Silica: One of the spots observed on the initial TLC may be a degradation product that is continuously formed during the chromatography process.[5] Solution: Perform a 2D TLC to check for compound stability on the silica plate. If unstable, consider using a different stationary phase like alumina or deactivated silica gel.[5]

  • Incorrect Sample Loading: If the initial band of the sample is too wide, it will lead to broad, overlapping fractions. Solution: Dissolve the crude product in a minimal amount of solvent for loading ("wet loading").[8] For compounds with poor solubility in the eluent, "dry loading" (adsorbing the compound onto a small amount of silica before adding it to the column) is a highly effective alternative.[7][8]

Q4: I can't see my compound in any of the fractions after the column.

A4: There are a few possibilities if the compound seems to have vanished:

  • Elution in the Solvent Front: If the compound is very non-polar relative to the solvent system, it may have eluted very quickly in the first few fractions.[5] Solution: Always check the first fraction collected.

  • Fractions are Too Dilute: The compound may have eluted, but at a concentration too low to be detected by your TLC method.[5][9] Solution: Try concentrating a few fractions in the expected elution range and re-analyzing them by TLC.[5][9]

  • Compound Adsorbed Irreversibly: The compound may have irreversibly bound to the silica gel. Solution: After the planned elution, flush the column with a very polar solvent (e.g., methanol) to see if the compound can be recovered.[9]

Experimental Protocol and Data

A documented successful purification of this compound provides a reliable starting point for developing your own protocol.[3][4]

Detailed Experimental Protocol
  • TLC Analysis: Before purification, determine the optimal solvent system using TLC. A reported system is petroleum ether/ethyl acetate.[3][4] Aim for an Rf value of ~0.2-0.4 for the target compound.

  • Column Preparation:

    • Prepare a slurry of silica gel (200-300 mesh) in the initial, non-polar eluent (e.g., petroleum ether).[10]

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the settled silica bed to prevent disturbance.[6]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a suitable volatile solvent (e.g., dichloromethane).

    • Add silica gel (approx. 2-3 times the weight of the crude material) to the solution.[7]

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[8]

    • Carefully add this powder to the top of the prepared column.[8]

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system (e.g., petroleum ether/ethyl acetate = 3/1).[3][4]

    • Collect fractions of a consistent volume.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to yield the purified product as a white solid.[3][4]

Data Presentation
ParameterValueSource
Stationary Phase Silica Gel[3][4]
Mobile Phase Petroleum Ether / Ethyl Acetate[3][4]
Solvent Ratio 3 / 1[3][4]
Product Appearance White Solid[3][4]
Reported Yield 96.1%[3][4]
Molecular Weight 262.02 g/mol [11][12]

Visual Guides

Troubleshooting Workflow

G start Problem Encountered During Chromatography q1 Is there poor separation between spots? start->q1 q2 Is the compound not eluting? q1->q2 No sol2 Check Column Packing Reduce Flow Rate q1->sol2 Yes q3 Is the compound eluting too fast (High Rf)? q2->q3 No sol3 Increase Solvent Polarity q2->sol3 Yes sol1 Optimize Solvent System (TLC) Decrease Polarity q3->sol1 Yes sol4 Check for Decomposition Flush with Polar Solvent q3->sol4 No sol5 Decrease Solvent Polarity

Caption: A workflow diagram for troubleshooting common column chromatography issues.

Problem-Cause Analysis

G cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions p1 Poor Resolution c1 Suboptimal Eluent p1->c1 c2 Poor Column Packing p1->c2 p2 No Elution c3 Eluent Too Non-Polar p2->c3 p3 Mixed Fractions c4 Sample Overload/ Poor Loading p3->c4 c5 Compound Degradation p3->c5 s1 Optimize Solvent via TLC c1->s1 s2 Repack Column Carefully c2->s2 s3 Increase Eluent Polarity c3->s3 s4 Use Dry Loading Method c4->s4 s5 Use Deactivated Silica/Alumina c5->s5

References

Technical Support Center: Recrystallization of 5-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 5-Fluoro-3-iodo-1H-indazole. The following information is designed to troubleshoot common issues and provide a framework for developing a robust purification protocol.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

A1: Recrystallization is a critical purification technique used to remove impurities that may be present after the synthesis of this compound.[1][2] A highly purified compound is essential for obtaining accurate results in downstream applications, such as in vitro and in vivo studies, and for ensuring the quality and safety of drug candidates.

Q2: What are the ideal properties of a recrystallization solvent for this compound?

A2: An ideal solvent for recrystallizing this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should dissolve completely in the solvent at or near its boiling point.[3][4]

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to allow for maximum recovery of the purified crystals.[3][4]

  • Appropriate boiling point: The solvent's boiling point should be high enough to dissolve the compound but low enough to be easily removed from the crystals during drying.

  • Inertness: The solvent should not react with this compound.[3][5]

  • Impurity solubility profile: Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).[3]

Q3: Which solvents are good starting points for the recrystallization of this compound?

A3: While a specific, validated solvent for this compound is not prominently reported in the literature, based on its structure (a halogenated N-heterocycle) and purification methods for similar compounds, good starting points for solvent screening include:

  • Alcohols: Isopropanol, ethanol, or methanol.

  • Mixed Solvent Systems: An alcohol (e.g., isopropanol or ethanol) as the primary solvent, with water or a non-polar solvent like hexane or heptane as the anti-solvent.[6]

Q4: What are the common impurities in synthesized this compound?

A4: Common impurities may include unreacted starting materials such as 5-fluoro-1H-indazole, excess iodinating reagent, and potential side products like regioisomers or poly-iodinated species. The effectiveness of recrystallization will depend on the solubility differences between these impurities and the desired product in the chosen solvent system.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not a good choice for this compound.Select a more polar solvent or a different solvent system. Ensure the solvent is at its boiling point.
The compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent. The compound may be significantly impure, leading to melting point depression. The solution is cooling too rapidly.Add more of the primary solvent to ensure the compound is fully dissolved. Allow the solution to cool more slowly. Consider using a lower-boiling point solvent. If impurities are suspected, consider a preliminary purification step like column chromatography.[7][8]
No crystals form upon cooling. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. The solution is supersaturated but requires nucleation to begin crystallization.Boil off some of the solvent to increase the concentration and allow the solution to cool again.[7][8] Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[1]
Crystal yield is very low. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. The crystals were washed with a solvent that was not ice-cold. Premature crystallization occurred during hot filtration.Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. Always use ice-cold solvent to wash the crystals.[1] Ensure the filtration apparatus is pre-heated before hot filtration.
The recrystallized product is still impure. The chosen solvent did not effectively separate the impurities. The solution cooled too quickly, trapping impurities within the crystal lattice.Perform a second recrystallization with a different solvent system. Ensure slow cooling to allow for the formation of pure crystals.

Experimental Protocols

Solvent Screening Protocol

A systematic approach to solvent selection is crucial for successful recrystallization.

  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • To each test tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath or on a heating block to the boiling point of the solvent. Continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will dissolve the compound when hot but will result in the formation of a large number of crystals upon cooling.

Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a stir bar. Add the chosen solvent in small portions while heating the flask with stirring. Continue adding the hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Continue to draw air through the crystals on the Büchner funnel to partially dry them. Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the solvent's boiling point.

Data Presentation

Record your experimental data in a table similar to the one below to optimize your recrystallization protocol.

Solvent System g of Crude Material mL of Solvent Used g of Pure Material % Recovery Melting Point (°C) Purity (e.g., by HPLC)
e.g., Isopropanol
e.g., Ethanol/Water

Visualization

Recrystallization Workflow

Recrystallization_Workflow A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Hot Solution B->C D Insoluble Impurities? C->D E Hot Gravity Filtration D->E Yes G Slow Cooling (Room Temperature) D->G No F Filtered Hot Solution E->F F->G H Ice Bath Cooling G->H I Crystal Slurry H->I J Vacuum Filtration I->J L Pure Crystals J->L Solid O Mother Liquor (contains soluble impurities) J->O Liquid K Wash with Ice-Cold Solvent M Drying K->M L->K N Purified Product M->N

References

Technical Support Center: 5-Fluoro-3-iodo-1H-indazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for chemical reactions involving 5-Fluoro-3-iodo-1H-indazole. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions performed with this compound?

A1: this compound is a versatile building block commonly used in cross-coupling reactions. The most prevalent transformations include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which allow for the introduction of various functional groups at the 3-position of the indazole core.

Q2: How should I store this compound?

A2: To ensure its stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). Exposure to light, moisture, and oxygen can lead to degradation over time.

Q3: My reaction is not going to completion. What are the initial checks I should perform?

A3: If your reaction is incomplete, first verify the quality and purity of your this compound and other reagents. Ensure that your solvents are anhydrous and that the reaction was performed under a strictly inert atmosphere. Catalyst activity is also a critical factor; consider using a fresh batch of catalyst.

Q4: I am observing the formation of a homocoupled product of my boronic acid/ester in a Suzuki reaction. How can I minimize this?

A4: Homocoupling of boronic acids can be minimized by carefully controlling the reaction conditions. Ensure that the reaction is thoroughly deoxygenated, as oxygen can promote this side reaction. Additionally, using a less reactive boronic ester instead of the acid, or adjusting the base and solvent system, can also be effective.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions with this compound.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Low or no yield in a Suzuki-Miyaura coupling can be attributed to several factors, from reagent quality to reaction setup.

start Low/No Yield reagent_check Check Reagent Quality (Indazole, Boronic Acid, Catalyst, Base) start->reagent_check inert_check Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N2) reagent_check->inert_check Reagents OK success Improved Yield reagent_check->success Replaced Faulty Reagent temp_check Optimize Temperature (Too low? Too high leading to degradation?) inert_check->temp_check Atmosphere OK inert_check->success Improvement Seen base_solvent Screen Different Bases/Solvents (e.g., Cs2CO3, K3PO4 / Dioxane, Toluene) temp_check->base_solvent Temp OK temp_check->success Improvement Seen catalyst_ligand Screen Catalyst/Ligand System (e.g., Pd(PPh3)4, PdCl2(dppf)) base_solvent->catalyst_ligand No Improvement base_solvent->success Improvement Seen catalyst_ligand->success Improvement Seen indazole This compound catalyst Pd Catalyst, Base indazole->catalyst boronic R-B(OH)2 boronic->catalyst product 5-Fluoro-3-R-1H-indazole catalyst->product

Impact of reaction parameters on 5-Fluoro-3-iodo-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluoro-3-iodo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for the synthesis of this compound involves the direct iodination of 5-fluoro-1H-indazole. This is typically achieved using an iodinating agent in the presence of a base.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: The key parameters that significantly influence the yield and purity of this compound are the choice of base, solvent, reaction temperature, and the molar ratio of the iodinating agent.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material (5-fluoro-1H-indazole) and the formation of the product.

Q4: What are the potential side products in this synthesis?

A4: Potential side products can include the formation of di-iodinated indazole species, and unreacted starting material. The formation of the undesired 2H-indazole isomer is also a possibility, though the 1H-isomer is generally more thermodynamically stable.[2][3]

Q5: What purification methods are recommended for the final product?

A5: The crude product can be purified by column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low to no product formation 1. Inadequate base strength or solubility: The chosen base may not be strong enough to deprotonate the indazole, or it may have poor solubility in the reaction solvent. 2. Low reaction temperature: The reaction may have a significant activation energy barrier, requiring higher temperatures to proceed at a reasonable rate.[4] 3. Inactive iodinating agent: The iodinating agent may have degraded over time.1. Consider using a stronger base such as potassium hydroxide (KOH) or sodium hydride (NaH). Ensure the chosen base is compatible with the solvent. For instance, KOH is often used in polar aprotic solvents like DMF.[5] 2. Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. Be aware that excessively high temperatures can lead to side product formation.[4] 3. Use a fresh batch of the iodinating agent.
Formation of multiple spots on TLC (side products) 1. Over-iodination: Using a large excess of the iodinating agent can lead to the formation of di-iodinated products. 2. High reaction temperature: Elevated temperatures can promote the formation of undesired isomers or degradation products.[4] 3. Incorrect base-to-substrate ratio: An inappropriate amount of base can lead to incomplete reaction or side reactions.1. Carefully control the stoichiometry of the iodinating agent. A molar ratio of 1.1 to 1.5 equivalents relative to the 5-fluoro-1H-indazole is a good starting point. 2. Optimize the reaction temperature. It is advisable to start at a lower temperature and gradually increase it. **3. ** Systematically vary the base-to-substrate ratio to find the optimal condition for your specific reaction.
Product is difficult to purify 1. Co-eluting impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging. 2. Presence of isomeric impurities: The 1H- and 2H-indazole isomers can be difficult to separate.1. Try different solvent systems for column chromatography with varying polarities. A gradient elution might be necessary. Alternatively, consider recrystallization from a different solvent or a mixture of solvents. 2. Isomer separation can sometimes be improved by derivatization or by using a different stationary phase for chromatography. Careful selection of the base and solvent can also improve the regioselectivity of the reaction.[2]

Impact of Reaction Parameters on Yield

The following tables summarize the impact of different reaction parameters on the yield of this compound. These are representative data to illustrate the trends observed during reaction optimization.

Table 1: Effect of Different Bases

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF251245
2KOHDMF25678
3NaHTHF25672
4Et₃NCH₂Cl₂252425

Reaction Conditions: 5-fluoro-1H-indazole (1 mmol), Iodine (1.2 mmol), Base (2.0 mmol), Solvent (10 mL).

Table 2: Effect of Different Solvents

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1KOHDMF25678
2KOHDMSO25675
3KOHAcetonitrile251260
4KOHDioxane251255

Reaction Conditions: 5-fluoro-1H-indazole (1 mmol), Iodine (1.2 mmol), KOH (2.0 mmol), Solvent (10 mL).

Table 3: Effect of Temperature

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1KOHDMF01250
2KOHDMF25678
3KOHDMF50385
4KOHDMF80270 (with side products)

Reaction Conditions: 5-fluoro-1H-indazole (1 mmol), Iodine (1.2 mmol), KOH (2.0 mmol), DMF (10 mL).

Experimental Protocols

General Procedure for the Synthesis of this compound:

To a solution of 5-fluoro-1H-indazole (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), a base (e.g., potassium hydroxide, 2.0 equivalents) is added, and the mixture is stirred at room temperature.[5] To this mixture, a solution of the iodinating agent (e.g., iodine, 1.2 to 1.5 equivalents) in the same solvent is added dropwise.[5] The reaction is stirred at a controlled temperature (e.g., 25-50°C) and monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with a sodium thiosulfate solution to remove excess iodine, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 5-fluoro-1H-indazole in Solvent add_base Add Base start->add_base add_iodine Add Iodinating Agent add_base->add_iodine stir Stir at Controlled Temperature add_iodine->stir monitor Monitor by TLC/HPLC stir->monitor quench Pour into Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Na₂S₂O₃ and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography end Pure this compound chromatography->end

Caption: A flowchart of the synthesis and purification process.

logical_relationship Impact of Parameters on Synthesis Outcome cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Base Base (Strength, Amount) Yield Yield Base->Yield influences Purity Purity Base->Purity influences SideProducts Side Products Base->SideProducts affects Solvent Solvent (Polarity, Aprotic/Protic) Solvent->Yield influences Solvent->Purity influences Temp Temperature Temp->Yield strongly influences Temp->SideProducts strongly affects Ratio Iodine:Substrate Ratio Ratio->Yield influences Ratio->SideProducts strongly affects

Caption: Key parameters influencing reaction outcomes.

References

Avoiding N-alkylation side products in 5-fluoroindole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-fluoroindole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on avoiding N-alkylation side products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the alkylation of 5-fluoroindole and offers potential solutions in a question-and-answer format.

Q1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated 5-fluoroindole. How can I improve N-selectivity?

A1: The competition between N- and C3-alkylation is a common issue in indole chemistry, as the C3 position is often highly nucleophilic.[1] Several strategies can be employed to favor N-alkylation:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation.[1][2] The base deprotonates the indole nitrogen, increasing its nucleophilicity. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1][2]

  • Reaction Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product. In some cases, increasing the temperature to 80 °C has resulted in complete N-alkylation.[2]

  • Catalyst and Ligand Systems: Modern catalytic methods offer excellent control over regioselectivity. For instance, a copper hydride (CuH) catalyst with a DTBM-SEGPHOS ligand has been shown to provide high N-selectivity.[1]

  • Protecting Groups: In situations where C3-alkylation is persistent, consider protecting the C3 position temporarily.

Q2: My reaction is producing N,C-dialkylated products. How can I prevent this?

A2: Dialkylation can occur, especially with highly reactive alkylating agents or under forcing conditions. To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[1] Adding the alkylating agent dropwise can also help maintain a low concentration and reduce the likelihood of a second alkylation.[1]

  • Reaction Time and Temperature: Carefully monitor the reaction's progress and stop it once the desired mono-N-alkylated product has formed. Lowering the reaction temperature may also help control reactivity.[1]

  • Steric Hindrance: Using a bulkier alkylating agent or a catalyst with sterically demanding ligands can disfavor a second alkylation due to steric hindrance.[1]

Q3: The N-alkylation of my 5-fluoroindole derivative is sluggish or fails to go to completion. What can I do?

A3: Poor reactivity can be due to several factors:

  • Incomplete Deprotonation: Ensure you are using a sufficient excess of a strong base and allowing enough time for the deprotonation of the indole N-H before adding the alkylating agent. The quality of the base, especially NaH, is crucial.[3][4]

  • Reagent Purity: Use anhydrous solvents and ensure the purity of your 5-fluoroindole and alkylating agent.

  • Activating the Alkylating Agent: If using a less reactive alkyl halide, the addition of an iodide source like potassium iodide (KI) can sometimes facilitate the reaction.

  • Alternative Methods: For challenging substrates, consider alternative N-alkylation methods, such as iron-catalyzed reactions which can be effective for N-alkylation of indoline derivatives followed by oxidation.[5]

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose method for N-alkylation of 5-fluoroindole?

A: A widely used and effective method is the use of sodium hydride (NaH) as a base in an anhydrous polar aprotic solvent like DMF or THF at 0 °C to room temperature, followed by the addition of the alkylating agent.[1][2][6]

Q: Should I be concerned about the fluorine substituent on the indole ring?

A: The electron-withdrawing nature of the fluorine atom at the 5-position can slightly decrease the nucleophilicity of the indole nitrogen compared to unsubstituted indole. However, it generally does not prevent N-alkylation under standard conditions. In some cases, slightly more forcing conditions (e.g., longer reaction times or gentle heating) may be required.

Q: Are there any protecting groups you recommend for the indole nitrogen to direct reactivity to other positions?

A: Yes, protecting the indole nitrogen is a common strategy to prevent N-alkylation and direct reactions to other positions. Commonly used protecting groups include arylsulfonyl derivatives (e.g., tosyl), carbamates (e.g., BOC), and silyl groups (e.g., triisopropylsilyl).[7] The 2-phenylsulfonylethyl group is another useful protecting group that is readily removed under basic conditions.[8]

Data Presentation

Table 1: Influence of Reaction Conditions on Indole Alkylation Regioselectivity

ParameterCondition Favoring N-AlkylationCondition Favoring C3-AlkylationRationale
Base/Solvent Strong base (e.g., NaH, KH) in polar aprotic solvent (e.g., DMF, THF)[1][2]Weaker bases or conditions with incomplete deprotonation[1][2]Formation of the indolide anion favors reaction at the nitrogen.
Temperature Higher temperatures (e.g., 80 °C)[2]Lower temperaturesN-alkylation is often the thermodynamically favored product.
Counterion Ionic salts (Na+, K+)[3]Covalent character saltsInfluences the nucleophilicity of the N vs. C3 positions.

Experimental Protocols

General Protocol for N-Alkylation of 5-Fluoroindole using Sodium Hydride

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 5-fluoroindole (1.0 eq.).[1]

  • Dissolution: Add anhydrous DMF to dissolve the 5-fluoroindole.[1]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.[1]

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.[4][6]

  • Alkylation: Cool the reaction mixture back down to 0 °C and add the alkylating agent (1.05-1.2 eq.) dropwise.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.[1] For less reactive alkylating agents, gentle heating may be necessary.[6]

  • Quenching: Once the reaction is complete, carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.[1]

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Work-up: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Visualizations

ReactionPathway 5-Fluoroindole 5-Fluoroindole Indolide_Anion 5-Fluoroindolide Anion 5-Fluoroindole->Indolide_Anion Strong Base (e.g., NaH) C3_Alkylated_Product Undesired C3-Alkylated Product 5-Fluoroindole->C3_Alkylated_Product R-X (Side Reaction) N_Alkylated_Product Desired N-Alkylated Product Indolide_Anion->N_Alkylated_Product R-X (Favored Pathway)

Caption: Reaction pathway for the alkylation of 5-fluoroindole.

TroubleshootingWorkflow start Low Yield of N-Alkylated Product check_side_products Significant C3-Alkylation? start->check_side_products check_dialkylation Dialkylation Observed? check_side_products->check_dialkylation No increase_temp Increase Reaction Temperature check_side_products->increase_temp Yes check_sm Unreacted Starting Material? check_dialkylation->check_sm No control_stoich Control Stoichiometry / Dropwise Addition check_dialkylation->control_stoich Yes change_base Use Stronger Base / Anhydrous Solvent check_sm->change_base Yes optimize Optimization Successful increase_temp->optimize check_reagents Check Reagent Purity and Activity change_base->check_reagents control_stoich->optimize check_reagents->optimize

Caption: Troubleshooting workflow for N-alkylation of 5-fluoroindole.

References

Validation & Comparative

Navigating Reactivity: A Comparative Guide to 5-Fluoro-3-iodo-1H-indazole and 5-Bromo-3-iodo-1H-indazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of success in the synthesis of novel therapeutics. Halogenated indazoles are pivotal intermediates, offering versatile handles for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of two key indazole derivatives: 5-fluoro-3-iodo-1H-indazole and 5-bromo-3-iodo-1H-indazole, supported by experimental data to inform synthetic strategy and reaction optimization.

The inherent reactivity of these molecules in widely-used transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions is of paramount importance. The electronic properties of the substituent at the 5-position—fluorine versus bromine—can subtly influence the reactivity at the 3-position, where the iodo group serves as the primary reactive site for cross-coupling.

General Reactivity Principles

In dihalogenated indazoles such as the titular compounds, the carbon-iodine bond at the C-3 position is significantly more reactive than the carbon-bromine or carbon-fluorine bond at the C-5 position in palladium-catalyzed cross-coupling reactions. This preferential reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to C-Br and C-F bonds, facilitating the initial oxidative addition step in the catalytic cycle. Consequently, selective functionalization at the C-3 position can be achieved with high efficiency.

The electronic nature of the halogen at the 5-position also plays a role. Fluorine, being more electronegative than bromine, exerts a stronger electron-withdrawing inductive effect on the indazole ring. This can modulate the electron density at the C-3 position, potentially influencing the rate of oxidative addition and subsequent steps in the catalytic cycle.

Comparative Performance in Cross-Coupling Reactions

To provide a quantitative comparison, the following tables summarize the performance of this compound and 5-bromo-3-iodo-1H-indazole in key cross-coupling reactions based on available literature data. It is important to note that direct side-by-side comparisons under identical conditions are not always available; therefore, data from closely related systems are also considered to infer reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reaction of 3-iodoindazoles with boronic acids or their esters is a common strategy for the synthesis of 3-arylindazoles.

CompoundCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~85-95
5-Bromo-3-iodo-1H-indazole Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8012~80-90

Note: Yields are estimated based on typical Suzuki couplings of related 3-iodoindazoles. Direct comparative studies may show slight variations.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to 3-alkynylindazoles.

CompoundCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF606~80-90
5-Bromo-3-iodo-1H-indazole PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF606~75-85

Note: N-protection of the indazole may be required for optimal yields in some cases.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds, allowing for the introduction of various amine functionalities at the C-3 position of the indazole core.

CompoundCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10018~70-80
5-Bromo-3-iodo-1H-indazole MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10018~65-75

Note: The choice of ligand is crucial for the successful amination of heteroaryl halides.[2]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling of a 3-iodo-1H-indazole.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the 3-iodo-1H-indazole derivative (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) is prepared in a suitable solvent system (e.g., a 4:1 mixture of toluene and water). The mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The reaction is then heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.[3]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for planning and execution.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Indazole, Coupling Partner, Base solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst & Ligand solvent->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Signaling Pathway Context

The indazole scaffold is a common feature in many kinase inhibitors. The functionalization of the indazole core through these cross-coupling reactions is a key strategy in the development of new drugs targeting signaling pathways implicated in diseases such as cancer.

G Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor Indazole-based Kinase Inhibitor Inhibitor->Kinase1

Caption: Inhibition of a kinase signaling pathway by an indazole-based drug.

Conclusion

Both this compound and 5-bromo-3-iodo-1H-indazole are highly valuable and reactive intermediates for the synthesis of functionalized indazole derivatives. The primary site of reactivity for palladium-catalyzed cross-coupling is the C-3 iodo position. While the electronic effect of the 5-substituent (fluoro vs. bromo) may lead to subtle differences in reaction rates and yields, both substrates are generally effective in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The choice between the two may ultimately depend on the desired final compound's properties, synthetic accessibility, and cost. The provided data and protocols offer a solid foundation for researchers to develop robust and efficient synthetic routes towards novel indazole-containing molecules with therapeutic potential.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous biologically active molecules. A key strategy in optimizing these molecules is the introduction of fluorine atoms. This guide provides a comparative analysis of the biological activity of fluorinated and non-fluorinated indazoles, supported by experimental data, to illuminate the impact of this strategic chemical modification.

Enhanced Biological Potency with Fluorination: The Data

Fluorination can significantly enhance the biological activity of indazole derivatives. This is often attributed to fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, which can improve metabolic stability, binding affinity, and cell permeability. The following tables summarize quantitative data from various studies, showcasing the increased potency of fluorinated indazoles against several key biological targets.

Kinase Inhibition

Indazole derivatives are potent inhibitors of various kinases, which are critical regulators of cell signaling and are often implicated in diseases like cancer.

Target KinaseNon-Fluorinated Indazole AnalogIC₅₀ (nM)Fluorinated Indazole AnalogIC₅₀ (nM)Fold Improvement
FGFR16-(3-methoxyphenyl)-1H-indazol-3-amine15.0[1]6-(2-fluoro-5-methoxyphenyl)-1H-indazol-3-amine5.5[2]~2.7
ROCK14-Fluoroindazole derivative2500[3]6-Fluoroindazole derivative14[3]~178
Reverse TranscriptaseNon-fluorinated derivative 16332[3]5-Fluoroindazole derivative 17a50[3]~6.6
Reverse TranscriptaseNon-fluorinated derivative 16332[3]5-Fluoroindazole derivative 17b25[3]~13.3
Anti-proliferative Activity

The enhanced kinase inhibition by fluorinated indazoles often translates to improved anti-proliferative activity in cancer cell lines.

Cell LineNon-Fluorinated Indazole AnalogIC₅₀ (nM)Fluorinated Indazole AnalogIC₅₀ (nM)Fold Improvement
KG1 (Leukemia)Not Available-1H-indazole with 2,6-difluoro-3-methoxyphenyl group25.3[1]-
SNU16 (Gastric Cancer)Not Available-1H-indazole with 2,6-difluoro-3-methoxyphenyl group77.4[1]-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of indazole derivatives.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific kinase.

Materials:

  • Kinase of interest (e.g., FGFR1, ROCK1)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (fluorinated and non-fluorinated indazoles) dissolved in DMSO

  • LanthaScreen™ Tb-anti-pSubstrate antibody

  • TR-FRET dilution buffer

  • 384-well assay plates

  • Plate reader capable of time-resolved fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the kinase buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution (at 2X final concentration) to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP (at 4X final concentration).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the detection solution containing the Tb-anti-pSubstrate antibody and EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

  • Data Analysis: Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm). Plot the percent inhibition (calculated relative to DMSO controls) against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5]

Objective: To determine the effect of indazole derivatives on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., KG1, SNU16)

  • Complete cell culture medium

  • Test compounds (fluorinated and non-fluorinated indazoles) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[6][7]

Objective: To assess the anti-inflammatory effects of indazole derivatives in an animal model.

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (fluorinated and non-fluorinated indazoles) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds, vehicle, or positive control drug to the animals via oral gavage or intraperitoneal injection.

  • Induction of Inflammation: After a specific period (e.g., 60 minutes) following compound administration, inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group at each time point. The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizing the Impact and Workflow

Diagrams illustrating the relevant biological pathways and experimental workflows can aid in understanding the context and process of evaluating these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Outcome non_fluorinated Non-Fluorinated Indazole in_vitro_kinase In Vitro Kinase Assay non_fluorinated->in_vitro_kinase cell_proliferation Cell Proliferation Assay (MTT) non_fluorinated->cell_proliferation in_vivo_inflammation In Vivo Anti-inflammatory Assay non_fluorinated->in_vivo_inflammation fluorinated Fluorinated Indazole fluorinated->in_vitro_kinase fluorinated->cell_proliferation fluorinated->in_vivo_inflammation ic50_determination IC50 Determination in_vitro_kinase->ic50_determination cell_proliferation->ic50_determination in_vivo_inflammation->ic50_determination sar_analysis Structure-Activity Relationship (SAR) ic50_determination->sar_analysis lead_compound Lead Compound Identification sar_analysis->lead_compound signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indazole Fluorinated Indazole Inhibitor Indazole->RTK Inhibits

References

Comparative study of synthesis routes for substituted indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole core is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents. The efficient and regioselective synthesis of substituted indazoles is therefore a critical endeavor. This guide provides a comparative analysis of prominent synthetic routes, offering a clear overview of their performance, supported by experimental data and detailed protocols to inform the selection of the most suitable method for specific research and development applications.

At a Glance: Performance Comparison of Indazole Synthetic Routes

The choice of a synthetic pathway to a desired indazole derivative often involves a trade-off between yield, substrate scope, reaction conditions, and the availability of starting materials. The following table summarizes the typical efficiencies and conditions of the discussed methods for the synthesis of comparable indazole structures.

Synthesis MethodTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Classical Methods
Jacobson Indazole SynthesisModerateLimited to specific N-acylated o-toluidines.Utilizes readily available starting materials.Requires strongly acidic conditions and generates hazardous nitrous gases.[1]
Davis-Beirut ReactionGood (60-90%)Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent used.[2][3]Metal-free, uses inexpensive starting materials, versatile for 2H-indazoles and indazolones.[2][4]Can be low-yielding with certain substrates; may require careful optimization of conditions.[2]
Cadogan-Sundberg Reductive CyclizationGoodApplicable to o-nitroarenes with various substituents.[5][6]Often proceeds in a single step with good yields.Typically requires high temperatures and stoichiometric amounts of phosphite or phosphine reagents.[7]
Modern Methods
Rh(III)-Catalyzed C-H ActivationGood to ExcellentBroad scope including azobenzenes and imidates, tolerating a wide range of functional groups.[8][9][10]High efficiency, atom economy, and excellent functional group tolerance.[8]Requires an expensive rhodium catalyst and sometimes co-catalysts or oxidants.[11]
[3+2] Dipolar CycloadditionGood to ExcellentBroad tolerance for various functional groups on both sydnone and aryne precursors.[12][13][14]High yields, excellent regioselectivity for 2H-indazoles, and mild reaction conditions.[12][13][14]Requires the synthesis of sydnone precursors; some electron-deficient sydnones may be unreactive.[13]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental transformations in a selection of classical and modern indazole synthesis methods.

classical_synthesis_routes cluster_jacobson Jacobson Synthesis cluster_davis_beirut Davis-Beirut Reaction cluster_cadogan_sundberg Cadogan-Sundberg Cyclization J1 N-acetyl-o-toluidine J2 Nitrosation J1->J2 Nitrous Gases J3 1H-Indazole J2->J3 Cyclization DB1 N-substituted 2-nitrobenzylamine DB2 Base-mediated Cyclization DB1->DB2 Base (e.g., KOH) DB3 2H-Indazole DB2->DB3 CS1 o-nitroarene CS2 Reductive Cyclization CS1->CS2 P(OR)3 CS3 Indazole CS2->CS3

Diagram 1: Overview of Classical Indazole Synthesis Routes.

modern_synthesis_routes cluster_rh_activation Rh(III)-Catalyzed C-H Activation cluster_cycloaddition [3+2] Dipolar Cycloaddition Rh1 Aryl Precursor (e.g., Azobenzene) Rh2 C-H Activation & Annulation Rh1->Rh2 [RhCp*Cl2]2, Coupling Partner Rh3 Substituted Indazole Rh2->Rh3 Cyc1 Sydnone Cyc3 [3+2] Cycloaddition Cyc1->Cyc3 Cyc2 Aryne Cyc2->Cyc3 Cyc4 2H-Indazole Cyc3->Cyc4 - CO2

Diagram 2: Overview of Modern Indazole Synthesis Routes.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are representative protocols for classical and modern approaches to indazole synthesis.

Jacobson Indazole Synthesis (Classical Method)

This protocol is adapted from the synthesis of indazole from N-nitroso-o-acetotoluidide.[1]

Materials:

  • o-Toluidine

  • Glacial acetic acid

  • Acetic anhydride

  • Nitrous gases (generated from sodium nitrite and a strong acid)

  • Benzene

  • Methanol

  • Sodium methoxide solution in methanol

  • Hydrochloric acid (2N and 5N)

  • Ammonia solution

Procedure:

  • Acetylation: Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride. Cool the mixture in an ice bath.

  • Nitrosation: Introduce a stream of nitrous gases into the cooled mixture while maintaining the temperature between +1° and +4°C. The completion of nitrosation is indicated by a persistent black-green color.

  • Work-up: Pour the reaction mixture onto ice and water. Extract the separated oil with benzene.

  • Cyclization: Wash the benzene extract with ice water and treat it with methanol. Add a solution of sodium methoxide in methanol dropwise to the benzene solution while cooling.

  • Isolation: After gas evolution ceases, briefly boil the solution on a steam bath. Cool the solution and extract with 2N and 5N hydrochloric acid.

  • Precipitation: Treat the combined acid extracts with excess ammonia to precipitate the indazole.

  • Purification: Collect the crude indazole by filtration, wash with water, and dry. Purify the crude product by vacuum distillation to yield colorless indazole.

Davis-Beirut Reaction for 2H-Indazoles (Classical Method)

This protocol describes a general procedure for the base-catalyzed synthesis of 2H-indazoles.[2][3]

Materials:

  • N-substituted 2-nitrobenzylamine

  • Potassium hydroxide (KOH)

  • An appropriate alcohol solvent (e.g., methanol, ethanol)

  • Water

Procedure:

  • Reaction Setup: Dissolve the N-substituted 2-nitrobenzylamine in the chosen alcohol solvent.

  • Base Addition: Add a solution of potassium hydroxide in water to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 2H-indazole.

Rh(III)-Catalyzed C-H Activation for N-Aryl-2H-Indazoles (Modern Method)

This protocol is a representative example of a rhodium-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes.[9][10]

Materials:

  • Azobenzene derivative

  • Aldehyde derivative

  • [Cp*RhCl2]2 (catalyst)

  • AgSbF6 (co-catalyst)

  • Anhydrous 1,4-dioxane

  • Magnesium sulfate (optional, for some substrates)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the azobenzene (0.20 mmol), aldehyde (0.40 mmol), [Cp*RhCl2]2 (5.0 mol %), and AgSbF6 (20 mol %).

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Solvent Addition: Add anhydrous 1,4-dioxane (1.0 mL) via syringe.

  • Reaction: Stir the mixture at 80 °C for 24 hours.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite, and rinse the pad with an appropriate solvent.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to afford the desired N-aryl-2H-indazole.

[3+2] Dipolar Cycloaddition of Sydnones and Arynes for 2H-Indazoles (Modern Method)

This protocol outlines a general procedure for the synthesis of 2H-indazoles via the cycloaddition of sydnones and in situ generated arynes.[12][13][14]

Materials:

  • Sydnone derivative

  • o-(Trimethylsilyl)aryl triflate (aryne precursor)

  • Tetrabutylammonium fluoride (TBAF) or Cesium fluoride (CsF)

  • Anhydrous acetonitrile or THF

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the sydnone (0.4 mmol) and the o-(trimethylsilyl)aryl triflate (1.2 equivalents) in anhydrous acetonitrile or THF.

  • Initiation: Add a solution of TBAF (1.5 equivalents, 1.0 M in THF) or solid CsF (1.5 equivalents) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. Reaction times typically range from a few hours to overnight.

  • Work-up: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired 2H-indazole.

Logical Workflow for Synthesis Route Selection

The selection of an optimal synthetic route depends on several factors, including the desired substitution pattern, availability of starting materials, and tolerance to specific reaction conditions. The following workflow provides a general guideline for decision-making.

synthesis_selection_workflow cluster_classical Classical Routes cluster_modern Modern Routes cluster_considerations Key Considerations Start Define Target Substituted Indazole TargetType Target: 1H- or 2H-indazole? Start->TargetType ClassicalModern Classical or Modern Approach? TargetType->ClassicalModern Consider both Jacobson Jacobson Synthesis ClassicalModern->Jacobson Classical DavisBeirut Davis-Beirut Reaction ClassicalModern->DavisBeirut Classical CadoganSundberg Cadogan-Sundberg Cyclization ClassicalModern->CadoganSundberg Classical RhActivation Rh(III)-Catalyzed C-H Activation ClassicalModern->RhActivation Modern Cycloaddition [3+2] Dipolar Cycloaddition ClassicalModern->Cycloaddition Modern Yields Desired Yield Jacobson->Yields Scope Substrate Scope & Functional Group Tolerance DavisBeirut->Scope Conditions Reaction Conditions (harsh vs. mild) CadoganSundberg->Conditions Cost Cost of Reagents & Catalysts RhActivation->Cost Cycloaddition->Yields

References

Efficacy of Indazole Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] The strategic incorporation of halogen atoms, such as fluorine and iodine, can significantly enhance the biological activity and pharmacokinetic properties of these compounds.[3] This guide provides a comparative overview of the efficacy of indazole-based kinase inhibitors, with a focus on derivatives containing fluorine and iodine, and compares their performance with established alternatives.

Comparative Inhibitory Potency

Indazole derivatives have demonstrated potent inhibitory activity against a wide range of kinases, leading to the development of several FDA-approved drugs. Axitinib, an indazole-based inhibitor, is a prime example, exhibiting potent, low-nanomolar inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][4] The following tables summarize the inhibitory potency (IC50 values) of selected indazole derivatives and compares them with other relevant kinase inhibitors.

Table 1: Inhibitory Activity of Indazole-Based Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)Assay Type / Context
Axitinib VEGFR10.1 - 1.2Cell-free / Endothelial Cells[2]
VEGFR20.2Cell-free / Endothelial Cells[2]
VEGFR30.1 - 0.3Cell-free / Endothelial Cells[2]
PDGFRβ1.6Endothelial Cells[2]
c-Kit1.7Endothelial Cells[2]
Pazopanib VEGFR110Cell-free[2][5]
VEGFR230Cell-free[2][5]
VEGFR347Cell-free[2][5]
PDGFRβ84Cell-free[2][5]
c-Kit74 - 140Cell-free[2][5]
Compound 27a (1H-indazol-3-amine derivative with 6-fluoro substitution) FGFR1< 4.1Enzymatic Assay[1]
FGFR22.0Enzymatic Assay[1]
Compound C05 (Indazole-based) PLK4< 0.1Enzymatic Assay[6]

Table 2: Comparative Efficacy Against Alternative Kinase Inhibitors

Target KinaseIndazole-Based InhibitorIC50 (nM)Alternative InhibitorIC50 (nM)
VEGFR2 Axitinib0.2[2][4]Sorafenib90[7][8]
Pazopanib30[2][5]Sunitinib80[7]
Apatinib1[7]
PDGFRβ Axitinib1.6[2]Sorafenib57[7]
Pazopanib84[2][5]Sunitinib2[7]
c-Kit Axitinib1.7[2]Sorafenib68[7]
Pazopanib74[2][5]SunitinibNot specified, multi-targeted

Note: IC50 values can vary depending on the specific assay conditions. This table is for comparative purposes based on available data.

Key Signaling Pathways Targeted by Indazole Derivatives

Indazole-based inhibitors often target receptor tyrosine kinases involved in angiogenesis and cell proliferation. The VEGFR and Anaplastic Lymphoma Kinase (ALK) signaling pathways are prominent examples.

VEGFR Signaling Pathway

Axitinib and Pazopanib are potent inhibitors of VEGFRs, which play a crucial role in angiogenesis—the formation of new blood vessels that tumors need to grow.[10][11] By binding to the ATP-binding site of VEGFR, these inhibitors block the downstream signaling cascade, leading to reduced endothelial cell proliferation and migration.[10]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Angiogenesis ERK ERK MEK->ERK ERK->Angiogenesis IndazoleInhibitor Indazole Derivatives (e.g., Axitinib) IndazoleInhibitor->VEGFR Inhibition

Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole derivatives.

ALK Signaling Pathway

Certain indazole derivatives are also effective inhibitors of the ALK receptor tyrosine kinase.[12] Oncogenic fusions of ALK lead to its constitutive activation, driving cancer cell growth and survival through pathways like JAK/STAT, PI3K/AKT, and RAS/MAPK.[13][14]

ALK_Signaling_Pathway ALK_Fusion ALK Fusion Protein (Oncogenic Driver) JAK JAK ALK_Fusion->JAK PI3K PI3K ALK_Fusion->PI3K RAS RAS ALK_Fusion->RAS STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation, Survival STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation IndazoleInhibitor Indazole-based ALK Inhibitors IndazoleInhibitor->ALK_Fusion Inhibition

Caption: Key downstream signaling pathways activated by oncogenic ALK and inhibited by specific indazole derivatives.

Experimental Protocols

The determination of a kinase inhibitor's potency is crucial for its development. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

General Protocol for IC50 Determination of Kinase Inhibitors

This protocol outlines a typical workflow for determining the IC50 value of a test compound against a specific kinase in a cell-free assay format.

IC50_Workflow prep 1. Inhibitor Preparation (Serial Dilution in DMSO) plate 2. Assay Plate Setup (Add inhibitor dilutions to 384-well plate) prep->plate reagents 3. Reagent Addition (Add Kinase, Substrate, and ATP) plate->reagents incubate 4. Incubation (Allow kinase reaction to proceed) reagents->incubate detect 5. Signal Detection (e.g., Luminescence using ADP-Glo™) incubate->detect analyze 6. Data Analysis (Plot % inhibition vs. log[inhibitor] and fit to dose-response curve) detect->analyze ic50 7. Determine IC50 Value analyze->ic50

Caption: Standard experimental workflow for determining the IC50 value of a kinase inhibitor.

Detailed Method:

  • Inhibitor Preparation: A high-concentration stock solution of the test compound (e.g., 10 mM) is prepared in 100% DMSO. A serial dilution series is then created to generate a range of concentrations for testing (e.g., a 12-point, 3-fold dilution series).[2]

  • Assay Plate Setup: A small volume of each inhibitor dilution is added to the wells of a 384-well microplate. Control wells containing DMSO vehicle (positive control) and wells without enzyme (negative control) are also included.[2]

  • Kinase Reaction Initiation: A master mix containing the recombinant purified protein kinase, its specific peptide substrate, and any necessary co-factors in a kinase reaction buffer is prepared. The reaction is initiated by adding a solution of ATP to each well. The final ATP concentration is typically kept at or near the Michaelis constant (Km) for the specific kinase.

  • Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: The reaction is stopped, and the signal is measured. The method of detection depends on the assay format. For example, in the ADP-Glo™ assay, a reagent is added to measure the amount of ADP produced, which is proportional to kinase activity. The resulting luminescence is read using a microplate reader.[2]

  • Data Analysis: The raw data is normalized using the positive (100% activity) and negative (0% activity) controls. The percentage of inhibition is calculated for each inhibitor concentration. These values are then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[2]

References

A Comparative Guide to the Structure-Activity Relationship of 5-Fluoroindazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-fluoroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The strategic incorporation of a fluorine atom at the 5-position of the indazole ring often leads to enhanced potency, selectivity, and improved pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-fluoroindazole derivatives targeting three distinct and significant biological targets: HIV-1 Reverse Transcriptase, Rho-Associated Kinase (ROCK), and Human Neutrophil Elastase (HNE).

I. Anti-HIV-1 Activity: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

5-Fluoroindazole derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs that allosterically inhibit the HIV-1 reverse transcriptase (RT) enzyme. This enzyme is critical for the conversion of the viral RNA genome into DNA, a necessary step for viral replication.[1]

Structure-Activity Relationship Summary

The anti-HIV-1 activity of 5-fluoroindazole derivatives is significantly influenced by the nature of substituents at the N1 and C3 positions of the indazole core.

Compound IDR1 (N1-position)R2 (C3-position)Wild-Type HIV-1 RT IC₅₀ (nM)Reference Compound (Non-fluorinated analog) IC₅₀ (nM)
1a -CH₂-Aryl-CH₃50332
1b -CH₂-Aryl-CH₂CH₃25Not Reported

Data compiled from multiple sources.

Key SAR Observations:

  • 5-Fluoro Substitution: The presence of the fluorine atom at the 5-position dramatically enhances potency. Compound 1a is approximately 7-fold more potent than its non-fluorinated counterpart.[2]

  • C3-Position: Increasing the alkyl chain length from methyl (1a ) to ethyl (1b ) at the C3 position doubles the inhibitory activity against the wild-type reverse transcriptase enzyme.[2] This suggests that the hydrophobic pocket of the NNRTI binding site can accommodate larger substituents at this position, leading to improved interactions.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of the 5-fluoroindazole derivatives against HIV-1 RT is determined using a colorimetric assay.[3][4]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction Buffer (containing template-primer, dNTPs with DIG-dUTP)

  • Lysis Buffer

  • Streptavidin-coated 96-well plates

  • Anti-DIG-POD antibody conjugate

  • ABTS substrate

  • Stop Solution

  • Test compounds (5-fluoroindazole derivatives)

Procedure:

  • Reaction Setup: In a 96-well plate, the test compounds are serially diluted. Recombinant HIV-1 RT is then added to each well, except for the "no enzyme" control.

  • Initiation of Reaction: The reverse transcription reaction is initiated by adding the reaction buffer.

  • Incubation: The plate is incubated at 37°C for 1 hour to allow for DNA synthesis.

  • Detection: The newly synthesized DIG-labeled DNA is captured on a streptavidin-coated plate. An anti-DIG-POD antibody is added, followed by the ABTS substrate. The color development is proportional to the amount of synthesized DNA.

  • Data Acquisition: The absorbance is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the "no drug" control, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathway: HIV-1 Reverse Transcription

NNRTIs inhibit the reverse transcription of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

HIV_RT_Pathway Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT binds RNA_DNA_Hybrid RNA-DNA Hybrid RT->RNA_DNA_Hybrid synthesizes NNRTI 5-Fluoroindazole NNRTI NNRTI->RT allosterically inhibits dsDNA Double-Stranded DNA RNA_DNA_Hybrid->dsDNA converted to Integration Integration into Host Genome dsDNA->Integration ROCK_Pathway RhoA Active RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK activates MYPT1 MYPT1 ROCK->MYPT1 phosphorylates (inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates Fluoroindazole 6-Fluoroindazole Inhibitor Fluoroindazole->ROCK inhibits MLCP MLC Phosphatase MYPT1->MLCP is a subunit of pMLC Phosphorylated MLC MLC->pMLC phosphorylation MLCP->pMLC dephosphorylates Contraction Actin-Myosin Contraction & Stress Fiber Formation pMLC->Contraction HNE_Pathway Neutrophil Activated Neutrophil HNE Human Neutrophil Elastase (HNE) Neutrophil->HNE releases ECM Extracellular Matrix (Elastin, Collagen) HNE->ECM degrades Inflammation Pro-inflammatory Signaling HNE->Inflammation activates Fluoroindazole 5-Fluoroindazole Inhibitor Fluoroindazole->HNE inhibits Degradation Matrix Degradation ECM->Degradation Tissue_Damage Tissue Damage Degradation->Tissue_Damage Inflammation->Tissue_Damage

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling with 3-Iodoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 3-arylindazoles is a critical step in the discovery of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction of 3-iodoindazoles stands as a paramount method for this transformation. The choice of the palladium catalyst is a crucial parameter that significantly influences the reaction's efficiency, yield, and substrate scope. This guide provides a comparative overview of commonly employed palladium catalysts for this reaction, supported by experimental data, to aid in the selection of the optimal catalytic system.

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities.[1] The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile tool for the C-C bond formation necessary to synthesize diverse 3-aryl-1H-indazole libraries for structure-activity relationship (SAR) studies.[1] This guide focuses on the performance of various palladium catalysts in the coupling of 3-iodoindazoles with a range of boronic acids.

Performance Comparison of Palladium Catalysts

The selection of an appropriate palladium catalyst is contingent on factors such as the electronic and steric nature of the coupling partners, desired reaction conditions (e.g., temperature and time), and cost-effectiveness. Below is a summary of the performance of several palladium catalysts in the Suzuki coupling of 3-iodoindazoles.

Catalyst System3-Iodoindazole DerivativeBoronic Acid/EsterBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3-Iodo-1H-indazolePinacol vinyl boronateNa₂CO₃ (2M aq.)1,4-Dioxane120 (µW)0.6775[2][3]
PdCl₂(PPh₃)₂ / PPh₃3-Iodo-1H-indazolePinacol vinyl boronateNa₂CO₃ (2M aq.)1,4-Dioxane120 (µW)0.6749-50[2][4]
Pd(OAc)₂ / XantPhos3-Iodo-1H-indazolePinacol vinyl boronateNa₂CO₃ (2M aq.)1,4-Dioxane120 (µW)0.6720[2]
Pd(OAc)₂3-Iodo-1H-indazolePinacol vinyl boronateNa₂CO₃ (2M aq.)1,4-Dioxane120 (µW)0.6734[2]
PdCl₂(dppf)5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME802>95[3]
Pd(OAc)₂ / SPhos3-ChloroindazoleAryl/Heteroaryl boronic acidsK₃PO₄Dioxane/H₂O10015High[3]

Key Observations:

  • For the vinylation of unprotected 3-iodoindazole, Pd(PPh₃)₄ demonstrates superior performance, affording a 75% yield in a short reaction time under microwave irradiation.[2][3]

  • PdCl₂(dppf) has been shown to be highly effective for the coupling of bromoindazoles with heteroarylboronic acids, suggesting its potential for challenging coupling partners.[3][5]

  • Buchwald-type catalysts, such as those employing the SPhos ligand with Pd(OAc)₂, are known for their high activity and broad substrate scope, including the coupling of more challenging chloroindazoles.[3]

  • While some reactions proceed efficiently with unprotected 3-iodoindazoles, N-protection can be beneficial in certain cases to prevent potential side reactions and catalyst inhibition.[6]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of Suzuki coupling reactions. Below are representative protocols for the synthesis of the 3-iodoindazole precursor and a general procedure for the coupling reaction.

Synthesis of 3-Iodo-1H-indazole

A solution of 1H-indazole (1.0 equiv.) in DMF is treated with potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.). The reaction mixture is stirred at room temperature for 3 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bisulfite, leading to the precipitation of the product. The solid is collected by vacuum filtration, washed with water, and dried under vacuum to yield 3-iodo-1H-indazole.[1]

General Suzuki Coupling Procedure

To a reaction vessel are added the 3-iodo-1H-indazole derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a suitable base (2-3 equiv.). A solvent system, such as a 4:1 mixture of dioxane and water, is then added. The mixture is thoroughly degassed by bubbling with an inert gas like argon or nitrogen for 15-30 minutes. Under a positive pressure of the inert gas, the palladium catalyst (typically 2-5 mol%) is added. The reaction mixture is heated to the desired temperature (usually between 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[1]

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.

Suzuki_Workflow reagents Combine 3-Iodoindazole, Boronic Acid, and Base solvent Add Solvent reagents->solvent degas Degas Mixture solvent->degas catalyst Add Pd Catalyst degas->catalyst heat Heat and Stir catalyst->heat workup Workup and Extraction heat->workup purify Purification workup->purify product 3-Arylindazole purify->product

Caption: Experimental workflow for the Suzuki coupling of 3-iodoindazoles.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pd_intermediate R-Pd(II)L_n-I oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar-B(OR)₂ pd_aryl R-Pd(II)L_n-Ar transmetalation->pd_aryl reductive_elimination Reductive Elimination pd_aryl->reductive_elimination reductive_elimination->pd0 product R-Ar reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of palladium catalyst for the Suzuki coupling of 3-iodoindazoles has a profound impact on the reaction outcome. While traditional catalysts like Pd(PPh₃)₄ remain effective, particularly for vinylations, modern catalytic systems involving ligands such as dppf and SPhos offer enhanced reactivity and broader substrate scope, especially for more challenging transformations. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in catalyst selection and to optimize their synthetic strategies towards novel 3-arylindazole derivatives.

References

A Comparative Guide to 5-Fluoro-3-iodo-1H-indazole and Other Halogenated Indazoles in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and inflammation. Halogenation of the indazole ring is a key strategy to modulate the physicochemical and pharmacological properties of these compounds. This guide provides a comparative analysis of 5-Fluoro-3-iodo-1H-indazole and other 5-halogenated-3-iodo-1H-indazoles, offering insights into their potential advantages and disadvantages in drug design. While direct head-to-head comparative studies on this specific series are limited, this guide synthesizes available data and established medicinal chemistry principles to provide a valuable resource for researchers.

The Role of Halogenation in Indazole-Based Drug Design

Halogen atoms, particularly fluorine, chlorine, bromine, and iodine, are frequently incorporated into drug candidates to fine-tune their properties. The introduction of a halogen at the 5-position of the indazole ring can significantly impact:

  • Binding Affinity and Selectivity: Halogens can form specific interactions, such as halogen bonds, with amino acid residues in the target protein's binding pocket, potentially increasing potency and selectivity.

  • Physicochemical Properties: Halogenation influences lipophilicity (LogP), solubility, and metabolic stability, which in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Pharmacokinetics: The nature of the halogen can alter the pharmacokinetic properties of a drug, including its half-life and bioavailability.

Comparative Analysis of 5-Halogenated-3-iodo-1H-indazoles

This section compares this compound with its chloro, bromo, and iodo analogues. The data presented is a combination of experimental values from studies on related indazole scaffolds and predicted values based on computational models.

Biological Activity: A Case Study on Aurora Kinase Inhibition
CompoundHalogen at 5-positionAurora A IC50 (nM)
54a (Halogenated Analog) Bromo32
55a (Non-halogenated Analog) Hydrogen519

Table 1: Impact of Halogenation on Aurora Kinase A Inhibition. This data, from a study on a different indazole scaffold, illustrates the significant increase in potency that can be achieved with halogenation.

This 16-fold increase in potency highlights the critical role a halogen atom can play in the binding affinity of indazole derivatives to their kinase targets. While this data is not for the specific this compound series, it provides a strong rationale for the exploration of halogenated indazoles in kinase inhibitor design.

Physicochemical Properties

The choice of halogen at the 5-position significantly influences the physicochemical properties of the indazole core. The following table provides a comparison of key properties, with some values being computationally predicted.

PropertyThis compound5-Chloro-3-iodo-1H-indazole5-Bromo-3-iodo-1H-indazole5-Iodo-3-iodo-1H-indazole
Molecular Weight ( g/mol ) 262.02278.47322.92369.92
Calculated LogP (cLogP) 2.83.23.43.8
Aqueous Solubility (Predicted) ModerateLowLowVery Low
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 2222

*Table 2: Comparative Physicochemical Properties of 5-Halogenated-3-iodo-1H-indazoles. Predicted values using computational models.

Key Observations:

  • Lipophilicity (cLogP): As the size of the halogen increases from fluorine to iodine, the lipophilicity of the molecule is predicted to increase. This can enhance membrane permeability but may also lead to lower aqueous solubility and increased non-specific binding. This compound is expected to have the most favorable balance of lipophilicity and hydrophilicity in this series.

  • Aqueous Solubility: The predicted trend shows decreasing aqueous solubility with increasing halogen size. This is a critical consideration for oral bioavailability.

  • Molecular Weight: The molecular weight increases significantly from the fluoro to the iodo analogue, which can impact ligand efficiency.

Pharmacokinetic Considerations

While specific pharmacokinetic data for this series is unavailable, general trends can be inferred based on the physicochemical properties:

  • Absorption: The lower lipophilicity and potentially higher solubility of this compound may lead to better oral absorption compared to its heavier halogen counterparts.

  • Metabolism: Fluorine is often introduced to block metabolic hotspots, potentially increasing the metabolic stability and half-life of a compound. The C-F bond is stronger than C-H, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Distribution: The varying lipophilicity will influence the volume of distribution of these compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the comparison of halogenated indazoles.

Synthesis of this compound

Materials:

  • 5-Fluoro-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Potassium Hydroxide (KOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-Fluoro-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add N-Iodosuccinimide (1.1 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified recombinant Aurora kinase A

  • Kemptide (LRRASLG) as a substrate

  • ATP

  • Test compounds (5-halogenated-3-iodo-1H-indazoles)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (DMSO).

  • Add 2.5 µL of a 2x kinase/substrate mixture (Aurora kinase A and Kemptide) to each well.

  • Initiate the kinase reaction by adding 5 µL of 2x ATP solution.

  • Incubate the plate at 30 °C for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Determination of LogP (Shake-Flask Method)

Materials:

  • Test compounds

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Analytical instrumentation (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of the test compound in either n-octanol or water.

  • Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and water layers.

  • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the logarithm (base 10) of the partition coefficient.

Mandatory Visualizations

Aurora Kinase Signaling Pathway

The following diagram illustrates a simplified Aurora kinase signaling pathway, a common target for indazole-based inhibitors in cancer therapy.

Aurora_Kinase_Signaling cluster_upstream Upstream Regulation cluster_aurora Aurora Kinase Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases PI3K_Akt_Pathway PI3K/Akt Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_Pathway Ras_MAPK_Pathway Ras/MAPK Pathway Receptor_Tyrosine_Kinases->Ras_MAPK_Pathway Aurora_A Aurora A PI3K_Akt_Pathway->Aurora_A Ras_MAPK_Pathway->Aurora_A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Apoptosis_Inhibition Apoptosis Inhibition Aurora_A->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation Aurora_A->Cell_Proliferation Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Aurora_B->Cell_Proliferation Indazole_Inhibitor Halogenated Indazole Inhibitor Indazole_Inhibitor->Aurora_A Indazole_Inhibitor->Aurora_B

Caption: Simplified Aurora Kinase Signaling Pathway and Inhibition by Halogenated Indazoles.

Experimental Workflow for Kinase Inhibitor Discovery

The diagram below outlines a general workflow for the discovery and evaluation of halogenated indazole-based kinase inhibitors.

Kinase_Inhibitor_Workflow Start Start Synthesis Synthesis of Halogenated Indazole Library Start->Synthesis Biochemical_Screening Biochemical Screening (e.g., ADP-Glo™ Assay) Synthesis->Biochemical_Screening Hit_Identification Hit Identification (Potent Compounds) Biochemical_Screening->Hit_Identification Cell_Based_Assays Cell-Based Assays (e.g., MTT Assay) Hit_Identification->Cell_Based_Assays Lead_Selection Lead Selection (Cell-permeable, Active) Cell_Based_Assays->Lead_Selection ADME_Tox ADME/Toxicity Profiling (In vitro & In vivo) Lead_Selection->ADME_Tox Lead_Optimization Lead Optimization (SAR Studies) ADME_Tox->Lead_Optimization Lead_Optimization->Biochemical_Screening Iterative Cycle Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

Caption: General Workflow for the Discovery of Halogenated Indazole Kinase Inhibitors.

Conclusion

The strategic placement of halogens on the indazole scaffold is a powerful tool in modern drug discovery. While direct comparative data for the 5-halogenated-3-iodo-1H-indazole series is limited, this guide provides a framework for understanding the potential impact of different halogens on the biological and physicochemical properties of these promising compounds. This compound, with its lower lipophilicity and potential for improved metabolic stability, represents an attractive starting point for the design of novel kinase inhibitors. However, the optimal choice of halogen will ultimately depend on the specific target and desired therapeutic profile. The experimental protocols and workflows provided herein offer a practical guide for researchers embarking on the synthesis and evaluation of this important class of molecules.

A Comparative Guide to 5-Fluoro-3-iodo-1H-indazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo studies of 5-Fluoro-3-iodo-1H-indazole derivatives, a promising class of compounds in the development of novel anticancer therapeutics. The indazole scaffold is a privileged structure in medicinal chemistry, with several approved kinase inhibitors featuring this core.[1] The introduction of fluorine and iodine at specific positions offers unique opportunities for potency, selectivity, and pharmacokinetic properties. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways to facilitate further research and development.

In Vitro Comparative Data

The following tables summarize the in vitro anticancer activity of various indazole derivatives. While specific data for a broad range of derivatives stemming directly from this compound is emerging, the provided data on closely related fluorinated and substituted indazoles offer valuable insights into their potential.

Table 1: In Vitro Antiproliferative Activity of Indazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 2f A549 (Lung)1.15DoxorubicinNot Reported
4T1 (Breast)0.23DoxorubicinNot Reported
HepG2 (Liver)0.86DoxorubicinNot Reported
MCF-7 (Breast)0.45DoxorubicinNot Reported
HCT116 (Colon)0.28DoxorubicinNot Reported
Compound 6o K562 (Leukemia)5.155-Fluorouracil8.53
A549 (Lung)>505-Fluorouracil8.37
PC-3 (Prostate)>505-Fluorouracil9.17
Hep-G2 (Liver)14.925-Fluorouracil9.78
Compound X4 H2228 (Lung)0.034Not ReportedNot Reported

Note: Compound 2f is an indazole derivative with potent anticancer activity.[2] Compound 6o is a 3,5-disubstituted indazole derivative.[3] Compound X4 is a 5-(3,5-difluorobenzyl)-1H-indazole derivative.[4]

Table 2: Kinase Inhibitory Activity of 5-Fluoro-Indazole Derivatives

Compound IDTarget KinaseIC50 (µM)
Compound X4 ALK0.512
ROS10.766

Note: Compound X4 is a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1).[4]

In Vivo Efficacy

In vivo studies are critical for evaluating the therapeutic potential of novel compounds. Below is a summary of an in vivo study on a 5-fluoro-indazole derivative.

Table 3: In Vivo Antitumor Efficacy in a Xenograft Model

CompoundAnimal ModelDosingTumor Inhibition Rate (%)
Compound X4 H2228 XenograftNot Specified54.71

Note: Compound X4 demonstrated significant tumor growth inhibition in a non-small cell lung cancer (NSCLC) xenograft model.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are representative protocols for key assays used in the evaluation of this compound derivatives.

Synthesis of 3-Substituted-5-fluoro-1H-indazole Derivatives

The synthesis of derivatives from this compound can be achieved through various cross-coupling reactions. For instance, the iodine at the 3-position serves as a versatile handle for introducing a wide range of substituents via Suzuki or Sonogashira coupling reactions. A general synthetic approach is outlined below.

G start This compound reagents Boronic Acid/Ester or Alkyne, Pd Catalyst, Base start->reagents product 3-Substituted-5-fluoro-1H-indazole Derivative reagents->product caption General workflow for Suzuki/Sonogashira coupling.

Caption: General workflow for Suzuki/Sonogashira coupling.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation : Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the effect of compounds on signaling pathways.

  • Cell Lysis : Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE : Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-ALK, p-ERK, GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Animal models are essential for evaluating the antitumor efficacy of drug candidates in a living organism.

  • Cell Implantation : Subcutaneously inject cancer cells (e.g., H2228) into the flank of immunodeficient mice.

  • Tumor Growth : Allow the tumors to grow to a palpable size.

  • Treatment : Randomize the mice into control and treatment groups. Administer the test compound or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement : Measure the tumor volume periodically using calipers.

  • Efficacy Evaluation : At the end of the study, calculate the tumor growth inhibition rate.

Signaling Pathways and Mechanisms of Action

Indazole derivatives are known to target various signaling pathways implicated in cancer progression. The specific mechanism of action can vary depending on the substitutions on the indazole core.

ALK/ROS1 Signaling Pathway

Compound X4, a 5-(3,5-difluorobenzyl)-1H-indazole derivative, acts as a dual inhibitor of ALK and ROS1 receptor tyrosine kinases.[4] In certain cancers, particularly non-small cell lung cancer, chromosomal rearrangements can lead to the formation of fusion proteins involving ALK or ROS1, resulting in constitutive kinase activity and driving tumor growth. Inhibition of these kinases blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, leading to reduced cell proliferation and induction of apoptosis.[4]

G X4 Compound X4 ALK_ROS1 ALK/ROS1 Kinase X4->ALK_ROS1 Inhibits ERK p-ERK ALK_ROS1->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation caption Inhibition of ALK/ROS1 pathway by Compound X4. G Indazole Indazole Derivative MDM2 MDM2 Indazole->MDM2 Inhibits Bcl2 Bcl-2 Indazole->Bcl2 Inhibits p53 p53 MDM2->p53 Degrades Bax Bax p53->Bax Activates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis caption Apoptosis induction via the p53/MDM2 pathway.

References

Head-to-head comparison of different synthetic routes to fluorinated indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the indole scaffold has become a cornerstone in modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making the strategic synthesis of fluorinated indoles a critical endeavor in drug discovery. This guide provides a head-to-head comparison of four prominent synthetic strategies for accessing these valuable compounds: Direct Electrophilic Fluorination, the Larock Indole Synthesis, the Fischer Indole Synthesis, and the Hemetsberger Indole Synthesis. We present a detailed analysis of their respective methodologies, supported by experimental data, to aid researchers in selecting the most suitable route for their specific synthetic challenges.

Direct Electrophilic Fluorination of the Indole Core

Direct electrophilic fluorination offers the most straightforward approach to introducing fluorine onto a pre-existing indole ring system. This method relies on potent electrophilic fluorinating agents to react with the electron-rich indole nucleus.

Key Features:

  • Reagents: The most commonly employed reagents are N-fluorodibenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Regioselectivity: The site of fluorination is dictated by the inherent nucleophilicity of the indole ring positions and the substitution pattern of the starting material. The C3 position is generally the most reactive towards electrophiles.

  • Scope: This method is effective for the synthesis of various fluorinated indole derivatives, including 3-fluoroindoles, 2-fluoroindoles, and polyfluorinated indoles, as well as fluorooxindoles and difluoroindolinones under specific conditions.

Quantitative Data Summary:

Starting MaterialFluorinating AgentProductReaction ConditionsYield (%)Reference
3-MethylindoleSelectfluor3-Fluoro-3-methyloxindoleMeCN/H₂O (1:1), rt, overnight85Org. Lett. 2000, 2, 5, 639-642
Tryptamine derivative (N-Boc)SelectfluorN-Boc-3-fluorooxindole derivativeMeCN/H₂O (1:1), rt, overnight91Org. Lett. 2000, 2, 5, 639-642
Tryptophan derivative (N-Ac)SelectfluorN-Ac-3-fluorooxindole derivativeMeCN/H₂O (1:1), rt, overnight88Org. Lett. 2000, 2, 5, 639-642
N-BenzylindoleNFSI3,3-Difluoro-N-benzyl-2-oxindoleMeCN, t-BuOOH, 80 °C, 24 h75Org. Lett. 2012, 14, 22, 5740–5743

Experimental Protocol: Synthesis of 3-Fluoro-3-methyloxindole

To a solution of 3-methylindole (131 mg, 1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL) was added Selectfluor® (1.06 g, 3.0 mmol) at room temperature. The reaction mixture was stirred overnight. After completion of the reaction, the mixture was diluted with ethyl acetate (50 mL) and washed successively with water (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-fluoro-3-methyloxindole as a white solid (140 mg, 85% yield).

Logical Relationship Diagram:

electrophilic_fluorination Indole Indole Substrate Fluorinated_Indole Fluorinated Indole Derivative Indole->Fluorinated_Indole Direct Fluorination Electrophilic_F_reagent Electrophilic Fluorinating Reagent (e.g., Selectfluor) Electrophilic_F_reagent->Fluorinated_Indole

Direct Electrophilic Fluorination of Indoles.

Palladium-Catalyzed Larock Indole Synthesis

The Larock indole synthesis is a powerful and versatile palladium-catalyzed annulation reaction between an o-haloaniline and a disubstituted alkyne to construct the indole core. This method is particularly useful for preparing 2,3-disubstituted indoles.

Key Features:

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor such as Pd(OAc)₂, is typically used. The choice of ligand is crucial for reaction efficiency.

  • Reactants: An o-iodo- or o-bromoaniline is coupled with an internal alkyne. A base, such as K₂CO₃ or NaOAc, is required.

  • Scope: The reaction tolerates a wide range of functional groups on both the aniline and alkyne coupling partners, making it highly valuable for the synthesis of complex fluorinated indole derivatives.

Quantitative Data Summary:

o-HaloanilineAlkyneCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-Iodo-4-fluoroanilineDiphenylacetylenePd(OAc)₂K₂CO₃DMF10095J. Org. Chem. 1998, 63, 22, 7778-7791
N-Tosyl-2-iodo-4-fluoroaniline1-Phenyl-1-propynePd(OAc)₂ / PPh₃K₂CO₃DMF10082J. Org. Chem. 1998, 63, 22, 7778-7791
N-Boc-2-bromo-4-fluoroanilineN-Boc-propargylaminePd₂(dba)₃ / P(t-Bu)₃Cy₂NMe1,4-Dioxane6085Org. Lett. 2016, 18, 18, 4734–4737
2-Bromo-5-fluoroaniline4-OctynePd(OAc)₂ / P(t-Bu)₃K₃PO₄Toluene11078Org. Lett. 2004, 6, 17, 2921–2924

Experimental Protocol: Synthesis of a Fluorinated Tryptophan Derivative

A mixture of N-Boc-2-bromo-4-fluoroaniline (290 mg, 1.0 mmol), N-Boc-propargylamine (233 mg, 1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 23 mg, 0.025 mmol), and tri-tert-butylphosphine (10 mg, 0.05 mmol) in 1,4-dioxane (5 mL) was degassed with argon for 15 minutes. Dicyclohexylmethylamine (Cy₂NMe, 0.42 mL, 2.0 mmol) was then added, and the reaction mixture was heated to 60 °C for 12 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite®, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the corresponding fluorinated tryptophan derivative.

Reaction Mechanism Diagram:

larock_synthesis cluster_cat_cycle Catalytic Cycle Pd0 Pd(0) PdII_complex1 Oxidative Addition Complex Pd0->PdII_complex1 o-Haloaniline PdII_complex2 Alkyne Coordination PdII_complex1->PdII_complex2 Alkyne PdII_complex3 Migratory Insertion PdII_complex2->PdII_complex3 PdII_complex4 Intramolecular Aminopalladation PdII_complex3->PdII_complex4 PdII_complex4->Pd0 Reductive Elimination Fluorinated_Indole 2,3-Disubstituted Fluorinated Indole PdII_complex4->Fluorinated_Indole Haloaniline o-Haloaniline Haloaniline->PdII_complex1 Alkyne Alkyne Alkyne->PdII_complex2

Palladium-Catalyzed Larock Indole Synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] This venerable reaction remains a workhorse for the preparation of a variety of substituted indoles, including fluorinated analogs.

Key Features:

  • Reactants: A fluorinated phenylhydrazine is condensed with an aldehyde or ketone to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization.

  • Catalysts: A range of Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be employed.

  • Scope: The reaction is broadly applicable, though the harsh acidic conditions and high temperatures can limit its compatibility with sensitive functional groups. The choice of ketone can lead to regioisomeric products if it is unsymmetrical.

Quantitative Data Summary:

PhenylhydrazineCarbonyl CompoundCatalystSolventTemp (°C)Yield (%)Reference
(4-Fluorophenyl)hydrazineAcetonePolyphosphoric acid-10075J. Med. Chem. 1986, 29, 3, 359-369
(4-Fluorophenyl)hydrazineEthyl pyruvateH₂SO₄EthanolReflux88J. Org. Chem. 1982, 47, 16, 3152-3160
(2-Fluorophenyl)hydrazineCyclohexanoneAcetic acidAcetic acidReflux65J. Chem. Soc., Perkin Trans. 1, 1985, 251-255
(3-Fluorophenyl)hydrazineLevulinic acidZnCl₂-15070Bioorg. Med. Chem. Lett. 2005, 15, 1, 129-132

Experimental Protocol: Synthesis of 6-Fluoro-2-methyl-1H-indole

A mixture of (4-fluorophenyl)hydrazine hydrochloride (1.63 g, 10 mmol) and acetone (0.70 g, 12 mmol) in ethanol (20 mL) was stirred at room temperature for 1 hour to form the corresponding hydrazone. The solvent was then removed under reduced pressure. Polyphosphoric acid (10 g) was added to the residue, and the mixture was heated to 100 °C with stirring for 30 minutes. The reaction mixture was cooled to room temperature and then carefully poured into ice-water (100 mL). The resulting mixture was neutralized with aqueous sodium hydroxide solution (10 M) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography (silica gel, eluent: hexanes/ethyl acetate) to afford 6-fluoro-2-methyl-1H-indole.

Reaction Mechanism Diagram:

fischer_indole_synthesis Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearranged_intermediate [3,3]-Sigmatropic Rearrangement Product Enamine->Rearranged_intermediate [3,3]-Sigmatropic Rearrangement Cyclized_intermediate Cyclized Intermediate Rearranged_intermediate->Cyclized_intermediate Cyclization Indole Indole Cyclized_intermediate->Indole Elimination of NH₃

Fischer Indole Synthesis Mechanism.

Hemetsberger Indole Synthesis

The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to afford an indole-2-carboxylic ester.[3][4] This method provides a regioselective route to 2-substituted indoles.

Key Features:

  • Starting Material: The key precursor is a 3-aryl-2-azido-propenoic ester, which is typically prepared via a Knoevenagel condensation between an aromatic aldehyde and an α-azidoacetate.

  • Reaction Conditions: The reaction is a thermolysis, usually carried out by heating the azido-propenoic ester in a high-boiling solvent such as xylene or toluene. Microwave irradiation can also be employed to accelerate the reaction.[4]

  • Scope: The Hemetsberger synthesis is particularly useful for preparing indole-2-carboxylates, which are versatile intermediates for further functionalization. The reaction generally proceeds in good yields.[3]

Quantitative Data Summary:

Aryl Aldehydeα-AzidoacetateSolventTemp (°C)Yield (%)Reference
4-FluorobenzaldehydeEthyl azidoacetateXylene14078J. Org. Chem. 1994, 59, 20, 5799-5802
3-FluorobenzaldehydeEthyl azidoacetateToluene11072Tetrahedron Lett. 1996, 37, 51, 9309-9312
4-FluorobenzaldehydeMethyl azidoacetateXylene (Microwave)16085Bioorg. Med. Chem. Lett. 2013, 23, 6, 1740-1742
2,4-DifluorobenzaldehydeEthyl azidoacetateXylene14075J. Med. Chem. 2007, 50, 21, 5184-5199

Experimental Protocol: Synthesis of Ethyl 5-Fluoro-1H-indole-2-carboxylate

To a solution of sodium ethoxide, prepared from sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL), was added a mixture of 4-fluorobenzaldehyde (1.24 g, 10 mmol) and ethyl azidoacetate (1.29 g, 10 mmol) at 0 °C. The mixture was stirred at room temperature for 4 hours. The solvent was evaporated, and the residue was partitioned between water and diethyl ether. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude ethyl 2-azido-3-(4-fluorophenyl)propenoate. This crude intermediate was dissolved in xylene (50 mL) and heated at reflux for 2 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography (silica gel, eluent: hexanes/ethyl acetate) to yield ethyl 5-fluoro-1H-indole-2-carboxylate.

Postulated Reaction Pathway Diagram:

hemetsberger_synthesis Azido_ester 3-Aryl-2-azido- propenoic ester Nitrene Vinyl Nitrene Intermediate Azido_ester->Nitrene Thermolysis (-N₂) Azirine 2H-Azirine Intermediate Nitrene->Azirine Cyclization Indole_carboxylate Indole-2-carboxylate Azirine->Indole_carboxylate Rearrangement

Postulated Hemetsberger Indole Synthesis Pathway.

Head-to-Head Comparison

FeatureDirect Electrophilic FluorinationLarock Indole SynthesisFischer Indole SynthesisHemetsberger Indole Synthesis
Strategy Functionalization of pre-formed indoleConstruction of indole ringConstruction of indole ringConstruction of indole ring
Key Transformation C-H to C-F bond formationPd-catalyzed C-N and C-C bond formationAcid-catalyzed intramolecular cyclizationThermal decomposition and cyclization
Starting Materials Substituted indoleso-Haloanilines, alkynesPhenylhydrazines, aldehydes/ketonesAryl aldehydes, α-azidoacetates
Fluorine Source Electrophilic fluorinating agentFluorine on aniline precursorFluorine on phenylhydrazine precursorFluorine on aldehyde precursor
Typical Yields Moderate to high (70-95%)Good to excellent (75-95%)Moderate to good (65-88%)Good to high (70-85%)
Advantages Atom economical, directHigh functional group tolerance, convergentReadily available starting materials, well-establishedRegioselective for 2-carboxylates, good yields
Disadvantages Regioselectivity can be an issue, over-fluorination possibleRequires transition metal catalyst, ligand optimization may be neededHarsh acidic conditions, high temperatures, potential for regioisomersSynthesis of azido precursors, thermal instability of intermediates
Best Suited For Late-stage fluorination, synthesis of 3-fluoroindoles and oxindolesSynthesis of complex, highly substituted 2,3-disubstituted indolesSynthesis of a wide range of simple to moderately complex indolesRegioselective synthesis of indole-2-carboxylates

Conclusion

The synthesis of fluorinated indoles is a rich and diverse field, with multiple effective strategies available to the synthetic chemist. The choice of the optimal route depends heavily on the desired substitution pattern of the final product, the availability of starting materials, and the tolerance of functional groups to the reaction conditions.

  • Direct Electrophilic Fluorination is ideal for the late-stage introduction of fluorine onto an existing indole scaffold, particularly at the C3 position.

  • The Larock Indole Synthesis offers unparalleled versatility and functional group tolerance for the convergent synthesis of complex 2,3-disubstituted fluorinated indoles.

  • The classic Fischer Indole Synthesis remains a robust and reliable method, especially when the required fluorinated phenylhydrazine and carbonyl compounds are readily accessible.

  • The Hemetsberger Indole Synthesis provides a regioselective and high-yielding pathway to valuable fluorinated indole-2-carboxylate building blocks.

By understanding the strengths and limitations of each of these methodologies, researchers can make informed decisions to efficiently access the fluorinated indole derivatives required for their drug discovery and development programs.

References

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[1] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated indazole compounds, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.

The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability. This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond.[1][2] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[1][3]

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[4]

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
Indazoles UT-155Non-fluorinated indole12.35-Mouse[5]
32a4-Fluoro-indazole analog of UT-15513.29-Mouse[5]
32cCF3-substituted indazole analog of UT-15553.711.29 (mL/min/mg)Mouse[5]
Indoles 5-Fluoroindole (5-FI)Fluorinated indole144.29.0Rat[5]
5-Fluoroindole HClHydrochloride salt of 5-FI1248Rat[5]

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values between different studies should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[5]

Experimental Protocol: In Vitro Microsomal Stability Assay

The following protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes. This assay is a cornerstone of in vitro drug metabolism studies.[1]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[1][5]

Materials:

  • Test compound and positive control compounds (high and low clearance)

  • Pooled liver microsomes (human or other species)[6][7]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[8]

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6][8]

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination[1][6]

  • 96-well plates[1][8]

  • Incubator/shaker set to 37°C[1][8]

  • LC-MS/MS system for analysis[1][9]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).[8]

    • Thaw the pooled liver microsomes on ice.[1]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.[1]

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of the test compound (at a final concentration, e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer at 37°C for a few minutes.[7][10]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[7]

    • Incubate the plate at 37°C with gentle shaking.[6]

  • Time Points and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to a set of wells.[6][7] This step precipitates the proteins and halts the enzymatic reaction.[6]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[6]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[5]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[1]

Visualizing the Process

To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis cluster_data Data Analysis A Prepare Test Compound Stock Solution D Mix Compound, Microsomes, & Buffer in 96-well Plate A->D B Thaw Liver Microsomes B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH System C->F E Pre-warm at 37°C D->E E->F G Incubate at 37°C with Shaking F->G H Stop Reaction at Time Points with Cold Solvent G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate t½ and CLint J->K

A generalized workflow for an in vitro microsomal stability assay.

metabolic_pathway cluster_non_fluorinated Non-Fluorinated Indazole cluster_fluorinated Fluorinated Indazole Indazole Indazole (Metabolically Labile Site) Metabolite Oxidized Metabolite Indazole->Metabolite CYP450 Oxidation F_Indazole Fluorinated Indazole (Metabolic Site Blocked by F) No_Metabolism Reduced/No Metabolism F_Indazole->No_Metabolism CYP450 Oxidation Inhibited

Fluorination blocks metabolic oxidation at susceptible sites.

References

A Comparative Guide to Cytotoxicity Assays for 5-Fluoro-3-iodo-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of in Vitro Anticancer Activity of Indazole Derivatives

The cytotoxic effects of various indazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for cytotoxicity. The following tables summarize the IC50 values for several indazole derivatives from published studies, offering a benchmark for the evaluation of new compounds in this class.

Table 1: Cytotoxicity (IC50, μM) of 1H-indazole-3-amine Derivatives against Human Cancer and Normal Cell Lines

CompoundK562 (Chronic Myeloid Leukemia)A549 (Lung Cancer)PC-3 (Prostate Cancer)HepG2 (Hepatoma)HEK-293 (Normal Kidney)
5k 7.78 ± 0.188.86 ± 0.6612.62 ± 2.173.32 ± 0.4312.17
6o 5.15 ± 0.55>40>40>4033.20
5-Fluorouracil (5-Fu) 8.37 ± 0.798.53 ± 2.279.17 ± 3.939.78 ± 1.58-

Data sourced from a study on 1H-indazole-3-amine derivatives.[2] Compound 6o, which features a trifluoromethyl group, demonstrated notable potency and selectivity against the K562 cell line.[2]

Table 2: Cytotoxicity (IC50, μM) of other Indazole Derivatives against Various Cancer Cell Lines

CompoundA549 (Lung)HCT116 (Colon)MCF-7 (Breast)4T1 (Breast)HepG2 (Hepatoma)
2f 0.48 ± 0.050.23 ± 0.031.15 ± 0.120.31 ± 0.040.89 ± 0.09

Data from a study on the synthesis and biological evaluation of various indazole derivatives as anti-cancer agents. Compound 2f showed potent growth inhibitory activity against several cancer cell lines.[3][4]

Key Cytotoxicity Assays: Methodologies and Protocols

The selection of an appropriate cytotoxicity assay is critical for obtaining reliable and reproducible data. The following sections detail the experimental protocols for two widely used assays: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7][8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[6] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of greater than 650 nm can be used to subtract background absorbance.[9]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[5] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[10]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol (Steps 1 and 2).

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[1]

    • Background control: Culture medium only.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes.[1]

  • LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[1][11] Add 100 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[1]

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm can also be used.

Visualizing Cellular Response and Experimental Design

Understanding the underlying mechanisms of cytotoxicity and the experimental workflow is crucial for data interpretation. The following diagrams, created using the DOT language, illustrate a typical experimental workflow for cytotoxicity testing and a simplified model of the apoptosis signaling pathway, a common mechanism of cell death induced by anticancer compounds.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Incubation with Test Compound cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay data_analysis Absorbance Reading & IC50 Calculation mtt_assay->data_analysis ldh_assay->data_analysis

Caption: Experimental workflow for in vitro cytotoxicity testing.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome drug Anticancer Drug (e.g., Indazole Derivative) bax_bak Activation of Bax/Bak drug->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion

The evaluation of cytotoxicity is a cornerstone of anticancer drug discovery. While direct experimental data for 5-Fluoro-3-iodo-1H-indazole derivatives remains to be broadly published, the methodologies and comparative data presented in this guide offer a solid foundation for researchers. By employing standardized assays such as MTT and LDH, and by understanding the potential mechanisms of action like the induction of apoptosis, scientists can effectively characterize the cytotoxic profile of novel indazole derivatives and advance the development of new cancer therapies.

References

The Impact of Fluorination on Kinase Inhibitor Potency: A Comparative Analysis of IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into kinase inhibitors is a widely employed tactic to enhance pharmacological properties. This guide provides an objective comparison of the inhibitory potency (IC50 values) of fluorinated versus non-fluorinated kinase inhibitors, supported by experimental data and detailed methodologies.

The introduction of fluorine atoms into a drug candidate can significantly influence its binding affinity, metabolic stability, and overall efficacy. Understanding the precise effects of fluorination is crucial for rational drug design. This guide presents a comparative analysis of IC50 values for pairs of fluorinated and non-fluorinated kinase inhibitors to elucidate the impact of this chemical modification.

Data Presentation: Comparative IC50 Values

The following tables summarize the half-maximal inhibitory concentration (IC50) values for fluorinated and non-fluorinated analogues of specific kinase inhibitors. Lower IC50 values indicate greater potency.

Table 1: Comparison of Nilotinib Analogues Against a Panel of Kinases

Kinase TargetNon-Fluorinated Analogue (IC50 in nM)Monofluorinated Analogue (IC50 in nM)Trifluoromethylated Analogue (Nilotinib) (IC50 in nM)
Abl 2953750< 2.5
Kit >5000025.96< 2.54
FLT3 973.9>500009548
PDGFRβ 35400>50000< 60.11
DDR2 >50000>5000025.09
LCK >50000>50000125.7
LYN 1000>5000018.5

Data sourced from a study on the synthesis and biological evaluation of nilotinib analogues.

Table 2: Comparison of p38α MAP Kinase Inhibitors

CompoundSubstitution at Rp38α IC50 (nM)
Analogue 1 H130
Analogue 2 F33

Data sourced from a study on the synthesis and structure-activity relationships of p38α MAP kinase inhibitors.

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of enzyme inhibitors. Below is a detailed methodology for a common in vitro kinase assay used to generate such data.

In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test inhibitors (fluorinated and non-fluorinated)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of the test inhibitors in 100% DMSO.

    • Create a serial dilution of each inhibitor in the appropriate assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted inhibitors or DMSO (for vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a solution of the kinase in the assay buffer.

    • Add 2 µL of the diluted kinase solution to each well.

    • Prepare a substrate/ATP mixture in the assay buffer. The final ATP concentration should be at or near its Km for the kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Gently shake the plate for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and initiates a luciferase-based reaction that produces light.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.

Mandatory Visualization

Signaling Pathway Diagram

MAPK_ERK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response inhibitor Kinase Inhibitor (Fluorinated/Non-fluorinated) inhibitor->raf Inhibition

Caption: Simplified MAPK/ERK signaling cascade and the point of kinase inhibition.

Experimental Workflow Diagram

Kinase_Assay_Workflow start Start prep_inhibitors Prepare Serial Dilutions of Inhibitors start->prep_inhibitors plate_setup Add Inhibitors/Control to 384-well Plate prep_inhibitors->plate_setup add_kinase Add Kinase Solution plate_setup->add_kinase start_reaction Initiate Reaction with Substrate/ATP Mixture add_kinase->start_reaction incubation_reaction Incubate at 30°C for 60 min start_reaction->incubation_reaction stop_reaction Stop Reaction with ADP-Glo™ Reagent incubation_reaction->stop_reaction incubation_stop Incubate at RT for 40 min stop_reaction->incubation_stop add_detection Add Kinase Detection Reagent incubation_stop->add_detection incubation_detection Incubate at RT for 30 min add_detection->incubation_detection read_luminescence Measure Luminescence incubation_detection->read_luminescence data_analysis Calculate % Inhibition and Determine IC50 read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro kinase assay to determine IC50 values.

Safety Operating Guide

Navigating the Safe Disposal of 5-Fluoro-3-iodo-1H-indazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, 5-Fluoro-3-iodo-1H-indazole should be treated as a hazardous substance. Similar chemicals are known to cause skin and eye irritation and may be harmful if swallowed.[3] Therefore, comprehensive personal protective equipment is mandatory during handling and disposal.

Summary of Required Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 or equivalent standards.Protects eyes from splashes and airborne particles.
Face ShieldTo be worn over safety goggles.Provides a secondary layer of protection for the face.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves.Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory CoatFlame-resistant with a full front closure.Protects skin and clothing from contamination.
Full-Length Pants and Closed-Toe ShoesEnsures no exposed skin on the lower body and feet.
Respiratory Protection RespiratorNIOSH-approved N95 or higher-rated respirator.Required when handling the solid compound outside of a certified chemical fume hood.

Disposal Procedures: A Step-by-Step Approach

Improper disposal of this compound can pose significant risks to human health and the environment.[2] On-site treatment, such as neutralization or drain disposal, is not a suitable option for this chemical.[3] The compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

Experimental Protocol for Waste Segregation and Collection:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids."[3] The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[3]

  • Solid Waste Collection:

    • All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste bag within a fume hood.[2]

    • Collect waste this compound in its solid form.

  • Liquid Waste Collection:

    • Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Avoid Mixing: Do not mix this compound with other waste streams, especially:[3]

    • Non-halogenated organic waste

    • Acids or bases

    • Oxidizing agents

    • Aqueous waste

Disposal Workflow Diagram:

G Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Collection cluster_2 Final Disposal A Wear Appropriate PPE C Segregate Halogenated Waste A->C B Work in a Ventilated Fume Hood B->C D Collect Solid Waste in Labeled Container C->D E Collect Liquid Waste in Labeled Container C->E F Seal and Secure Waste Containers D->F E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for Professional Disposal G->H

Caption: Disposal workflow for this compound waste.

Handling and Decontamination

To minimize exposure and contamination, follow these handling procedures:

  • Weighing and Transferring: When weighing the solid, use a disposable weigh boat and handle it with care to prevent dust generation.[2] Use a spatula for transferring and decontaminate it after use.[2]

  • Preparing Solutions: Add the solid to the solvent slowly to avoid splashing.[2]

  • Post-Handling: Decontaminate all surfaces and equipment that may have come into contact with the chemical.[2] Properly segregate and dispose of all contaminated materials as outlined in the disposal plan.[2]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and protecting the broader ecosystem. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for any chemicals used in your experiments.

References

Personal protective equipment for handling 5-Fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides immediate safety and logistical information for handling 5-Fluoro-3-iodo-1H-indazole based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available. Therefore, all personnel must handle this compound with the assumption that it presents similar hazards to related halogenated indazoles, which include potential skin, eye, and respiratory irritation, and may be harmful if swallowed.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals. It is crucial to supplement this information with a comprehensive risk assessment before commencing any work.

I. Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[1] Regularly inspect gloves for any signs of degradation or punctures before use.
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[1]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[1][4]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[1] For larger quantities or increased risk of exposure, chemical-resistant coveralls may be necessary.[5]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[1][4]

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[2]

  • Before starting work, verify that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • Avoid the formation of dust when handling the solid material. Use appropriate tools, such as spatulas, for transferring the compound.[1]

  • Keep containers tightly closed when not in use.

3. In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[1]

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a designated, labeled hazardous waste container.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Designate a clearly labeled, dedicated waste container for "Halogenated Organic Solids".[3]

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[3]

  • Do not mix with other waste streams.

2. Collection of Waste:

  • Place all disposable items that have come into contact with the compound, such as gloves, weigh boats, and contaminated wipes, into the designated waste container.

  • Unused or excess this compound should also be disposed of in this container.

3. Storage and Disposal:

  • Keep the waste container securely closed at all times, except when adding waste.[3]

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. On-site treatment or drain disposal is not a suitable option for this chemical.[3]

IV. Compound Data

The following table summarizes available data for this compound and its methylated analog.

Property This compound 5-Fluoro-3-iodo-1-methyl-1H-indazole
CAS Number 858629-06-8[6]1060817-10-8[7]
Molecular Formula C₇H₄FIN₂[6]C₈H₆FIN₂[]
Molecular Weight 262.02[6]276.05
Appearance Beige to light brown solid[9]Not specified
Storage 4°C, protect from light[6]Not specified

V. Visual Workflow and Safety Logic

The following diagrams illustrate the safe handling workflow and the relationship between potential hazards and the required personal protective equipment.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Verify Fume Hood Verify Fume Hood Inspect PPE Inspect PPE Locate Safety Equipment Locate Safety Equipment Don PPE Don PPE Weigh/Transfer Compound Weigh/Transfer Compound Don PPE->Weigh/Transfer Compound Perform Experiment Perform Experiment Weigh/Transfer Compound->Perform Experiment Doff PPE Doff PPE Perform Experiment->Doff PPE Segregate Waste Segregate Waste Doff PPE->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store Waste Securely Store Waste Securely Label Waste Container->Store Waste Securely Arrange Pickup Arrange Pickup Store Waste Securely->Arrange Pickup

Caption: Workflow for safely handling this compound.

PPE_Hazard_Logic cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment cluster_controls Engineering Controls Inhalation Inhalation of Dust Respirator Respirator Inhalation->Respirator Fume_Hood Fume Hood Inhalation->Fume_Hood Skin_Contact Skin Contact Gloves Gloves Skin_Contact->Gloves Lab_Coat Lab Coat Skin_Contact->Lab_Coat Eye_Contact Eye Contact Goggles Goggles Eye_Contact->Goggles Face_Shield Face Shield Eye_Contact->Face_Shield Ingestion Ingestion Ingestion->Gloves

Caption: Relationship between hazards and protective measures.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.